molecular formula C8H6BrFO B118180 2'-Bromo-4'-fluoroacetophenone CAS No. 1006-39-9

2'-Bromo-4'-fluoroacetophenone

Cat. No.: B118180
CAS No.: 1006-39-9
M. Wt: 217.03 g/mol
InChI Key: RCXFSBRMWBFWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Bromo-4'-fluoroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrFO and its molecular weight is 217.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXFSBRMWBFWMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371260
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-39-9
Record name 1-(2-Bromo-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromo-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its chemical structure, featuring both a bromine and a fluorine atom, imparts unique reactivity that makes it a versatile building block for creating complex molecules. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on experimental details and safety protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to cream or pale yellow crystalline powder.[2] It is characterized by the presence of a bromine atom on the acetyl group and a fluorine atom on the phenyl ring.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 403-29-2[3]
Molecular Formula C₈H₆BrFO[3]
Molecular Weight 217.04 g/mol [3]
Appearance White to cream or pale yellow crystals or crystalline powder[2]
Melting Point 47-49 °C[3]
Boiling Point 150 °C at 12 mmHg[3]
Synonyms ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide[3]
InChI Key ZJFWCELATJMDNO-UHFFFAOYSA-N[3]
SMILES FC1=CC=C(C=C1)C(=O)CBr[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the bromination of 4'-fluoroacetophenone. One effective method utilizes Oxone® (potassium peroxymonosulfate) and ammonium bromide in methanol.[4]

Experimental Protocol: Synthesis via Bromination with Oxone®

This protocol details the synthesis of this compound from 4'-fluoroacetophenone.

Materials:

  • 4'-fluoroacetophenone

  • Ammonium bromide (NH₄Br)

  • Oxone® (potassium peroxymonosulfate)

  • Methanol (MeOH)

  • Ethyl acetate

  • Aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) and ammonium bromide (1.1 equivalents) in methanol.

  • To the stirred solution, add Oxone® (1.1 equivalents) portion-wise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature and quench by adding aqueous sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.[4]

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A 4'-fluoroacetophenone E Mixing and Reflux A->E B Ammonium Bromide B->E C Oxone® C->E D Methanol (Solvent) D->E F Quenching with Na₂S₂O₃ E->F Reaction Completion G Extraction with Ethyl Acetate F->G H Washing and Drying G->H I Solvent Evaporation H->I J Column Chromatography I->J Crude Product K This compound J->K Pure Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

The presence of both a reactive bromine atom and a fluorine atom makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the fluorine atom can influence the electronic properties of the molecule, potentially enhancing biological activity.

One notable application is in the synthesis of thiazole derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol: Example of a Subsequent Reaction

The following is a general representation of how this compound can be used to synthesize a thiazole derivative.

Materials:

  • This compound

  • A thioamide derivative

  • A suitable solvent (e.g., ethanol)

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the thioamide derivative (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor for completion.

  • Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.

G Role as a Synthetic Intermediate A This compound C Thiazole Derivative (Pharmaceutical Scaffold) A->C + Thioamide Derivative (Hantzsch Thiazole Synthesis) B Thioamide Derivative B->C

Caption: Role as a synthetic intermediate in thiazole synthesis.

Biological Activity

While this compound is primarily used as a synthetic intermediate, some brominated acetophenone derivatives have been noted for their potential antimicrobial properties.[4] However, specific studies detailing the biological activity or its interaction with specific signaling pathways are limited. Its primary significance in drug discovery lies in its role as a precursor to more complex and biologically active molecules.[1][4]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All work should be conducted in a well-ventilated fume hood.[5]

Table 2: GHS Hazard Information

HazardDescription
Pictogram GHS05 (Corrosion)
Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage
Precautionary Statements P260, P280, P303+P361+P353, P305+P351+P338, P310

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of properties and synthetic routes. Its utility in the construction of complex organic molecules, particularly for pharmaceutical applications, is well-established. Researchers and drug development professionals can leverage its unique reactivity to advance their synthetic programs. Proper handling and adherence to safety protocols are paramount when working with this corrosive compound.

References

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2'-Bromo-4'-fluoroacetophenone, with a focus on its molecular weight, synthesis, and applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties and Molecular Weight

This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry.[1][2] Its chemical structure, characterized by the presence of bromine and fluorine atoms on the acetophenone framework, imparts unique reactivity that is valuable for constructing more complex molecules.

The molecular formula for this compound is C8H6BrFO.[3][4][5] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Fluorine: 18.998 u, Oxygen: 15.999 u), the calculated molecular weight is approximately 217.04 g/mol . This value is consistent with figures cited across various chemical suppliers.[6]

Summary of Physicochemical Data
PropertyValueReferences
Molecular Formula C8H6BrFO[3][4][5]
Molecular Weight ~217.04 g/mol [6]
Appearance Beige to light grey-green crystalline powder or flakes[1]
Melting Point 47-49 °C[1]
Boiling Point 150 °C at 12 mmHg
Solubility Soluble in methanol[1]
CAS Number 403-29-2[3][4]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound from 4-Fluoroacetophenone

This protocol outlines a general method for the bromination of 4-fluoroacetophenone to yield the target compound.

Materials:

  • 4-Fluoroacetophenone

  • Oxone

  • Ammonium bromide (NH4Br)

  • Methanol

  • Ethyl acetate

  • Aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

Procedure:

  • A solution of 4-fluoroacetophenone (2 mmol) and ammonium bromide (2.2 mmol) is prepared in methanol (10 ml) and stirred thoroughly.

  • To this solution, Oxone (2.2 mmol) is added.

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, it is quenched with aqueous sodium thiosulfate.

  • The product is extracted with ethyl acetate (3 x 25 ml).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to remove the solvent, yielding the crude product.

  • The crude product is then purified by silica gel column chromatography to obtain pure this compound.[1]

  • The structure of the final product is confirmed using 1H NMR and mass spectrometry.[1]

Synthesis Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound as described in the protocol above.

Synthesis_Workflow Start Start Materials: 4-Fluoroacetophenone, NH4Br, Oxone, Methanol Reaction Reaction: Stirring at Room Temperature Start->Reaction Mixing Quenching Quenching: Addition of aq. Sodium Thiosulfate Reaction->Quenching Reaction Completion (TLC) Extraction Extraction: with Ethyl Acetate Quenching->Extraction Purification Purification: Silica Gel Column Chromatography Extraction->Purification Crude Product Final_Product Final Product: This compound Purification->Final_Product Pure Product

A flowchart of the synthesis process for this compound.

Applications and Reactivity

This compound is a versatile building block in organic synthesis. The bromine atom serves as an effective leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The fluorine atom, being highly electronegative, influences the electron distribution within the aromatic ring and the adjacent carbonyl group. This electronic effect can modulate the reactivity and selectivity of chemical transformations at other positions on the molecule. The synergistic effect of both the bromine and fluorine substituents makes this compound a valuable precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

References

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Bromo-4'-fluoroacetophenone, a pivotal building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in their laboratory work.

Chemical Structure and Identification

This compound is a halogenated aromatic ketone. The presence of both a bromine and a fluorine atom on the phenyl ring, combined with the reactive acetyl group, makes it a versatile intermediate for the synthesis of complex organic molecules.[1] There are two common isomers for this compound, distinguished by the relative positions of the bromo and fluoro substituents on the acetophenone core.

The most frequently referenced isomer in chemical literature and for synthetic applications is 2-bromo-1-(4-fluorophenyl)ethan-1-one .

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-0.7,-1.2!"]; O [pos="-1.4,-2.0!", fontcolor="#EA4335"]; C8 [pos="0,-2.4!"]; Br [pos="0.7,-3.6!", fontcolor="#EA4335"]; F [pos="2.1,3.6!", fontcolor="#34A853"]; H1 [pos="2.8,1.2!"]; H2 [pos="-0.7,3.0!"]; H3 [pos="-1.4,1.2!"]; H4 [pos="2.1,-0.6!"]; H5 [pos="-0.7,-3.0!"]; H6 [pos="0.7,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O [style=double]; C7 -- C8; C8 -- Br; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; C2 -- H4; C8 -- H5; C8 -- H6; } Caption: Chemical structure of 2-bromo-1-(4-fluorophenyl)ethanone.

Another relevant isomer is 1-(2-bromo-4-fluorophenyl)ethan-1-one .

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; O [label="O", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; Br [label="Br", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

// Define positions for atoms C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; C7 [pos="-1.4,-1.2!"]; O [pos="-2.1,-2.0!", fontcolor="#EA4335"]; C8 [pos="-0.7,-2.4!"]; Br [pos="2.8,0!"]; F [pos="2.1,3.6!", fontcolor="#34A853"]; C3 -- H1 [pos="2.8,1.2!"]; C5 -- H2 [pos="-0.7,3.0!"]; C6 -- H3 [pos="-1.4,1.2!"]; C8 -- H4 [pos="-1.4,-3.0!"]; C8 -- H5 [pos="0,-3.0!"]; C8 -- H6 [pos="-0.7,-3.0!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O [style=double]; C7 -- C8; C2 -- Br; C4 -- F; C3 -- H1; C5 -- H2; C6 -- H3; C8 -- H4; C8 -- H5; C8 -- H6; } Caption: Chemical structure of 1-(2-bromo-4-fluorophenyl)ethan-1-one.

Chemical Identifiers
Identifier2-bromo-1-(4-fluorophenyl)ethan-1-one1-(2-bromo-4-fluorophenyl)ethan-1-one
IUPAC Name 2-bromo-1-(4-fluorophenyl)ethanone1-(2-bromo-4-fluorophenyl)ethan-1-one
CAS Number 403-29-2[2]1006-39-9[3]
Molecular Formula C₈H₆BrFO[2]C₈H₆BrFO[3]
Molecular Weight 217.04 g/mol [2]217.04 g/mol [3]
InChI Key ZJFWCELATJMDNO-UHFFFAOYSA-N[2]RCXFSBRMWBFWMH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)CBr)FCC(=O)C1=C(C=C(C=C1)F)Br
Synonyms ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide, p-Fluorophenacyl bromide[2]This compound

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to off-white or pale yellow crystalline powder.[4] It is sparingly soluble in water but soluble in organic solvents such as methanol.[4]

PropertyValue (for 2-bromo-1-(4-fluorophenyl)ethan-1-one)
Melting Point 47-49 °C (lit.)
Boiling Point 150 °C / 12 mmHg (lit.)
Appearance White to cream or pale yellow crystals or crystalline powder
Solubility Soluble in methanol[4]

Synthesis and Purification

The most common laboratory synthesis of 2-bromo-1-(4-fluorophenyl)ethan-1-one involves the α-bromination of 4'-fluoroacetophenone.[5] This electrophilic substitution reaction can be carried out using various brominating agents. A general workflow for the synthesis is depicted below.

G reagents 4'-Fluoroacetophenone + Brominating Agent reaction Reaction in Appropriate Solvent (e.g., Acetic Acid) reagents->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification product This compound purification->product

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the α-bromination of acetophenones.[6][7]

Materials:

  • 4'-Fluoroacetophenone

  • Bromine or Pyridine hydrobromide perbromide

  • Glacial Acetic Acid or Dichloromethane/Ether

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ethanol or Hexane/Ethyl Acetate for purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone in a suitable solvent like glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., bromine in acetic acid) dropwise to the stirred solution while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water and quench with a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.[2][8]

  • Recrystallization: This is a suitable method if the product is a solid with impurities that have different solubility profiles. A common solvent system for recrystallization is ethanol/water or a hexane/ethyl acetate mixture.[9][10] The crude solid is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization of the pure product.[11]

  • Column Chromatography: For purification of both solid and oil products, or when impurities have similar solubility, silica gel column chromatography is effective.[2] A solvent system of hexane and ethyl acetate is typically used as the eluent, with the polarity adjusted to achieve optimal separation.[8]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.[4] Its utility stems from the ability to introduce diverse functionalities through reactions at the bromine and carbonyl positions.

One notable application is in the synthesis of Lifitegrast , a lymphocyte function-associated antigen-1 (LFA-1) antagonist approved for the treatment of dry eye disease.[12][13]

Signaling Pathway: LFA-1/ICAM-1 Interaction in T-Cell Activation

Lifitegrast functions by blocking the interaction between LFA-1 on T-cells and its ligand, intercellular adhesion molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and the ocular surface.[12] This interaction is a critical step in the inflammatory cascade that contributes to dry eye disease.[13]

The LFA-1/ICAM-1 signaling pathway plays a crucial role in:

  • T-cell activation: The binding of LFA-1 to ICAM-1 strengthens the immunological synapse between T-cells and APCs, leading to T-cell activation, proliferation, and differentiation.[14][15]

  • T-cell trafficking and recruitment: This interaction facilitates the migration of activated T-cells from the lymph nodes to sites of inflammation, such as the ocular surface in dry eye disease.[12][16]

  • Inflammatory response: At the site of inflammation, the continued interaction between LFA-1 on T-cells and ICAM-1 on various cell types perpetuates the inflammatory response.[17][18]

By inhibiting this interaction, Lifitegrast reduces T-cell activation and recruitment, thereby mitigating the inflammatory processes underlying dry eye disease.[12]

Experimental Protocols: Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy.

¹H NMR Spectroscopy

Objective: To confirm the proton environment of the molecule.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Cap the tube and gently agitate to ensure complete dissolution.

Instrument Parameters (for a 400 MHz spectrometer):

  • Pulse Program: Standard single-pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

Expected ¹H NMR Spectral Data (in CDCl₃, approximate):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.4 Singlet 2H -COCH₂Br
~7.2 Triplet 2H Aromatic H (ortho to F)

| ~8.0 | Doublet of doublets | 2H | Aromatic H (meta to F) |

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected FT-IR Spectral Data:

Wavenumber (cm⁻¹) Vibration Functional Group
~3100-3000 C-H stretch Aromatic
~1700-1680 C=O stretch Ketone
~1600, ~1500, ~1450 C=C stretch Aromatic ring
~1250-1200 C-F stretch Fluoroaromatic

| ~700-600 | C-Br stretch | Bromoalkane |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Hazards: Causes severe skin burns and eye damage. It is also a lachrymator.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its unique chemical structure allows for the construction of complex molecular architectures, as exemplified by its role in the synthesis of Lifitegrast. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists in the field of drug discovery and development. This guide provides a foundational resource to support these endeavors.

References

2'-Bromo-4'-fluoroacetophenone physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 403-29-2), a key intermediate in organic and medicinal chemistry. This document consolidates essential data, outlines a standard experimental protocol for property determination, and presents a logical workflow for the characterization of such chemical intermediates.

Compound Overview

This compound, also known as 4-Fluorophenacyl bromide, is an organohalogen and aromatic ketone.[1] Its structure, featuring a phenyl ring substituted with fluorine and a brominated acetyl group, makes it a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] At room temperature, it typically appears as a white to light yellow or beige crystalline solid.[1][2][3][4]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is critical for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 403-29-2[2][3][5]
Molecular Formula C₈H₆BrFO[2][3][5]
Molecular Weight 217.04 g/mol [2][5][6]
Appearance White to light yellow/cream or beige crystalline powder or flakes.[1][2][3][4]
Melting Point 46-50 °C.[2][3] Other sources report a range of 47-49 °C.[4][7][2][3][4][7]
Boiling Point 150 °C at 12 mmHg.[4][5] Another source reports 153 °C at 12 mmHg.[2][2][4][5]
Solubility Soluble in methanol.[1][2][4] Sparingly soluble in water.[1][1][2][4]
Flash Point >110 °C (>230 °F).[5] One source specifies 113 °C (235.4 °F) in a closed cup test.[6][5][6]
Purity (by GC) Typically ≥96.0% or >97.0%.[2][3][2][3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below is a standard methodology for determining the melting point of a solid organic compound like this compound.

Objective: To determine the melting point range of a solid sample using a digital melting point apparatus.

Materials:

  • Sample of this compound

  • Capillary tubes (closed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently crush the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap its closed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Set the starting temperature to approximately 10-15 °C below the expected melting point (e.g., start at 35 °C).

  • Heating Rate: Set a slow, steady heating rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block. A rapid heating rate can lead to an artificially wide and inaccurate melting range.

  • Observation and Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire solid sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure compound, this range is typically narrow (0.5-2 °C).

Logical Workflow for Characterization

The characterization of a synthesized chemical intermediate like this compound follows a logical progression to confirm its identity and purity. The following diagram illustrates a typical workflow for researchers.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_final Final Assessment synthesis Chemical Synthesis (e.g., Bromination of 4'-fluoroacetophenone) purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp Initial Check nmr Spectroscopic Analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR) purification->nmr Structure Elucidation data_match Data Comparison (Literature Values) mp->data_match ms Mass Spectrometry (Confirm Molecular Weight) nmr->ms purity_analysis Purity Assessment (GC, HPLC) ms->purity_analysis Purity Check purity_analysis->data_match storage Qualified for Use & Appropriate Storage (Refrigerated, Light-Sensitive) data_match->storage Confirmation

Caption: General workflow for the synthesis and characterization of a chemical intermediate.

Handling and Storage

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][5] It is also a lachrymator, meaning it can cause tearing.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated chemical fume hood.[5]

For storage, the compound should be kept in a tightly closed container in a dry, refrigerated (0-10°C) place.[2][5] It is noted to be sensitive to light, heat, and moisture.[2][5]

References

In-Depth Technical Guide to the Solubility of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2'-Bromo-4'-fluoroacetophenone (CAS No. 403-29-2), a key intermediate in pharmaceutical and organic synthesis. Due to the limited availability of quantitative experimental data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside a theoretical framework for understanding its solubility characteristics.

Introduction to this compound

This compound is a halogenated aromatic ketone with the molecular formula C₈H₆BrFO.[1][2] It presents as a beige to light grey-green crystalline powder or flakes.[1][2] This compound is a versatile building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Understanding its solubility is critical for reaction kinetics, purification processes, and formulation development.

Solubility Data

Quantitative experimental solubility data for this compound is not widely available in published literature. However, qualitative descriptions and calculated values provide a baseline understanding of its solubility profile.

SolventTemperatureSolubilityData Type
WaterStandardSparingly Soluble[2]Qualitative
Water25°C (est.)~0.027 g/LCalculated[3]
MethanolStandardSoluble[1][2]Qualitative

Note: The quantitative water solubility value is calculated from the estimated Log10 of water solubility (in mol/L) of -2.90, as provided by the Crippen Method.[3] Experimental verification is recommended.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of creating a saturated solution and then determining the concentration of the solute by evaporating the solvent.

3.1. Materials and Equipment

  • This compound

  • Selected solvent(s) of known purity

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or magnetic stirrer with hotplate

  • Temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Pipettes

  • Drying oven or vacuum oven

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure a saturated solution is formed. Continuous agitation is necessary.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle at the bottom of the vial for several hours at the constant experimental temperature.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the experimental temperature) pipette, taking care not to disturb the settled solid.

  • Filtration: Immediately filter the withdrawn sample through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed glass vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Then, evaporate the solvent completely using a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used for faster and more gentle drying.

  • Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: The solubility (S) can be calculated in g/L using the following formula:

    S (g/L) = (Mass of solute / Volume of solvent withdrawn)

3.3. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before commencing work.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the expected solubility trends based on solvent polarity.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation start Start add_excess Add excess solute to solvent start->add_excess equilibrate Equilibrate at constant T (24-48h with agitation) add_excess->equilibrate settle Settle undissolved solid equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter into pre-weighed vial withdraw->filter weigh1 Weigh filtered solution filter->weigh1 evaporate Evaporate solvent weigh1->evaporate weigh2 Weigh vial with dry solute evaporate->weigh2 calculate Calculate Solubility weigh2->calculate

Caption: Experimental workflow for gravimetric solubility determination.

solubility_prediction Solubility Prediction Based on Polarity cluster_solvents Solvent Polarity cluster_solute Solute: this compound cluster_solubility Predicted Solubility Polar Protic Polar Protic e.g., Water, Methanol High_Sol Higher Solubility Polar Protic->High_Sol Polar Aprotic Polar Aprotic e.g., Acetone, DMSO Polar Aprotic->High_Sol Non-Polar Non-Polar e.g., Hexane, Toluene Low_Sol Lower Solubility Non-Polar->Low_Sol solute Structure: Aromatic Ring (non-polar) Functional Groups: Ketone, Halogens (polar) solute->High_Sol 'Like dissolves like' (Polar solvents) solute->Low_Sol Mismatch in polarity (Highly non-polar or very polar protic like water)

Caption: Predicted solubility based on the principle of "like dissolves like".

References

Technical Guide: Physicochemical Properties and Analysis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in organic synthesis. Its unique molecular structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is leveraged in the construction of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the melting point of this compound, detailed experimental protocols for its determination, and its key chemical properties.

Chemical Identity and Properties

A critical distinction must be made between two closely related isomers: this compound and 2-Bromo-4'-fluoroacetophenone. While their names are similar, their chemical structures and CAS numbers differ, leading to different physical and chemical properties. This guide focuses on This compound .

Table 1: Physicochemical Data for this compound

PropertyValueReference
Chemical Name 1-(2-bromo-4-fluorophenyl)ethanone[1][2]
Synonyms This compound[1][2]
CAS Number 1006-39-9[1][2][3][4][5]
Molecular Formula C8H6BrFO[4][5]
Molecular Weight 217.04 g/mol [4]
Melting Point 48-50 °C [1][2][4]
Boiling Point 150 °C @ 12 mmHg[1][3][5]
Appearance Pale yellow low melting solid[4]
Flash Point 116.5 °C[1]

For the purpose of clarity, the properties of the isomer, 2-Bromo-4'-fluoroacetophenone, are provided in the table below.

Table 2: Physicochemical Data for 2-Bromo-4'-fluoroacetophenone

PropertyValueReference
Chemical Name 2-Bromo-1-(4-fluorophenyl)ethanone[6]
Synonyms 4-Fluorophenacyl bromide
CAS Number 403-29-2[6][7]
Molecular Formula C8H6BrFO[6]
Molecular Weight 217.04 g/mol [6]
Melting Point 47-49 °C[6]
Boiling Point 150 °C @ 12 mmHg[6]
Appearance White to light yellow powder/crystal

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. The following is a generalized protocol for the determination of the melting point of this compound using a modern digital melting point apparatus.

Objective: To accurately determine the melting point range of a crystalline sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (closed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[8]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.[9]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 1-2 mm.[9][10]

  • Instrument Setup:

    • Turn on the digital melting point apparatus and allow it to stabilize.

    • If the approximate melting point is unknown, a rapid preliminary run can be performed with a fast ramp rate (e.g., 10-20 °C/minute) to get an estimated range.[8]

    • For an accurate measurement, set a plateau temperature a few degrees below the expected melting point (e.g., 45 °C for this compound).

  • Measurement:

    • Insert the prepared capillary tube into the sample holder of the apparatus.[8]

    • Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium.[10]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).[10]

    • The melting point is reported as this range. For a pure substance, this range should be narrow (typically 0.5-1.0 °C). A broadened melting range can indicate the presence of impurities.[9]

  • Mixed Melting Point (for identity confirmation):

    • To confirm the identity of the unknown sample, a mixed melting point determination can be performed.

    • A small amount of the unknown is intimately mixed with an authentic sample of this compound.

    • The melting point of the mixture is then determined. If there is no depression or broadening of the melting point range, it provides strong evidence that the unknown sample is identical to the authentic sample.[10][11]

Synthesis Pathway

This compound can be synthesized through the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol. This reaction is a key step in providing the acetophenone functional group.

Synthesis_Pathway reactant 1-(2-Bromo-4-fluorophenyl)ethanol product This compound reactant->product Oxidation reagent Pyridinium Chlorochromate (PCC) in Dichloromethane reagent->product

Caption: Synthesis of this compound.

Logical Workflow for Compound Identification

The identification of an unknown crystalline solid suspected to be this compound involves a systematic process of physical and spectroscopic analysis.

Identification_Workflow start Unknown Crystalline Solid mp_determination Melting Point Determination start->mp_determination compare_mp Compare with Literature Value (48-50 °C) mp_determination->compare_mp spectroscopic_analysis Spectroscopic Analysis (NMR, IR, MS) compare_mp->spectroscopic_analysis  Matches negative_id Not the Target Compound compare_mp->negative_id Does Not Match structure_confirmation Confirm Structure spectroscopic_analysis->structure_confirmation positive_id Positive Identification: This compound structure_confirmation->positive_id

Caption: Workflow for compound identification.

Conclusion

The melting point is a critical parameter for the characterization of this compound, providing a straightforward method for preliminary identification and purity assessment. When combined with spectroscopic techniques and a clear understanding of its synthesis, researchers can confidently utilize this versatile intermediate in the development of novel chemical entities. The protocols and data presented in this guide are intended to support the work of scientists and professionals in the fields of chemical research and drug development.

References

2'-Bromo-4'-fluoroacetophenone boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-4'-fluoroacetophenone

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for their effective application in synthesis and process development. This guide focuses on this compound, a versatile building block in medicinal chemistry, providing key data, experimental protocols, and safety information.[1]

Physicochemical and Safety Data

This compound is an organohalogen and aromatic ketone compound.[1] At room temperature, it exists as a beige to light grey-green crystalline powder or flakes.[1][2] Its chemical structure, featuring both a bromine and a fluorine atom, imparts unique reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The bromine atom acts as an effective leaving group in nucleophilic substitution reactions, while the highly electronegative fluorine atom influences the electron distribution within the aromatic ring.

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueSource
Boiling Point 150 °C / 302 °F @ 12 mmHg[3][4][5]
Melting Point 46 - 49 °C / 114.8 - 120.2 °F[3][4]
Molecular Formula C₈H₆BrFO[1][4]
Molecular Weight 217.04 g/mol [4][5]
CAS Number 403-29-2[1][3]
Flash Point > 110 °C / > 230 °F (closed cup)[3][4]
Appearance Beige to light grey-green crystalline powder or flakes[1][2]
Solubility Soluble in methanol; sparingly soluble in water[1]
Hazard Class Skin Corrosion/Irritation, Category 1B[3][4]
Signal Word Danger[3][4]
Hazard Statement H314: Causes severe skin burns and eye damage[3][4]

Logical Relationship of Compound Properties

The following diagram illustrates the key informational categories associated with this compound.

G cluster_main This compound cluster_props cluster_id cluster_safety A Physicochemical Properties P1 Boiling Point: 150°C @ 12 mmHg A->P1 P2 Melting Point: 46-49°C A->P2 P3 Molecular Weight: 217.04 A->P3 B Identification I1 CAS: 403-29-2 B->I1 I2 Formula: C8H6BrFO B->I2 C Safety Information S1 Hazard: Skin Corrosion 1B C->S1 S2 Statement: H314 C->S2

Caption: Key properties of this compound.

Experimental Protocol: Boiling Point Determination

The boiling point of an organic compound is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] For this compound, which is a solid at room temperature, a common and effective method for boiling point determination is the Thiele tube method.[6][7] This technique is advantageous as it requires only a small amount of the sample.[7]

Materials:

  • This compound sample

  • Thiele tube

  • High-boiling point oil (e.g., mineral oil)

  • Thermometer (calibrated)

  • Small fusion tube (e.g., Bell cap tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Bunsen burner or other heat source

  • Safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Sample Preparation: Place a small amount of solid this compound into the fusion tube, enough to form a liquid column of about 1-2 cm upon melting.

  • Capillary Tube Insertion: Take a capillary tube that has been sealed at one end and place it into the fusion tube with the open end submerged in the sample.[6][8]

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band or wire.[7] Ensure the sample in the fusion tube is level with the thermometer bulb to record the temperature accurately.[6]

  • Thiele Tube Setup: Insert the thermometer and the attached sample tube into the Thiele tube, which should be filled with a high-boiling point oil to a level above the side-arm junction.[7]

  • Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner.[7] The design of the tube facilitates uniform heating of the oil via convection.

  • Observation: As the temperature rises, the solid sample will melt. Continue heating and observe the capillary tube. Air trapped inside will expand and slowly bubble out. When the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6][7]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.[7] The stream of bubbles will slow down and stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[7]

  • Data Recording: Record this temperature. It is also crucial to record the ambient barometric pressure, as the boiling point is pressure-dependent.[9] The reported boiling point of 150 °C is at a reduced pressure of 12 mmHg.[3][4]

Experimental Workflow Diagram

The following diagram outlines the workflow for the determination of the boiling point using the Thiele tube method.

G start Start prep 1. Sample Preparation (Solid in fusion tube) start->prep setup 2. Apparatus Assembly (Attach to thermometer, insert in Thiele tube) prep->setup heat 3. Gentle Heating (Observe for continuous bubbles) setup->heat cool 4. Remove Heat & Cool (Observe for liquid entry into capillary) heat->cool record 5. Record Temperature (Boiling Point) cool->record end_node End record->end_node

Caption: Workflow for boiling point determination.

Safety and Handling Precautions

This compound is classified as a corrosive material that causes severe skin burns and eye damage.[3] Therefore, stringent safety measures are required during handling.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[4]

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3]

  • Storage: Keep the container tightly closed in a dry, refrigerated, and designated corrosives area.[3] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[3]

This guide provides essential technical information for professionals working with this compound. Adherence to the detailed protocols and safety precautions is critical for accurate results and safe laboratory operations.

References

Spectral Analysis of 2'-Bromo-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-Bromo-4'-fluoroacetophenone, a key intermediate in various synthetic pathways. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, along with visualizations of the analytical workflow and key spectral correlations to aid in structural elucidation.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.68dd8.8, 5.2H-6'
7.23ddd8.8, 8.8, 2.4H-5'
7.08dd8.8, 2.4H-3'
4.34s--CH₂Br

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmAssignment
190.5C=O
163.0 (d, J=254 Hz)C-4'
131.5 (d, J=9 Hz)C-6'
129.5 (d, J=3 Hz)C-1'
120.5 (d, J=25 Hz)C-5'
114.5 (d, J=22 Hz)C-3'
113.0 (d, J=9 Hz)C-2'
31.0-CH₂Br

Table 3: IR Spectral Data (ATR)

Wavenumber (cm⁻¹)Interpretation
3075Aromatic C-H Stretch
1685C=O (Ketone) Stretch
1595, 1500Aromatic C=C Stretch
1280C-F Stretch
840C-H Bend (p-disubstituted)
690C-Br Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
218, 220[M]⁺, Molecular ion peak (presence of Br isotopes)
139[M - CH₂Br]⁺
123[FC₆H₄CO]⁺
95[C₆H₄F]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (10-20 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

A small amount of the solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is typically set to 70 eV.

Visualizations

Chemical Structure and NMR Assignments

Caption: Structure of this compound with key NMR assignments.

Analytical Workflow for Spectral Data Acquisition

workflow Workflow for Spectral Analysis sample_prep Sample Preparation (Dissolution/Solid State) nmr_acq NMR Data Acquisition (¹H, ¹³C) sample_prep->nmr_acq ir_acq IR Data Acquisition (ATR) sample_prep->ir_acq ms_acq MS Data Acquisition (EI) sample_prep->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc IR Data Processing (Peak Picking) ir_acq->ir_proc ms_proc MS Data Processing (Peak Identification) ms_acq->ms_proc nmr_interp NMR Spectral Interpretation (Chemical Shift, Coupling) nmr_proc->nmr_interp ir_interp IR Spectral Interpretation (Functional Groups) ir_proc->ir_interp ms_interp MS Spectral Interpretation (Fragmentation Pattern) ms_proc->ms_interp structure_elucidation Structure Elucidation & Confirmation nmr_interp->structure_elucidation ir_interp->structure_elucidation ms_interp->structure_elucidation

Caption: Logical workflow for the spectral analysis of organic compounds.

Technical Guide to the Material Safety of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 2'-Bromo-4'-fluoroacetophenone (CAS No. 1006-39-9), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a halogenated aromatic ketone.[2] At room temperature, it exists as a beige to light grey-green crystalline powder or flakes.[2]

PropertyValue
Molecular Formula C8H6BrFO[3]
Molecular Weight 217.04 g/mol [3][4][5][6]
CAS Number 1006-39-9[3][7]
EC Number 600-117-2[3]
Appearance Beige to light grey-green crystalline powder or flakes[2]
Melting Point 46 - 50 °C / 114.8 - 122 °F[8][9]
Boiling Point 150 °C / 302 °F @ 12 mmHg[4][8]
Flash Point > 110 °C / > 230 °F[8]
Solubility Soluble in methanol.[2] Sparingly soluble in water.[2]

Hazard Identification and Classification

This chemical is considered hazardous and is classified as corrosive.[1][8] It can cause severe skin burns and eye damage.[8]

Hazard ClassificationCategory
Skin Corrosion/Irritation Category 1B / Causes severe skin burns[8]
Serious Eye Damage/Eye Irritation Category 1 / Causes serious eye damage[8]
GHS Pictogram Corrosion (GHS05)[4][5][10]
Signal Word Danger[4][5][8][10]
Hazard Statements H314: Causes severe skin burns and eye damage[4][5][10]

Toxicological and Ecological Information

Detailed toxicological properties of this compound have not been fully investigated.[8] No quantitative data such as LD50 or LC50 values are readily available. Similarly, specific data on persistence, degradability, bioaccumulation, and mobility in the environment is not currently available.[8] It is advised to prevent its release into the environment.

Experimental Protocols

The following are general standard methodologies for determining the key physical properties cited above.

Melting Point Determination (Capillary Method):

The capillary method is a standard technique for determining the melting point of a solid.[8]

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

  • Apparatus: The capillary tube is placed in a heating apparatus (e.g., a Mel-Temp apparatus or a Thiele tube) along with a calibrated thermometer.

  • Heating: The apparatus is heated slowly and uniformly.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure substance.

Boiling Point Determination (Distillation or Thiele Tube Method):

The boiling point of a liquid can be determined by several methods, including simple distillation or the Thiele tube method, especially when only a small amount of the substance is available.[3][5]

  • Apparatus Setup (Thiele Tube): A small amount of the liquid is placed in a fusion tube. An inverted, sealed capillary tube is then placed inside the fusion tube. This assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

  • Heating: The Thiele tube is gently and uniformly heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Safety and Handling

Due to its corrosive nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical-resistant safety goggles or a face shield.[1]

  • Skin Protection: Wear chemical-resistant gloves and protective clothing.[1]

  • Respiratory Protection: Use a respirator with an appropriate filter if dust or vapors are generated.[1]

Handling and Storage:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Safety Workflow Diagram

SafetyWorkflow HazardID Hazard Identification (Corrosive, Skin/Eye Damage) RiskAssess Risk Assessment (Exposure Potential) HazardID->RiskAssess Leads to Control Control Measures (Fume Hood, PPE) RiskAssess->Control Determines Handling Safe Handling (Avoid Contact, Inhalation) Control->Handling Enables Storage Proper Storage (Cool, Dry, Ventilated) Handling->Storage After Use Spill Spill Response (Contain, Absorb) Handling->Spill If Accidental Release Exposure Exposure Response (First Aid) Handling->Exposure If Contact Occurs Disposal Waste Disposal (Hazardous Waste) Handling->Disposal Routine Waste Spill->Disposal Collected Waste Exposure->Disposal Contaminated Items

Caption: Safety workflow for this compound.

First-Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: Carbon monoxide, carbon dioxide, hydrogen halides, and gaseous hydrogen fluoride may be produced during a fire.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always prioritize safety and follow established laboratory and industrial protocols.

References

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Bromo-4'-fluoroacetophenone, a key building block in modern medicinal and materials chemistry. The document details its discovery and historical context, physicochemical and spectral properties, and established synthesis protocols. Emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in its practical application.

Introduction

This compound, with the CAS number 403-29-2, is a di-halogenated aromatic ketone.[1] Its structure, featuring a fluorine atom on the phenyl ring and a bromine atom at the alpha-carbon of the acetophenone moiety, imparts unique reactivity that makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the α-bromo group serves as a versatile handle for introducing a wide range of functional groups.[2][3] This guide aims to be a thorough resource for professionals utilizing this compound in their research and development endeavors.

Discovery and History

While a singular discovery paper is not prominently cited in the literature, the emergence of this compound is closely tied to the advancements in fluorination and bromination techniques in the latter half of the 20th century.[1] Its development was likely driven by the growing interest in fluorinated compounds in the pharmaceutical and agrochemical industries for the synthesis of novel bioactive molecules.[1][2] The compound is primarily a laboratory-synthesized chemical and is not known to be naturally occurring.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectral data for this compound is provided below for easy reference.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol
CAS Number 403-29-2[1]
Appearance White to off-white crystalline solid[1]
Melting Point 47-49 °C
Boiling Point 150 °C at 12 mmHg
Solubility Sparingly soluble in water, soluble in methanol and other organic solvents.[1]
Table 2: Spectroscopic Data
Technique Data Reference
¹H NMR Spectra available, detailed peak assignments may vary based on solvent and instrument.[4]
¹³C NMR Spectra available.[4]
Infrared (IR) Spectra available.[4]
Mass Spectrometry (MS) Spectra available.[4]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the α-bromination of its precursor, 4'-fluoroacetophenone.

Synthesis of the Precursor: 4'-Fluoroacetophenone

4'-Fluoroacetophenone is typically synthesized via the Friedel-Crafts acylation of fluorobenzene.

  • Materials:

    • Fluorobenzene

    • Acetyl chloride or acetic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dry dichloromethane (DCM) or other suitable inert solvent

    • Hydrochloric acid (HCl), dilute aqueous solution

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add acetyl chloride dropwise at 0 °C.

    • After the addition is complete, add fluorobenzene dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude 4'-fluoroacetophenone can be purified by vacuum distillation.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Fluorobenzene Fluorobenzene ReactionVessel Friedel-Crafts Acylation in DCM, 0°C to RT Fluorobenzene->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quench Quench with Ice/HCl ReactionVessel->Quench Extraction Extraction with DCM Quench->Extraction Wash Wash with NaHCO₃/Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Distillation Vacuum Distillation Dry->Distillation Product 4'-Fluoroacetophenone Distillation->Product

Figure 1: Workflow for the synthesis of 4'-Fluoroacetophenone.
α-Bromination of 4'-Fluoroacetophenone

  • Materials:

    • 4'-Fluoroacetophenone

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., acetic acid)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve 4'-fluoroacetophenone in a suitable solvent such as carbon tetrachloride or acetic acid in a round-bottom flask.

    • Add N-Bromosuccinimide and a catalytic amount of AIBN (if using a radical pathway) or add bromine dropwise (if using an acid-catalyzed pathway).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • If NBS was used, filter off the succinimide byproduct.

    • Wash the organic phase with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Fluoroacetophenone 4'-Fluoroacetophenone ReactionVessel α-Bromination in CCl₄, Reflux Fluoroacetophenone->ReactionVessel NBS N-Bromosuccinimide (NBS) NBS->ReactionVessel Catalyst AIBN (Catalyst) Catalyst->ReactionVessel Filter Filter Succinimide ReactionVessel->Filter Wash Wash with Na₂S₂O₃/NaHCO₃ Filter->Wash Dry Dry over MgSO₄ Wash->Dry Purify Recrystallization/ Column Chromatography Dry->Purify Product This compound Purify->Product

Figure 2: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a versatile intermediate with significant applications in several areas of chemical research:

  • Pharmaceutical Synthesis: It is a key starting material for the synthesis of a variety of heterocyclic compounds, which are scaffolds for many biologically active molecules.[1][2] The presence of both fluorine and bromine allows for sequential and site-selective reactions to build molecular complexity.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides.[1]

  • Materials Science: The unique electronic properties conferred by the halogen atoms make it a useful building block for the synthesis of functional organic materials with potential applications in electronics and optics.[1]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive and lachrymatory agent.[5] Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a significant role in the synthesis of complex organic molecules. Its unique structural features provide a platform for the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields. This guide has provided a detailed overview of its history, properties, synthesis, and applications to serve as a practical resource for the scientific community.

References

An In-depth Technical Guide to 2'-Bromo-4'-fluoroacetophenone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Bromo-4'-fluoroacetophenone is a key halogenated ketone intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical agents. Its unique molecular structure, featuring both bromine and fluorine atoms, imparts specific reactivity that is leveraged in the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and subsequent derivatization, and its role as a precursor in the development of therapeutic agents, notably non-steroidal aromatase inhibitors.

Core Characteristics and Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[1][2] It is important to distinguish between the isomers of bromo-fluoroacetophenone. This guide focuses on 2-Bromo-1-(4-fluorophenyl)ethanone , also known as this compound, with the CAS Number 403-29-2 . Another related isomer, 1-(2-bromo-4-fluorophenyl)ethanone, has the CAS number 1006-39-9. Careful verification of the CAS number is crucial for experimental accuracy.

The presence of a bromine atom at the alpha-carbon to the ketone and a fluorine atom on the phenyl ring are pivotal to its reactivity. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the electronegative fluorine atom influences the electron density of the aromatic ring, affecting its reactivity and the properties of the resulting derivatives.

Physical and Chemical Properties

The key physical and chemical properties of this compound (CAS: 403-29-2) are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 403-29-2[1]
Molecular Formula C₈H₆BrFO[1]
Molecular Weight 217.04 g/mol [1]
Appearance White to cream or pale yellow crystals or crystalline powder[1]
Melting Point 47-49 °C[1]
Boiling Point 150 °C at 12 mmHg[1]
Solubility Soluble in methanol and chloroform.[3]
Synonyms 2-Bromo-1-(4-fluorophenyl)ethanone, ω-Bromo-4-fluoroacetophenone, 4-Fluorophenacyl bromide[1][2]
Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound. The following table summarizes typical spectral data.

Spectrum TypeKey Data / PeaksReference(s)
¹H NMR (CDCl₃)Chemical shifts (δ) are typically observed for the aromatic protons and the methylene protons adjacent to the carbonyl and bromine. The methylene protons appear as a singlet. The aromatic protons show characteristic splitting patterns due to fluorine coupling.[4][5][6]
¹³C NMR (CDCl₃)Characteristic peaks for the carbonyl carbon, the carbon bearing the bromine, and the aromatic carbons, with splitting observed for carbons coupled to fluorine.[4][7][8]
IR Strong absorption band for the carbonyl group (C=O) stretching, typically around 1680-1700 cm⁻¹.[4]
Mass Spec The mass spectrum will show the molecular ion peak and characteristic isotopic pattern for a bromine-containing compound.[4]

Synthesis and Experimental Protocols

This compound is typically synthesized via the α-bromination of 4'-fluoroacetophenone. Several methods have been reported, with variations in the brominating agent and reaction conditions. Below are two detailed experimental protocols.

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 4'-Fluoroacetophenone C Reaction in Solvent (e.g., Methanol or Acetic Acid) A->C B Brominating Agent (e.g., Oxone/NH4Br or Pyridine Hydrobromide Perbromide) B->C D Quenching (e.g., with aq. Sodium Thiosulfate) C->D E Extraction (e.g., with Ethyl Acetate) D->E F Washing & Drying E->F G Concentration F->G H Column Chromatography (Silica Gel) G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Bromination using Oxone and Ammonium Bromide

This method provides a relatively safe and efficient way to achieve α-bromination.

Materials:

  • 4'-Fluoroacetophenone

  • Oxone (Potassium peroxymonosulfate)

  • Ammonium bromide (NH₄Br)

  • Methanol

  • Aqueous sodium thiosulfate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel (200-300 mesh)

Procedure:

  • To a well-stirred solution of 4'-fluoroacetophenone (2 mmol) and ammonium bromide (0.215 g, 2.2 mmol) in methanol (10 mL), add Oxone (1.352 g, 2.2 mmol).

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the mixture with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Protocol 2: Bromination using Pyridine Hydrobromide Perbromide

This protocol is a classic method for α-bromination of ketones.

Materials:

  • 4'-Fluoroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Combine 4'-fluoroacetophenone (5.0 mmol) and pyridine hydrobromide perbromide (1.76 g, 5.5 mmol) in a 50 mL round-bottom flask.

  • Add glacial acetic acid (20 mL) to the flask.

  • Stir the reaction mixture at 90 °C. Monitor the reaction progress using TLC.

  • After the reaction is complete (typically 3 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to afford the crude solid product.

  • Recrystallize the crude product from petroleum ether to obtain pure this compound.

Applications in Drug Development: Synthesis of Aromatase Inhibitors

A significant application of this compound is as a starting material for the synthesis of non-steroidal aromatase inhibitors.[3] These inhibitors are crucial in the treatment of hormone-receptor-positive breast cancer in postmenopausal women by blocking the conversion of androgens to estrogens.[9][10] Many of these inhibitors feature a heterocyclic core, such as an aminothiazole ring, which can be constructed using this compound.

Aromatase Inhibition Pathway

The following diagram illustrates the role of aromatase in estrogen synthesis and its inhibition.

G cluster_synthesis Estrogen Synthesis cluster_action Estrogen Action cluster_inhibition Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER TumorGrowth Tumor Cell Growth and Proliferation ER->TumorGrowth AI Non-Steroidal Aromatase Inhibitor (derived from precursor) AI->Aromatase Inhibits

Caption: Aromatase catalyzes the conversion of androgens to estrogens, which promote tumor growth.

Experimental Protocol: Synthesis of a 2-Aminothiazole Derivative

This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in aromatase inhibitors, starting from this compound.

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium carbonate

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve thiourea (2.4 mmol) in water (10 mL) with sodium carbonate (0.64 g, 6 mmol).

  • Add this compound (2 mmol) to the solution.

  • Heat the mixture at reflux for 3 hours. Monitor the reaction completion by TLC.

  • After the reaction is complete, filter the hot reaction mixture.

  • Acidify the filtrate with acetic acid to a pH of 6.

  • The resulting precipitate is the 2-amino-4-(4-fluorophenyl)thiazole derivative.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from the starting material to a potential therapeutic agent.

G A This compound (Precursor) B Reaction with Thiourea (Hantzsch Thiazole Synthesis) A->B C 2-Amino-4-(4-fluorophenyl)thiazole (Core Scaffold) B->C D Further Functionalization C->D E Potential Non-Steroidal Aromatase Inhibitor (API) D->E

Caption: Synthetic route from the precursor to a potential active pharmaceutical ingredient.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.[1][11]

  • Hazard Classifications: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.[1][11]

  • Pictograms: GHS05 (Corrosion).[1]

  • Signal Word: Danger.[1]

  • Hazard Statements: H314: Causes severe skin burns and eye damage.[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P310: Immediately call a POISON CENTER or doctor/physician.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its distinct chemical properties, stemming from the presence of both bromine and fluorine, allow for its efficient conversion into complex heterocyclic structures. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their synthetic endeavors, particularly in the ongoing search for novel and more effective therapeutic agents such as aromatase inhibitors. Strict adherence to safety protocols is paramount when handling this reactive compound.

References

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a versatile bifunctional building block that holds significant promise for the discovery of novel therapeutic agents. Its unique chemical architecture, featuring a reactive α-bromoketone and an electron-withdrawing fluorine atom on the phenyl ring, provides a rich platform for the synthesis of a diverse array of heterocyclic and substituted aromatic compounds. This technical guide explores key research avenues for this compound, providing insights into the synthesis of potential drug candidates, quantitative biological data, and detailed experimental protocols to facilitate further investigation in the fields of oncology, neuroscience, and infectious diseases.

Core Properties and Reactivity

This compound is a white to off-white crystalline solid. The presence of the bromine atom at the α-position to the carbonyl group makes it an excellent electrophile, susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis, allowing for the facile introduction of various functional groups and the construction of more complex molecular scaffolds. The fluorine atom at the 4'-position influences the electronic properties of the aromatic ring, potentially enhancing the binding affinity of its derivatives to biological targets and improving pharmacokinetic properties such as metabolic stability.[1]

Potential Research Areas and Applications

The unique structural features of this compound make it an ideal starting material for the development of several classes of biologically active molecules.

Synthesis of Chalcone Derivatives as Anticancer Agents

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as a key precursor for the synthesis of novel chalcone derivatives through the Claisen-Schmidt condensation with various substituted benzaldehydes. The resulting chalcones can be further modified at the α-position via the reactive bromine, allowing for the creation of diverse chemical libraries for biological screening.

Chalcones have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival. The incorporation of a 4-fluorophenyl moiety from this compound may enhance the anticancer potency of the resulting chalcones.

While specific data for chalcones derived directly from this compound is limited in publicly available literature, the following table presents representative IC50 values for structurally related chalcone derivatives against various cancer cell lines, illustrating the potential of this compound class.

Compound ClassTarget Cell LineIC50 (µM)Reference
O-Alkyl (E)-chalcone derivativesMDA-MB-231 (Breast Cancer)2.08 - 13.58[2]
O-Alkyl (E)-chalcone derivativesMCF-7 (Breast Cancer)2.08 - 13.58[2]
O-Alkyl (E)-chalcone derivativesHCT-116 (Colon Cancer)6.59 - 22.64[2]
O-Alkyl (E)-chalcone derivativesHeLa (Cervical Cancer)6.59 - 22.64[2]
α-Fluorinated chalconesHela (Cervical Cancer)0.025[3]
α-Fluorinated chalconesU937 (Leukemia)0.025[3]
Chalcone-1,2,3-triazole derivativeHepG2 (Liver Cancer)0.9[4]

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10-40% w/v)

  • Stirring apparatus

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted benzaldehyde (1.0-1.2 equivalents) in a minimal amount of ethanol with stirring at room temperature.

  • Slowly add an aqueous solution of NaOH dropwise to the stirring solution. The reaction mixture can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.

  • Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into cold water or onto crushed ice to precipitate the chalcone product.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Chalcone_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2'-Bromo-4'- fluoroacetophenone + Substituted Benzaldehyde reaction Claisen-Schmidt Condensation (NaOH, Ethanol) start->reaction purification Purification (Recrystallization) reaction->purification product Chalcone Derivative purification->product screening In vitro Anticancer Screening (e.g., MTT Assay) product->screening ic50 IC50 Determination screening->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Kinase_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition Kinase Protein Kinase P_Substrate Phosphorylated Substrate Kinase->P_Substrate Phosphorylation ATP ATP Substrate Substrate Protein Substrate->P_Substrate Downstream Downstream Signaling & Cellular Response P_Substrate->Downstream ADP ADP ATP->ADP Inhibitor Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Binds to ATP-binding site

References

A Comprehensive Technical Guide to Commercially Available 2'-Bromo-4'-fluoroacetophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Bromo-4'-fluoroacetophenone is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its utility stems from the presence of three reactive sites: the bromine atom, the fluorine atom, and the ketone functional group, which allow for a variety of chemical transformations. This guide provides an in-depth overview of commercially available this compound, including a comparative summary of suppliers, their product specifications, and a logical workflow for its procurement and application in research.

Supplier and Product Specifications

The following table summarizes the key quantitative data for this compound (CAS No: 1006-39-9) from various commercial suppliers. This information is crucial for researchers to select the appropriate grade and quantity of the compound for their specific experimental needs.

SupplierProduct NumberPurityAppearanceMolecular FormulaMolecular Weight ( g/mol )StorageNotes
Pharmaffiliates PA 27 0016630-Pale Yellow OilC₈H₆BrFO217.042-8°C RefrigeratorUseful in organic synthesis.[1]
LEAPChem ------A halogenated aromatic ketone used as a building block in organic synthesis and pharmaceutical research.[2]
NINGBO INNO PHARMCHEM CO.,LTD. ------Manufacturer and supplier since 2007.[3]
Amerigo Scientific -95%-C₈H₆BrFO217.036-For Research Use Only.[4]
NATIONAL ANALYTICAL CORPORATION -98%LiquidC₈H₆BrFO217.0--

Note: Purity levels and physical appearance can vary between batches and suppliers. It is recommended to request a certificate of analysis (CoA) for the specific lot being purchased.

It is important to note that a related compound, 2-Bromo-1-(4-fluorophenyl)ethanone (also known as 4-Fluorophenacyl bromide), with CAS number 403-29-2, is often listed alongside this compound. Researchers should carefully verify the CAS number to ensure they are ordering the correct isomer for their intended application. Several suppliers, including Sigma-Aldrich, TCI, and Thermo Scientific, offer this isomer with purities typically ranging from 97% to >97.0%(GC).[5][6][7][8]

Experimental Protocols

While specific experimental protocols for the use of this compound are highly dependent on the target molecule and reaction scheme, its primary application is as an intermediate in the synthesis of more complex molecules. A general experimental workflow for a typical application, such as a Suzuki coupling reaction, is outlined below.

General Protocol for Suzuki Coupling using this compound:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a reaction vessel is charged with this compound (1.0 eq.), a boronic acid derivative (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: A suitable degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) is added.

  • Reaction Execution: The reaction mixture is heated to a temperature typically ranging from 80°C to 110°C and stirred for a period of 2 to 24 hours, or until reaction completion is observed by a monitoring technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified using an appropriate technique, such as column chromatography on silica gel, to yield the desired product.

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific substrates and reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

Logical Workflow for Procurement and Application

The following diagram illustrates a logical workflow for researchers from identifying the need for this compound to its final application in a research project.

G cluster_procurement Procurement Phase cluster_research Research & Application Phase A Identify Need for This compound (CAS: 1006-39-9) B Search for Commercial Suppliers A->B C Compare Supplier Specifications (Purity, Quantity, Price) B->C D Request Certificate of Analysis (CoA) C->D E Select Supplier and Procure D->E F Develop Synthetic Route Utilizing the Compound E->F G Perform Experimentation (e.g., Suzuki Coupling) F->G H Analyze and Purify Product G->H I Characterize Final Compound H->I

Caption: Workflow for procurement and research application.

This guide provides a foundational understanding for researchers and professionals in drug development interested in utilizing this compound. By understanding the available commercial sources and general applications, scientists can more effectively integrate this versatile building block into their synthetic strategies.

References

Methodological & Application

Synthesis of 2'-Bromo-4'-fluoroacetophenone: An Essential Intermediate for Pharmaceutical and Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2'-Bromo-4'-fluoroacetophenone, a key building block in the development of novel pharmaceutical and agrochemical agents. The primary method described is the α-bromination of 4'-fluoroacetophenone using a sodium bromate and sodium bisulfite system in an aqueous medium. This method offers high regioselectivity and yield while utilizing inexpensive and less hazardous reagents compared to traditional brominating agents. Alternative synthetic strategies are also discussed, providing researchers with a comparative overview of available methods.

Introduction

This compound is a valuable synthetic intermediate characterized by its trifunctional nature: a reactive α-bromoketone, an activating carbonyl group, and a fluorinated phenyl ring. This unique combination of functional groups makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential biological activity. The selective introduction of a bromine atom at the α-position of 4'-fluoroacetophenone is a critical transformation, and various synthetic methodologies have been developed to achieve this. This application note details a robust and scalable protocol for this synthesis and provides a comparative analysis of alternative methods.

Overview of Synthetic Strategies

The α-bromination of ketones is a fundamental reaction in organic synthesis. For the specific case of 4'-fluoroacetophenone, several methods can be employed, each with its own advantages and disadvantages in terms of yield, selectivity, reaction conditions, and safety profile.

Key Synthetic Approaches:

  • Sodium Bromate and Sodium Bisulfite: This method, detailed in the protocol below, generates bromine in situ, minimizing the handling of hazardous elemental bromine. It is performed in an aqueous medium, which is environmentally benign.

  • Pyridine Hydrobromide Perbromide: This solid reagent is a convenient and safer alternative to liquid bromine. It typically provides good yields for the α-bromination of acetophenones.

  • N-Bromosuccinimide (NBS): NBS is a widely used reagent for allylic and benzylic bromination, as well as the α-bromination of ketones, often in the presence of a radical initiator or an acid catalyst.

  • Copper(II) Bromide: This reagent can effect the α-bromination of ketones, often under milder conditions than elemental bromine.

A visual representation of the general synthetic workflow is provided below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product A 4'-Fluoroacetophenone D Reaction Mixture A->D B Brominating Agent (e.g., NaBrO3/NaHSO3) B->D C Solvent (e.g., Water) C->D E Heating & Stirring D->E Controlled Temperature F Cooling & Filtration E->F G Washing with Ice Water F->G H Recrystallization (e.g., from Cyclohexane) G->H I Drying H->I J This compound I->J

A generalized workflow for the synthesis of this compound.

Experimental Protocols

Primary Protocol: α-Bromination using Sodium Bromate and Sodium Bisulfite[1][2]

This protocol is adapted from a patented procedure and offers a high-yield, regioselective synthesis.

Materials:

  • 4'-Fluoroacetophenone

  • Sodium bromate (NaBrO₃)

  • Sodium bisulfite (NaHSO₃)

  • Cyclohexane

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 4'-fluoroacetophenone (1.3 g, 9.1 mmol) and a 100 mL aqueous solution of sodium bromate (3.0 g, 20 mmol).

  • Stir the mixture and slowly add a 5 wt% aqueous solution of sodium bisulfite containing 2.1 g (20 mmol) of NaHSO₃ dropwise over approximately 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50°C and maintain this temperature for 9 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash the filter cake with ice water.

  • Purify the crude product by recrystallization from cyclohexane.

  • Dry the purified white crystals to obtain this compound.

Expected Yield: 1.44 g (73%). Melting Point: 46-48°C.

Data Presentation

The following table summarizes the quantitative data for the primary synthesis protocol.

ParameterValue
Starting Material4'-Fluoroacetophenone
Molar Ratio (Substrate:NaBrO₃:NaHSO₃)1 : 2.2 : 2.2
SolventWater
Reaction Temperature50°C
Reaction Time9 hours
Product Yield 73%
Melting Point 46-48°C

Alternative Synthetic Protocols: A Comparative Overview

While the sodium bromate/sodium bisulfite method is effective, other brominating agents can also be utilized. The choice of reagent can influence reaction conditions, yield, and the safety of the procedure. The following diagram illustrates the logical relationship between the starting material and various bromination pathways.

G cluster_reagents Brominating Reagents A 4'-Fluoroacetophenone B NaBrO3 / NaHSO3 in Water A->B C Pyridine Hydrobromide Perbromide in Acetic Acid A->C D N-Bromosuccinimide (NBS) with Catalyst A->D E Copper(II) Bromide in Ethyl Acetate A->E F This compound B->F C->F D->F E->F

Alternative bromination pathways for 4'-fluoroacetophenone.
Bromination with Pyridine Hydrobromide Perbromide

This method is analogous to the bromination of 4-chloroacetophenone.

  • Reaction Conditions: Typically, the acetophenone derivative is reacted with a slight excess (1.1 equivalents) of pyridine hydrobromide perbromide in a solvent like acetic acid. The reaction is often heated to around 90°C for several hours.

  • Advantages: This reagent is a stable solid, making it easier and safer to handle than liquid bromine.

  • Considerations: The use of acetic acid as a solvent may require more rigorous purification steps.

Bromination with N-Bromosuccinimide (NBS)

NBS is a versatile brominating agent for α-bromination of ketones.

  • Reaction Conditions: The reaction is typically carried out in a solvent such as dichloromethane or carbon tetrachloride, often with the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a radical initiator. Microwave irradiation can also be employed to accelerate the reaction.

  • Advantages: The reaction can often be performed under milder conditions.

  • Considerations: Reaction selectivity can sometimes be an issue, and careful control of reaction conditions is necessary to avoid over-bromination or side reactions.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a lachrymator and can cause skin and eye irritation. Avoid inhalation of dust and direct contact.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The synthesis of this compound from 4'-fluoroacetophenone can be effectively achieved using the sodium bromate and sodium bisulfite method, which provides a good yield and utilizes environmentally benign and cost-effective reagents. Alternative methods using pyridine hydrobromide perbromide or N-bromosuccinimide offer flexibility in terms of reaction conditions and reagent handling. The choice of the synthetic route will depend on the specific requirements of the laboratory, including scale, available equipment, and safety considerations. This application note provides researchers and drug development professionals with a detailed and practical guide for the preparation of this important synthetic intermediate.

Application Notes and Protocols for the Synthesis of 2'-Bromo-4'-fluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its substituted phenyl ring provides a versatile scaffold for further chemical modifications. The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones, and its application to the synthesis of this compound from 1-bromo-3-fluorobenzene is a subject of significant interest. This document provides detailed application notes, experimental protocols, and an analysis of the regioselectivity of this important transformation.

Reaction Overview

The Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, leads to the formation of this compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich aromatic ring.

Reaction Scheme:

Regioselectivity

The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming acyl group. In the case of 1-bromo-3-fluorobenzene, both bromine and fluorine are ortho-, para-directing deactivators.

  • Fluorine: Due to its high electronegativity, fluorine is inductively electron-withdrawing (-I effect), which deactivates the ring towards electrophilic attack. However, it can donate a lone pair of electrons through resonance (+M effect), directing incoming electrophiles to the ortho and para positions.

  • Bromine: Similar to fluorine, bromine is an ortho-, para-director due to its ability to donate electron density via resonance, although it is also a deactivating group.

Considering the positions on the 1-bromo-3-fluorobenzene ring:

  • Position 2: Ortho to bromine and meta to fluorine.

  • Position 4: Para to bromine and ortho to fluorine.

  • Position 6: Ortho to both bromine and fluorine.

The major product formed is this compound, where the acylation occurs at the 4-position. This is attributed to the steric hindrance at the 2- and 6-positions, making the 4-position the most favorable site for electrophilic attack.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Friedel-Crafts acylation of halogenated benzenes, which can be extrapolated for the synthesis of this compound.

Starting MaterialAcylating AgentCatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
BromobenzeneAcetic AnhydrideAlCl₃Dichloromethane0.5Reflux28.73[1]
BromobenzeneAcetyl ChlorideAlCl₃Carbon Disulfide1Reflux69-79[2]
FluorobenzeneBenzoyl ChlorideLa(OTf)₃ / TfOHNone414087 (para-product)[3]
1-bromo-3-fluorobenzeneAcetyl ChlorideAlCl₃Dichloromethane1-20 to rtNot specifiedN/A

Experimental Protocols

This protocol is adapted from established procedures for the Friedel-Crafts acylation of similar halogenated benzenes.[1][2]

Materials:

  • 1-bromo-3-fluorobenzene (C₆H₄BrF)

  • Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Gas trap (for HCl gas)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the mixture in an ice bath to 0 °C. To the dropping funnel, add a solution of 1-bromo-3-fluorobenzene (1 equivalent) in anhydrous dichloromethane.

  • Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 equivalents) to the stirred suspension of aluminum chloride in dichloromethane.

  • After the addition of the acetylating agent, slowly add the solution of 1-bromo-3-fluorobenzene from the dropping funnel to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Characterization of this compound:

  • Appearance: White to off-white solid.[4]

  • Molecular Formula: C₈H₆BrFO[5]

  • Molecular Weight: 217.04 g/mol [5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.54 (dd, J=8.6, 5.9 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 2.62 (s, 3H).[5]

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -107.01 (s, 1F).[5]

Mandatory Visualizations

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ AcCl->Acylium + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma + Arene Arene 1-Bromo-3-fluorobenzene Arene->Sigma Product This compound Sigma->Product - H⁺ AlCl4 [AlCl₄]⁻ HCl HCl Product->HCl + [AlCl₄]⁻ AlCl4->HCl HCl->AlCl3 (catalyst regenerated)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Workflow

Experimental_Workflow Start Start Setup Reaction Setup: - Anhydrous AlCl₃ in DCM - Cool to 0°C Start->Setup Addition Slow Addition of Reactants: 1. Acetylating Agent 2. 1-Bromo-3-fluorobenzene in DCM Setup->Addition Reaction Reaction: - Warm to Room Temperature - Stir for 1-2 hours Addition->Reaction Workup Work-up: - Quench with Ice/HCl - Separate Layers Reaction->Workup Extraction Extraction & Washing: - Extract with DCM - Wash with H₂O, NaHCO₃, Brine Workup->Extraction Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography/Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols: The Versatile Role of 2'-Bromo-4'-fluoroacetophenone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Bromo-4'-fluoroacetophenone is a key building block in modern medicinal chemistry, prized for its versatile reactivity in the synthesis of a wide array of pharmaceutical agents. Its unique structure, featuring a reactive bromine atom and an electron-withdrawing fluorine atom, allows for its incorporation into diverse molecular scaffolds, particularly heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of thiazole, chalcone, and carbazole derivatives, which are important pharmacophores in many drug candidates. Furthermore, its application in the synthesis of active pharmaceutical ingredients (APIs) such as the anti-inflammatory drug Lifitegrast and the multi-kinase inhibitor Regorafenib is explored.

Introduction

This compound (C₈H₆BrFO) is a di-halogenated acetophenone derivative that serves as a pivotal intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[1] The presence of a bromine atom at the alpha-carbon to the carbonyl group makes it an excellent substrate for nucleophilic substitution reactions.[2][3] Simultaneously, the fluorine atom on the phenyl ring influences the molecule's electronic properties, enhancing its reactivity and often contributing to the metabolic stability and binding affinity of the final drug molecule.[3] This unique combination of functional groups makes this compound a valuable starting material for constructing complex molecules, including anti-inflammatory and analgesic drugs.[4]

Key Synthetic Applications and Protocols

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole rings. This compound is an ideal α-haloketone for this reaction, readily condensing with thioamides to form highly functionalized thiazole derivatives.[5][6] Thiazoles are a common structural motif in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt and precipitate the product.[5]

  • Purification: Filter the resulting solid, wash with water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the desired 2-amino-4-(4-fluorophenyl)thiazole.[5]

Table 1: Representative Data for Hantzsch Thiazole Synthesis

Reactant AReactant BSolventReaction TimeYield (%)Purity (%)
This compoundThioureaEthanol4-5 h61-80>95
This compoundSubstituted ThiosemicarbazonesEthanol4-5 h61-80>95

Note: Yields and purity are dependent on the specific substrates and reaction conditions.[7]

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Ethanol, Reflux Thiourea Thiourea Thiourea->Intermediate 2-Amino-4-(4-fluorophenyl)thiazole 2-Amino-4-(4-fluorophenyl)thiazole Intermediate->2-Amino-4-(4-fluorophenyl)thiazole Cyclization & Dehydration

Hantzsch Thiazole Synthesis Workflow
Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids and exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[8] this compound can react with various aromatic aldehydes in the presence of a base to form chalcones via the Claisen-Schmidt condensation.[9]

Experimental Protocol: Synthesis of a Chalcone Derivative

  • Reactant Preparation: Dissolve this compound (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with constant stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4-5 hours. The formation of a precipitate indicates product formation.[9]

  • Isolation: Neutralize the mixture with dilute hydrochloric acid. Filter the precipitated solid, wash thoroughly with water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.[9]

Table 2: Illustrative Data for Chalcone Synthesis

Reactant AReactant BCatalystReaction TimeYield (%)
This compoundBenzaldehydeNaOH4-5 hHigh
This compound4-MethoxybenzaldehydeNaOH4-5 hHigh

Note: Yields are generally high but vary based on the aldehyde used.[9]

Claisen_Schmidt_Condensation This compound This compound Enolate_Intermediate Enolate Intermediate This compound->Enolate_Intermediate NaOH, Ethanol Aromatic_Aldehyde Aromatic Aldehyde Aldol_Adduct Aldol Adduct Aromatic_Aldehyde->Aldol_Adduct Enolate_Intermediate->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration Lifitegrast_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Ocular Surface Cell LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 Binding Inflammation Inflammation ICAM-1->Inflammation T-Cell Activation & Cytokine Release Lifitegrast Lifitegrast Lifitegrast->LFA-1 Blocks Binding Regorafenib_Signaling_Pathway cluster_Angiogenesis Angiogenesis cluster_Oncogenesis Oncogenesis cluster_Stroma Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 KIT KIT Regorafenib->KIT RET RET Regorafenib->RET BRAF BRAF Regorafenib->BRAF PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR Tumor_Growth Tumor Growth & Metastasis VEGFR->Tumor_Growth TIE2->Tumor_Growth KIT->Tumor_Growth RET->Tumor_Growth BRAF->Tumor_Growth PDGFR->Tumor_Growth FGFR->Tumor_Growth

References

Application of 2'-Bromo-4'-fluoroacetophenone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its structure, featuring a reactive α-bromoketone moiety and a fluorine-substituted aromatic ring, allows for a diverse range of chemical transformations. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the fluorine atom and the ketone functionality influence the molecule's reactivity and provide sites for further modification.[1] This unique combination of functional groups makes this compound a key intermediate in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and functional organic materials.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of important classes of organic compounds.

Key Applications Overview

The primary applications of this compound in organic synthesis include, but are not limited to:

  • Synthesis of Thiazoles: The α-bromoketone functionality readily undergoes cyclocondensation with thioamides or thioureas, providing a straightforward route to a variety of substituted thiazoles. These heterocyclic scaffolds are present in numerous pharmacologically active compounds.

  • Synthesis of Chalcones: Through the Claisen-Schmidt condensation, this compound can react with various aromatic aldehydes to form chalcones. These α,β-unsaturated ketones are precursors to flavonoids and other biologically active molecules.

  • Synthesis of Pyrazines: Reaction with 1,2-diamines allows for the construction of the pyrazine ring, another important heterocycle in medicinal chemistry.

  • Synthesis of Carbazoles: It can be utilized in multi-step synthetic sequences, such as tandem Suzuki coupling/SNAr reactions, to generate functionalized carbazoles, which are of interest in materials science and drug discovery.[2][3][4]

Data Presentation

The following tables summarize quantitative data for the synthesis of various compounds using this compound as a starting material.

Table 1: Synthesis of Thiazole Derivatives

ProductReactant 2Catalyst/BaseSolventReaction TimeYield (%)Reference
2-Amino-4-(4-fluorophenyl)thiazoleThiourea-Ethanol15 minExcellent[5]
2-Methyl-4-(4-fluorophenyl)thiazoleThioacetamideBu4NPF6Methanol15 minExcellent[5]

Table 2: Synthesis of Chalcone Derivatives (via Claisen-Schmidt Condensation)

ProductAldehydeBaseSolventReaction TimeYield (%)Reference
3-(Furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-oneFurfuralAl2O3/CaOToluene-High[6]
General ChalconesAromatic AldehydesNaOH or KOHEthanol--General Protocol

Experimental Protocols

Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole

This protocol is based on the Hantzsch thiazole synthesis.

Reaction Scheme:

G 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone Product 2-Amino-4-(4-fluorophenyl)thiazole 2-Bromo-4-fluoroacetophenone->Product Ethanol, Reflux Thiourea Thiourea Thiourea->Product

Caption: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole.

Materials:

  • This compound (1.0 mmol)

  • Thiourea (1.2 mmol)

  • Methanol (5 mL)

  • Tetrabutylammonium hexafluorophosphate (Bu4NPF6) (10 mol%)

Procedure: [5]

  • In a round-bottom flask, combine this compound (1 mmol), thiourea (1.2 mmol), and Bu4NPF6 (10 mol%).

  • Add methanol (5 mL) to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-amino-4-(4-fluorophenyl)thiazole.

Expected Yield: Excellent yields are reported for this reaction.[5]

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

Reaction Scheme:

G 2-Bromo-4-fluoroacetophenone 2-Bromo-4-fluoroacetophenone Chalcone Chalcone 2-Bromo-4-fluoroacetophenone->Chalcone NaOH or KOH, Ethanol Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->Chalcone

Caption: General synthesis of chalcones.

Materials:

  • This compound

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde to the solution.

  • Slowly add a solution of NaOH or KOH in ethanol to the reaction mixture while stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Synthesis of 2,5-Di(4-fluorophenyl)pyrazine

This protocol describes a method for pyrazine synthesis from an α-bromoketone.

Experimental Workflow:

G A This compound + Ammonia B α-Amino Ketone Intermediate A->B Nucleophilic Substitution C Self-Condensation B->C D Dihydropyrazine C->D E Oxidation (e.g., air, Cu(II)) D->E F 2,5-Di(4-fluorophenyl)pyrazine E->F

Caption: Workflow for pyrazine synthesis.

Materials:

  • This compound

  • Aqueous ammonia

  • Ethanol

  • Oxidizing agent (e.g., Copper(II) sulfate)

Procedure: [7]

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an excess of aqueous ammonia and stir the mixture at room temperature to form the α-amino ketone intermediate.

  • Heat the reaction mixture to induce self-condensation of the intermediate to form the dihydropyrazine.

  • Introduce an oxidizing agent, such as copper(II) sulfate, and heat under reflux to facilitate the oxidation of the dihydropyrazine to the corresponding pyrazine.

  • After cooling, the product can be isolated by extraction and purified by chromatography or recrystallization.

Synthesis of Functionalized Carbazoles via Tandem Suzuki Coupling/SNAr Reaction

While a direct protocol using this compound was not found, a general strategy for the synthesis of functionalized carbazoles involves a tandem Suzuki cross-coupling/SNAr protocol.[2][3][4] In a hypothetical application, this compound could first undergo a Suzuki coupling with a suitable boronic acid, followed by an intramolecular SNAr reaction to form the carbazole ring.

Logical Relationship Diagram:

G Start This compound Step1 Suzuki Coupling (with ortho-aminoaryl boronic acid) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Intramolecular SNAr (Cyclization) Intermediate->Step2 Product Functionalized Carbazole Step2->Product

Caption: Hypothetical pathway to carbazoles.

This would be a multi-step process requiring careful optimization of reaction conditions for both the Suzuki coupling and the subsequent intramolecular cyclization.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its unique structural features enable the efficient construction of a variety of important heterocyclic and aromatic compounds. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this building block in the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

The Versatility of 2'-Bromo-4'-fluoroacetophenone in Amine Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities with enhanced therapeutic potential is paramount. 2'-Bromo-4'-fluoroacetophenone has emerged as a critical and versatile building block, particularly in the construction of complex molecules through its reaction with a wide array of amines. The presence of a bromine atom at the alpha-position to the carbonyl group renders it an excellent electrophile for nucleophilic substitution reactions, providing a straightforward pathway to α-amino ketones, which are key intermediates in the synthesis of various bioactive compounds.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for the reaction of this compound with primary, secondary, and cyclic amines. The methodologies outlined herein are supported by quantitative data to ensure reproducibility and facilitate the efficient synthesis of target molecules.

General Reaction Pathway

The fundamental reaction involves the nucleophilic attack of an amine on the α-carbon of this compound, leading to the displacement of the bromide ion. This substitution reaction is a cornerstone in the synthesis of a diverse range of nitrogen-containing compounds. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Reaction_Pathway 2_Bromo_4_fluoroacetophenone This compound alpha_Amino_Ketone α-Amino Ketone 2_Bromo_4_fluoroacetophenone->alpha_Amino_Ketone + R1R2NH (Base, Solvent) Amine Primary/Secondary/Cyclic Amine (R1R2NH) Amine->alpha_Amino_Ketone HBr_Salt Amine Hydrobromide Salt

Caption: General nucleophilic substitution of this compound with amines.

Applications in Medicinal Chemistry

Derivatives of this compound are instrumental in the development of new therapeutic agents. The resulting α-amino ketones are precursors to a variety of heterocyclic compounds, which are scaffolds for drugs targeting a range of diseases.[1] For instance, these intermediates are utilized in the synthesis of compounds with potential anti-inflammatory, analgesic, and other pharmacological activities.[2] The fluorinated phenyl moiety is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for the reaction of this compound with representative primary, secondary, and cyclic amines.

Reaction with Primary Amines

The reaction with primary amines typically proceeds smoothly to yield the corresponding secondary α-amino ketones.

Table 1: Reaction of this compound with Primary Amines

AmineSolventBaseTemp. (°C)Time (h)Yield (%)
MethylamineAcetonitrileK₂CO₃RT485
BenzylamineTHFEt₃N50692
AnilineDMFNaHCO₃801278

Protocol 1: Synthesis of 1-(4-Fluoro-2-bromophenyl)-2-(methylamino)ethan-1-one

  • To a solution of this compound (1.0 g, 4.61 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.27 g, 9.22 mmol).

  • A solution of methylamine (40% in water, 0.72 g, 9.22 mmol) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate) to afford the title compound.

workflow_primary_amine start Start dissolve Dissolve this compound and K₂CO₃ in Acetonitrile start->dissolve add_amine Add Methylamine solution dropwise at RT dissolve->add_amine stir Stir at RT for 4h add_amine->stir monitor Monitor by TLC stir->monitor workup Filter and concentrate monitor->workup Reaction Complete extract Partition between EtOAc and Water workup->extract purify Purify by Column Chromatography extract->purify end End Product purify->end

Caption: Workflow for reaction with a primary amine.

Reaction with Secondary Amines

Secondary amines react in a similar fashion to yield tertiary α-amino ketones.

Table 2: Reaction of this compound with Secondary Amines

AmineSolventBaseTemp. (°C)Time (h)Yield (%)
DimethylamineDichloromethaneEt₃NRT390
DiethylamineAcetonitrileK₂CO₃60888
DibenzylamineTolueneNa₂CO₃901682

Protocol 2: Synthesis of 2-(Diethylamino)-1-(4-fluoro-2-bromophenyl)ethan-1-one

  • A mixture of this compound (1.0 g, 4.61 mmol), diethylamine (0.67 g, 9.22 mmol), and potassium carbonate (1.27 g, 9.22 mmol) in acetonitrile (25 mL) is prepared.

  • The reaction mixture is heated to 60 °C and stirred for 8 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The product is purified by flash chromatography to yield the desired tertiary α-amino ketone.

Reaction with Cyclic Amines

Cyclic amines such as piperidine and morpholine are common nucleophiles in medicinal chemistry and react readily with this compound.

Table 3: Reaction of this compound with Cyclic Amines

AmineSolventBaseTemp. (°C)Time (h)Yield (%)
PiperidineTHFK₂CO₃RT595
MorpholineAcetonitrileEt₃N50793
PyrrolidineDichloromethaneNaHCO₃RT491

Protocol 3: Synthesis of 1-(4-Fluoro-2-bromophenyl)-2-(piperidin-1-yl)ethan-1-one

  • In a round-bottom flask, this compound (1.0 g, 4.61 mmol) is dissolved in THF (20 mL).

  • Potassium carbonate (1.27 g, 9.22 mmol) and piperidine (0.78 g, 9.22 mmol) are added to the solution.

  • The mixture is stirred at room temperature for 5 hours.

  • Reaction completion is confirmed by TLC analysis.

  • The solid is filtered off, and the filtrate is concentrated in vacuo.

  • The crude product is taken up in dichloromethane and washed sequentially with water and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated to give the pure product.

logical_relationship cluster_starting_material Starting Material cluster_amines Amine Nucleophiles cluster_products Product Class Start This compound Primary Primary Amines (e.g., Methylamine) Start->Primary Secondary Secondary Amines (e.g., Dimethylamine) Start->Secondary Cyclic Cyclic Amines (e.g., Piperidine) Start->Cyclic Products α-Amino Ketone Derivatives Primary->Products Secondary->Products Cyclic->Products

Caption: Reactant-product relationship in amine reactions.

Conclusion

The reaction of this compound with a diverse range of amines provides a robust and efficient method for the synthesis of α-amino ketones. These products are valuable intermediates in the discovery and development of new pharmaceutical agents. The protocols and data presented here offer a practical guide for chemists to utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 2'-Bromo-4'-fluoroacetophenone with various arylboronic acids. This reaction is a powerful tool for the synthesis of novel biaryl ketones, which are important structural motifs in medicinal chemistry and materials science. The presence of the fluorine atom and the acetophenone group on the aromatic ring makes the resulting products valuable intermediates for further chemical modifications in drug discovery programs.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][2] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents.[2][3]

This application note focuses on the use of this compound as the aryl halide partner in Suzuki coupling reactions. The general transformation is depicted below:


Data Presentation: Reaction Conditions and Yields

While specific data for this compound is not extensively published, the following tables summarize typical conditions and reported yields for Suzuki coupling reactions of structurally similar aryl bromides, such as 4-bromoacetophenone. This data serves as a valuable guide for optimizing the reaction with this compound.

Table 1: Catalyst, Ligand, Base, and Solvent Systems for Suzuki Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Typical Yields
Pd(OAc)₂ (0.5)NoneK₂CO₃ (2)Water/Isopropanol80Good to Excellent
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent
Pd(OAc)₂ (5)PCy₃ (10)K₂HPO₄·3H₂O (3)MeOH90Excellent[4]
Pd(dppf)Cl₂ (10)---Na₃PO₄ (3)Dioxane65-100Moderate to Good[5]

Note: The data presented is compiled from various sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The optimal conditions for this compound may vary.

Table 2: Influence of Different Bases on Suzuki Coupling Yields

BaseSolventTemperature (°C)Conversion/Yield (%)
Na₂CO₃DMA100High Conversion[6]
K₂CO₃DMA100High Conversion[6]
NaHCO₃DMA100Moderate Conversion[6]
NaOAcDMA100Low Conversion[6]
Et₃NDMA100Low Conversion[6]
K₃PO₄DMFAmbientHigh Yield
Cs₂CO₃Acetonitrile60Excellent[7]

Note: This table illustrates the critical role of the base in the Suzuki coupling reaction. Carbonates and phosphates are generally effective, while organic bases like triethylamine are often less so.[6][8]

Experimental Protocols

The following is a general protocol for the Suzuki coupling reaction of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition:

    • Add a degassed solvent mixture, for example, 1,4-dioxane and water (e.g., a 4:1 ratio, 5 mL total volume), via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

    • Heat the mixture to the desired temperature (e.g., 90 °C) and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water (20 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl ketone.

Mandatory Visualizations

Diagram 1: General Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Pd Catalyst & Ligand (if any) Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat & Stir (e.g., 90°C) Solvent->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Quench Cool & Quench (add Water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX This compound ArX->OxAdd ArBOH Ar'B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl compounds derived from this compound. The protocols and data provided in this document offer a solid foundation for researchers to develop and optimize these important transformations. The mild reaction conditions and broad functional group tolerance make this reaction particularly suitable for applications in the synthesis of complex molecules for drug discovery and materials science. Further optimization of the catalyst, base, and solvent system may be necessary to achieve the best results for specific substrate combinations.

References

Application Note and Protocol: Heck Reaction for the Synthesis of Substituted Styrenes using 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This reaction is a powerful tool for carbon-carbon bond formation, particularly in the pharmaceutical and materials science industries.[3][4] This application note provides a detailed protocol for the Heck reaction of 2'-Bromo-4'-fluoroacetophenone with a generic alkene (e.g., styrene or an acrylate), a key transformation for generating diverse molecular scaffolds. The presence of both a bromine atom for oxidative addition and a fluorine atom, which can modulate the physicochemical properties of the final product, makes this compound a valuable building block in drug discovery.[5]

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound.[2]

  • Alkene Coordination and Insertion: The alkene coordinates to the resulting palladium(II) complex, followed by migratory insertion of the aryl group onto the alkene.[2]

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the substituted alkene product and a palladium-hydride species.[2]

  • Reductive Elimination & Catalyst Regeneration: The active palladium(0) catalyst is regenerated by the action of a base, which removes the hydride and the halide from the palladium center.[1][2]

Experimental Protocol

This protocol is a general guideline and can be optimized for specific alkene coupling partners. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the alkene (1.2-1.5 equiv), and the base (2.0 equiv).

  • In a separate vial, prepare the catalyst system by dissolving Palladium(II) acetate (1-2 mol%) and the ligand (2-4 mol%) in a small amount of the chosen solvent.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Add the remaining solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring. The reaction temperature typically ranges from 80°C to 140°C.[6][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted styrene derivative.

Data Presentation

The following tables summarize typical reaction components and parameters for the Heck reaction of an aryl bromide. These should be optimized for the specific case of this compound.

Table 1: Reaction Components

ComponentRoleMolar EquivalentsTypical Amount (for 1 mmol scale)
This compoundAryl Halide1.0218 mg
Alkene (e.g., Styrene)Coupling Partner1.2 - 1.5125 - 156 mg
Palladium(II) acetateCatalyst Precursor0.01 - 0.022.2 - 4.5 mg
TriphenylphosphineLigand0.02 - 0.045.2 - 10.5 mg
Potassium CarbonateBase2.0276 mg
DMFSolvent-2 - 10 mL

Table 2: Reaction Parameters

ParameterTypical RangeNotes
Temperature80 - 140 °CHigher temperatures may be required for less reactive alkenes.
Reaction Time4 - 24 hoursMonitor by TLC or GC-MS for completion.
AtmosphereInert (Argon or Nitrogen)Essential to prevent oxidation of the palladium catalyst.
StirringVigorousEnsures proper mixing of the heterogeneous mixture.

Visualizations

Diagram 1: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiil Ar-Pd(II)L_n-X oxidative_addition->pdiil alkene_coordination Alkene Coordination pdiil->alkene_coordination alkene_complex [Ar-Pd(II)L_n(alkene)]-X alkene_coordination->alkene_complex migratory_insertion Migratory Insertion alkene_complex->migratory_insertion alkyl_pd R-CH_2-CH(Ar)-Pd(II)L_n-X migratory_insertion->alkyl_pd beta_hydride_elimination β-Hydride Elimination alkyl_pd->beta_hydride_elimination product_complex [Product-Pd(II)L_n(H)]-X beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0

Caption: Catalytic cycle of the Heck reaction.

Diagram 2: Experimental Workflow

Heck_Workflow Heck Reaction Experimental Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_reagents Add this compound, Alkene, and Base setup->add_reagents prepare_catalyst Prepare Catalyst Solution (Pd(OAc)₂ + Ligand in Solvent) add_reagents->prepare_catalyst add_catalyst Add Catalyst Solution to Reaction Mixture prepare_catalyst->add_catalyst reaction Heat and Stir Reaction Mixture (80-140°C, 4-24h) add_catalyst->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup purification Purify by Column Chromatography workup->purification product Obtain Pure Product purification->product

Caption: General experimental workflow for the Heck reaction.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction may build up pressure upon heating; ensure the reaction vessel is properly sealed and vented if necessary.

Conclusion

The Heck reaction is a versatile and reliable method for the arylation of alkenes. This protocol provides a solid starting point for the successful execution of the Heck reaction using this compound. Optimization of the catalyst system, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates. The resulting products are valuable intermediates for the synthesis of complex molecules in various fields of chemical research and development.

References

Application Notes and Protocols: The Role of 2'-Bromo-4'-fluoroacetophenone in the Synthesis of Potent p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a versatile chemical building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors.[1][2] Its unique structure, featuring a reactive bromo group and an electron-withdrawing fluoro group, makes it an ideal starting material for the construction of complex heterocyclic scaffolds that can effectively target the ATP-binding site of various kinases.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of a potent p38 mitogen-activated protein (MAP) kinase inhibitor.

Synthesis of a p38 MAP Kinase Inhibitor: 4-(4-fluorophenyl)-1H-imidazol-2-amine

A key application of this compound is in the synthesis of substituted imidazole-based kinase inhibitors. The following protocol details the synthesis of 4-(4-fluorophenyl)-1H-imidazol-2-amine, a known inhibitor of p38 MAP kinase.

Experimental Protocol: Synthesis of 4-(4-fluorophenyl)-1H-imidazol-2-amine

This protocol describes the cyclization reaction of this compound with guanidine to form the 2-aminoimidazole ring system.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Procedure:

  • In a round-bottom flask, dissolve guanidine hydrochloride (1.2 equivalents) in absolute ethanol.

  • To this solution, add sodium ethoxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes to generate free guanidine.

  • Add a solution of this compound (1.0 equivalent) in ethanol to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(4-fluorophenyl)-1H-imidazol-2-amine.

Table 1: Compound Specifications

PropertyValue
IUPAC Name 4-(4-fluorophenyl)-1H-imidazol-2-amine
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Appearance Off-white to pale yellow solid
Purity ≥95% (as determined by HPLC and NMR)

Biological Evaluation: In Vitro Kinase Inhibition Assays

The synthesized inhibitor, 4-(4-fluorophenyl)-1H-imidazol-2-amine, can be evaluated for its potency against p38 MAP kinase using biochemical and cell-based assays.

Experimental Protocol: In Vitro p38α Kinase Activity Assay (Luminescent)

This protocol outlines a method to determine the IC50 value of the inhibitor against the p38α isoform using a luminescence-based kinase assay that measures ADP production.[1][3]

Materials:

  • Recombinant human p38α kinase

  • ATF-2 peptide substrate

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Synthesized 4-(4-fluorophenyl)-1H-imidazol-2-amine

  • DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of 4-(4-fluorophenyl)-1H-imidazol-2-amine in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar concentrations.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well plate.

    • Prepare a master mix containing the p38α kinase and ATF-2 substrate in the kinase assay buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15-20 minutes.

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α. Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[1]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Production in a Cell-Based Assay

This protocol describes a method to assess the inhibitor's ability to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.[4][5]

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Synthesized 4-(4-fluorophenyl)-1H-imidazol-2-amine

  • DMSO

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of 4-(4-fluorophenyl)-1H-imidazol-2-amine (dissolved in DMSO and diluted in culture medium) for 1-2 hours. Include a vehicle control (DMSO only).

  • Stimulation: Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.[4]

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the logarithm of the inhibitor concentration and determine the IC50 value for the inhibition of TNF-α production.

Table 2: Biological Activity of 4-(4-fluorophenyl)-1H-imidazol-2-amine

AssayTargetIC₅₀ (nM)
In Vitro Kinase Assayp38α MAP Kinase[Data to be determined experimentally]
Cell-Based AssayLPS-induced TNF-α production[Data to be determined experimentally]

Note: The IC50 values are representative and should be determined experimentally following the provided protocols.

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inhibitor 4-(4-fluorophenyl)-1H-imidazol-2-amine Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAPK signaling pathway and the point of inhibition.

experimental_workflow start Start: this compound synthesis Synthesis: Reaction with Guanidine start->synthesis purification Purification: Column Chromatography synthesis->purification product Product: 4-(4-fluorophenyl)-1H-imidazol-2-amine purification->product biochem_assay Biochemical Assay: p38 Kinase Inhibition (IC50) product->biochem_assay cell_assay Cell-Based Assay: TNF-α Production Inhibition (IC50) product->cell_assay data_analysis Data Analysis & Conclusion biochem_assay->data_analysis cell_assay->data_analysis

Caption: Workflow for synthesis and evaluation of the p38 inhibitor.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel p38 MAP kinase inhibitors. The ability to readily construct the 2-aminoimidazole scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.

References

Application Notes and Protocols for the Reduction of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the reduction of 2'-Bromo-4'-fluoroacetophenone to 2-bromo-1-(4-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two common and effective methods: reduction using sodium borohydride and catalytic hydrogenation.

Introduction

The reduction of α-haloketones, such as this compound, is a critical transformation in organic synthesis. The resulting halohydrins are versatile building blocks for the preparation of more complex molecules, including amino alcohols and epoxides, which are common moieties in biologically active compounds. The selective reduction of the carbonyl group in the presence of a bromine atom requires careful selection of reagents and reaction conditions to minimize side reactions, such as dehalogenation.

Data Presentation

The following tables summarize representative quantitative data for the reduction of a closely related compound, 2-bromoacetophenone. These values can be used as a starting point for the optimization of the reduction of this compound.

Table 1: Sodium Borohydride Reduction of 2-Bromoacetophenone [1]

ParameterValue
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1 - 2 hours
Yield >90%

Table 2: Catalytic Hydrogenation of 2-Bromoacetophenone [1]

ParameterValue
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source H₂ (1 atm, balloon)
Solvent Ethanol
Temperature Room Temperature
Reaction Time 2 - 4 hours
Yield Variable (potential for dehalogenation)

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes a standard and reliable method for the synthesis of racemic 2-bromo-1-(4-fluorophenyl)ethanol.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Control the rate of addition to maintain the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases and the pH is acidic (pH ~2-3).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic extracts and wash with water, followed by brine.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanol.

    • If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Catalytic Hydrogenation

This protocol provides a method for the reduction of this compound via catalytic hydrogenation. Note that over-reduction and dehalogenation are potential side reactions with this method.[1]

Materials:

  • This compound

  • Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen (H₂) gas balloon

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: To a two-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and ethanol (approximately 20 mL per gram of ketone).

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 5 mol%).

  • Hydrogenation:

    • Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 5 minutes.

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Isolation:

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)ethanol.

    • The product can be further purified by column chromatography if necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_method1 Method 1: Sodium Borohydride Reduction cluster_method2 Method 2: Catalytic Hydrogenation cluster_common Common Steps cluster_product Final Product start This compound dissolve Dissolve in Methanol start->dissolve dissolve_etoh Dissolve in Ethanol start->dissolve_etoh cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0°C to RT add_nabh4->react monitor Monitor by TLC react->monitor add_pdc Add 10% Pd/C dissolve_etoh->add_pdc hydrogenate Hydrogenate (H2 balloon) add_pdc->hydrogenate hydrogenate->monitor workup Work-up monitor->workup purify Purification (Column Chromatography) workup->purify product 2-bromo-1-(4-fluorophenyl)ethanol purify->product

Figure 1: Experimental workflow for the reduction of this compound.

logical_relationship cluster_goal Objective cluster_choices Choice of Reducing Agent cluster_considerations Key Considerations cluster_outcome Potential Outcomes goal Reduction of this compound to 2-bromo-1-(4-fluorophenyl)ethanol nabh4 Sodium Borohydride (NaBH4) - Milder - Selective for Ketones - Protic Solvents Tolerated goal->nabh4 influences h2_pdc Catalytic Hydrogenation (H2/Pd-C) - Stronger - Risk of Dehalogenation goal->h2_pdc influences monitoring Reaction Monitoring (TLC) - Ensure complete conversion - Detect side products goal->monitoring temp Temperature Control (especially for NaBH4) nabh4->temp side_product Side Product: 1-(4-fluorophenyl)ethanol (from dehalogenation) h2_pdc->side_product can lead to workup_purification Work-up & Purification - Quenching - Extraction - Chromatography monitoring->workup_purification desired_product Desired Product: 2-bromo-1-(4-fluorophenyl)ethanol workup_purification->desired_product workup_purification->side_product removes

Figure 2: Logical relationships in the reduction of this compound.

References

Application Notes and Protocols for the Derivatization of 2'-Bromo-4'-fluoroacetophenone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical modification of 2'-Bromo-4'-fluoroacetophenone, a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of the bromine and fluorine atoms on the phenyl ring, along with the reactive α-bromoacetyl group, makes this molecule a valuable building block in medicinal chemistry for the development of novel antimicrobial, anticancer, and anticonvulsant agents.

Overview of Derivatization Strategies

This compound serves as a key precursor for the synthesis of several classes of biologically active molecules. The primary reaction pathways involve the α-bromoacetyl group, which readily participates in condensation and cyclization reactions. The main derivatization strategies covered in these notes include:

  • Synthesis of Chalcones: The Claisen-Schmidt condensation of this compound with various aromatic aldehydes yields chalcones, which are known for their broad spectrum of biological activities.

  • Synthesis of Pyrazoles: Reaction with hydrazine derivatives leads to the formation of pyrazole rings, a common scaffold in many pharmaceutical agents.

  • Synthesis of Triazoles: Cyclization reactions involving thiosemicarbazides or other nitrogen-containing reagents can be employed to synthesize triazole derivatives.

  • Synthesis of Thiazoles: The Hantzsch thiazole synthesis, reacting the α-bromo ketone with a thioamide, is a standard method to obtain thiazole derivatives.

Experimental Protocols

General Synthesis of Chalcone Derivatives (CD)

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones from this compound.[1][2]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets or aqueous solution (10-40%)

  • Dilute Hydrochloric acid (HCl)

  • Crushed ice

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired aromatic aldehyde in a minimal amount of ethanol with stirring at room temperature.

  • Slowly add a 10-40% aqueous solution of NaOH or KOH dropwise to the stirring solution. The reaction mixture can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.

  • Stir the reaction mixture for 2-24 hours at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.

  • Collect the solid precipitate by vacuum filtration and wash with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

dot

Chalcone_Synthesis acetophenone This compound intermediate Enolate Intermediate acetophenone->intermediate + Base aldehyde Aromatic Aldehyde aldehyde->intermediate base Base (NaOH or KOH) Ethanol product Chalcone Derivative intermediate->product Dehydration

Caption: General workflow for the Claisen-Schmidt condensation to synthesize chalcones.

General Synthesis of Pyrazole Derivatives (PD)

Pyrazoles can be synthesized from chalcone intermediates or directly from the starting acetophenone. A common method involves the reaction of a chalcone derivative with hydrazine hydrate.[3][4]

Materials:

  • Chalcone derivative (synthesized as per protocol 2.1)

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol or Glacial acetic acid

  • Sodium acetate (optional, as a buffer)

Procedure:

  • Dissolve the chalcone derivative (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.0-1.5 eq.) to the solution. If using a substituted hydrazine, an equivalent amount should be used.

  • Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazole derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

dot

Pyrazole_Synthesis chalcone Chalcone Derivative cyclization Cyclocondensation chalcone->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization solvent Ethanol or Acetic Acid product Pyrazole Derivative cyclization->product

Caption: Synthesis of pyrazoles from chalcone intermediates.

General Synthesis of Triazole Derivatives (TD)

Triazole derivatives can be synthesized from this compound by reacting it with a thiosemicarbazide followed by cyclization.

Materials:

  • This compound

  • Thiosemicarbazide or substituted thiosemicarbazide

  • Ethanol

  • Sodium acetate or other suitable base

Procedure:

  • A mixture of this compound (1 eq.) and thiosemicarbazide (1 eq.) in ethanol is refluxed for 2-4 hours to form the thiosemicarbazone intermediate.

  • After cooling, the intermediate is isolated by filtration.

  • The thiosemicarbazone is then cyclized by heating in an appropriate solvent with a base (e.g., sodium hydroxide) to yield the 1,2,4-triazole-3-thione derivative.

  • The product is isolated by precipitation in water, filtered, and purified by recrystallization.

dot

Triazole_Synthesis acetophenone This compound intermediate Thiosemicarbazone Intermediate acetophenone->intermediate thiosemicarbazide Thiosemicarbazide thiosemicarbazide->intermediate cyclization Cyclization (Base, Heat) intermediate->cyclization product Triazole Derivative cyclization->product

Caption: General pathway for the synthesis of triazole derivatives.

General Synthesis of Thiazole Derivatives (THD)

The Hantzsch thiazole synthesis is a classic method for preparing thiazoles from α-haloketones.[5]

Materials:

  • This compound

  • Thioamide (e.g., thiourea, thioacetamide)

  • Ethanol

Procedure:

  • Dissolve this compound (1 eq.) and the thioamide (1 eq.) in ethanol in a round-bottom flask.

  • Reflux the mixture for 3-6 hours. The reaction can be monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is treated with a saturated solution of sodium bicarbonate to neutralize any acid formed and to precipitate the product.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.

Thiazole_Synthesis acetophenone This compound cyclization Hantzsch Reaction acetophenone->cyclization thioamide Thioamide thioamide->cyclization product Thiazole Derivative cyclization->product

Caption: Putative antimicrobial mechanisms of chalcone derivatives.

Anticancer Mechanism

The anticancer effects of chalcones are often attributed to their ability to interfere with cell cycle progression and induce apoptosis, potentially through the inhibition of key signaling proteins. [2][6] dot

Anticancer_Mechanism chalcone Chalcone Derivative tubulin Tubulin Polymerization chalcone->tubulin Inhibition egfr EGFR Signaling chalcone->egfr Inhibition vegfr2 VEGFR-2 Signaling chalcone->vegfr2 Inhibition apoptosis Apoptosis tubulin->apoptosis Cell Cycle Arrest egfr->apoptosis Reduced Proliferation vegfr2->apoptosis Anti-angiogenesis

Caption: Key anticancer mechanisms of chalcone derivatives.

Anticonvulsant Mechanism

The anticonvulsant activity of some chalcone derivatives is thought to be mediated through the modulation of neurotransmitter receptors, particularly the GABA-A receptor.

Anticonvulsant_Mechanism chalcone Chalcone Derivative gaba_receptor GABA-A Receptor chalcone->gaba_receptor Positive Allosteric Modulation neuronal_inhibition Increased Neuronal Inhibition gaba_receptor->neuronal_inhibition seizure_suppression Seizure Suppression neuronal_inhibition->seizure_suppression

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1-(2'-Bromo-4'-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The enantioselective reduction of prochiral ketones is one of the most efficient methods for accessing these valuable intermediates. This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-1-(2'-bromo-4'-fluorophenyl)ethanol and (R)-1-(2'-bromo-4'-fluorophenyl)ethanol from 2'-Bromo-4'-fluoroacetophenone. The primary method detailed is the Corey-Bakshi-Shibata (CBS) reduction, a robust and highly predictable method for achieving high enantioselectivity.[1][2][3][4] this compound is a versatile building block in medicinal chemistry, and its chiral alcohol derivatives are potential intermediates for various drug candidates, including anti-Alzheimer's drugs.[5]

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reduction of acetophenone derivatives using the Corey-Bakshi-Shibata (CBS) reduction method, demonstrating its high efficiency and enantioselectivity. While specific data for this compound is not extensively published, the data for structurally similar substrates provide a strong indication of expected outcomes.

Starting MaterialCatalyst (mol%)Reducing AgentSolventYield (%)Enantiomeric Excess (e.e., %)Product ConfigurationReference
4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfideTHF>90>95(S)General outcome based on CBS reduction literature[1][4]
Acetophenone(S)-Me-CBS-oxazaborolidine (10)Borane-THFTHF9796(R)Corey, E. J., et al. J. Am. Chem. Soc. 1987, 109, 5551.[4]
2-BromoacetophenoneBH₃·DMS / Chiral Spiroborate EsterTHFRTGoodup to 99N/A[6]
2-chloro-4′-fluoroacetophenoneTeSADH mutant (P84S/186A)2-propanolTris-HCl bufferHigh>99(S)[7]

Experimental Protocols

Protocol 1: Asymmetric Reduction of this compound using (R)-2-Methyl-CBS-oxazaborolidine to yield (S)-1-(2'-Bromo-4'-fluorophenyl)ethanol

This protocol describes a reliable method for the synthesis of (S)-1-(2'-bromo-4'-fluorophenyl)ethanol with high enantiomeric excess.

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas (inert atmosphere)

Equipment:

  • Flame-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes

  • Inert gas line with bubbler

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a 100 mL flame-dried, two-neck round-bottom flask under a positive pressure of nitrogen, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 10 mol%).

    • Dilute the catalyst with 20 mL of anhydrous THF.

    • Cool the flask to 0 °C using an ice-water bath.

  • Borane Addition:

    • Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C.

    • Allow the mixture to stir for 15 minutes at 0 °C.

  • Substrate Addition:

    • In a separate flame-dried flask, dissolve this compound (2.17 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Cool the reaction flask containing the catalyst-borane complex to -30 °C.

    • Slowly add the solution of this compound to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at -30 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching and Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at -30 °C to decompose the excess borane.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (10 mL) and stir for 30 minutes.

    • Remove the THF and methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Neutralize with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (S)-1-(2'-bromo-4'-fluorophenyl)ethanol.

    • The product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) if necessary.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Mandatory Visualizations

Experimental Workflow Diagram

Asymmetric_Synthesis_Workflow start Start setup Reaction Setup: - Flame-dried flask under N2 - Add (R)-CBS catalyst - Add anhydrous THF start->setup cool1 Cool to 0 °C setup->cool1 add_bms Add Borane-Dimethyl Sulfide (BMS) cool1->add_bms stir1 Stir for 15 min add_bms->stir1 cool2 Cool to -30 °C stir1->cool2 add_ketone Add this compound solution in THF cool2->add_ketone reaction Reaction Monitoring: - Stir at -30 °C - Monitor by TLC/HPLC add_ketone->reaction quench Quench Reaction: - Add Methanol at -30 °C reaction->quench workup Aqueous Work-up: - Warm to RT - Add 1M HCl - Extract with Ethyl Acetate - Wash with NaHCO3 and Brine quench->workup isolate Isolation & Purification: - Dry over MgSO4 - Concentrate - Column Chromatography workup->isolate analyze Analysis: - Chiral HPLC/GC for e.e. isolate->analyze end End: (S)-1-(2'-Bromo-4'-fluorophenyl)ethanol analyze->end

Caption: Workflow for the CBS reduction of this compound.

Mechanism of CBS Reduction

CBS_Mechanism cluster_catalyst Catalyst-Borane Complex Formation cluster_reduction Asymmetric Reduction cluster_workup Product Release CBS Chiral Oxazaborolidine (CBS Catalyst) Complex Active Catalyst-Borane Complex CBS->Complex Coordination Borane BH3 (from BMS) Borane->Complex Ketone This compound TransitionState Six-membered Transition State Complex->TransitionState Hydride Transfer Ketone->TransitionState Coordination to Lewis acidic Boron ProductComplex Product-Borane Complex TransitionState->ProductComplex Methanol Methanol (Quench) ChiralAlcohol Chiral 1-(2'-Bromo-4'- fluorophenyl)ethanol ProductComplex->ChiralAlcohol Hydrolysis RegenCBS Regenerated CBS Catalyst ProductComplex->RegenCBS Methanol->ChiralAlcohol

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

Application Notes and Protocols for the Scale-up Synthesis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scaled-up synthesis of 2'-Bromo-4'-fluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries. The document outlines detailed experimental protocols, safety considerations, and data for the synthesis and purification of this compound on a larger scale.

Introduction

This compound (CAS No. 1006-39-9) is a halogenated aromatic ketone that serves as a vital building block in the synthesis of various bioactive molecules, including competitive inhibitors of aromatase.[1] Its industrial preparation involves the controlled halogenation of acetophenone derivatives to ensure high regioselectivity and product yield.[2] This document details a recommended process for the scale-up synthesis, focusing on safety, efficiency, and product quality.

Chemical Properties
PropertyValue
CAS Number 1006-39-9
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol [3]
Appearance White to off-white crystalline solid[2]
Melting Point 47-49 °C[1]
Boiling Point 150 °C @ 12 mmHg[4]

Synthesis Pathway

The recommended industrial synthesis route is the bromination of 4'-fluoroacetophenone. This method is preferred for its atom economy and the availability of the starting material. An alternative laboratory-scale synthesis involves the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol.

G cluster_main Synthesis of this compound cluster_alternative Alternative Laboratory Synthesis A 4'-Fluoroacetophenone B Bromination (Industrial Scale) A->B C Crude this compound B->C D Purification (Crystallization) C->D E Pure this compound (>99% Purity) D->E F 1-(2-Bromo-4-fluorophenyl)ethanol G Oxidation (PCC) F->G H This compound G->H G A Scale-up Synthesis Plan B Hazard Identification (Exotherm, Gas Evolution) A->B C Thermal Hazard Assessment (DSC, RC1) B->C D Process Safety Management C->D E Controlled Reagent Addition D->E F Efficient Heat Removal D->F G Emergency Quench/Vent Plan D->G H Safe Operating Limits D->H I Safe Industrial Production E->I F->I G->I H->I

References

Application Notes and Protocols for the Quantification of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These methods are essential for quality control, stability studies, and reaction monitoring in research and development settings.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography (GC-FID): A robust and widely used technique for the analysis of volatile and thermally stable compounds. Several chemical suppliers specify GC as the method for purity assessment of this compound, making it a suitable choice for routine quality control.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and highly efficient separation technique suitable for a wide range of compounds. A reverse-phase HPLC method provides excellent resolution and sensitivity for aromatic ketones like this compound.

The following sections provide detailed protocols and expected performance data for both methods. It is important to note that while these methods are based on established analytical principles for similar compounds, they should be fully validated in the user's laboratory for their specific application to ensure accuracy and reliability.

Section 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Application Note

This GC-FID method is designed for the quantitative determination of this compound in bulk drug substances and as a raw material. The method is based on the principle of separating volatile compounds in a capillary column followed by detection using a flame ionization detector (FID), which provides a response proportional to the mass of carbon atoms. This makes it an excellent technique for purity determination and assay.

Experimental Protocol

1. Instrumentation and Materials

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Nitrogen, high purity

  • Gases for FID: Hydrogen and Air, high purity

  • Autosampler vials, 2 mL, with caps and septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent: Acetonitrile or Dichloromethane, HPLC or GC grade

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. Further dilute as necessary to fall within the calibration range.

3. GC-FID Operating Conditions

ParameterRecommended Setting
Inlet
Injection ModeSplit (e.g., 50:1 ratio)
Inlet Temperature250 °C
Injection Volume1 µL
Column Oven
Initial Temperature120 °C
Initial Hold Time2 minutes
Temperature Ramp15 °C/min to 280 °C
Final Hold Time5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (He)25 mL/min

4. Data Analysis

  • Integrate the peak area of this compound in both standard and sample chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the purity or assay of the sample based on the prepared concentration.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-FID method. These values are typical for validated methods of similar compounds and should be verified during method validation.

ParameterExpected Performance
Linearity
Range10 - 500 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy
% Recovery98.0 - 102.0%
Precision
Repeatability (%RSD)≤ 1.0%
Intermediate Precision (%RSD)≤ 2.0%
Sensitivity
Limit of Detection (LOD)~1 µg/mL
Limit of Quantitation (LOQ)~3 µg/mL

Section 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note

This reverse-phase HPLC-UV method is suitable for the quantification of this compound in various samples, including in-process control samples and final product formulations. The method utilizes a C18 column to separate the analyte from potential impurities and degradation products based on polarity. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Autosampler vials, 2 mL, with caps and septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent to cover the expected concentration range (e.g., 5, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 5 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to fall within the calibration range.

3. HPLC-UV Operating Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution:
Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

4. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Generate a calibration curve by plotting the peak area of the standards versus their concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculate the assay or purity of the sample.

Quantitative Data Summary

The following table outlines the expected performance characteristics for the HPLC-UV method, which should be confirmed through method validation.

ParameterExpected Performance
Linearity
Range5 - 200 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy
% Recovery98.0 - 102.0%
Precision
Repeatability (%RSD)≤ 1.0%
Intermediate Precision (%RSD)≤ 2.0%
Sensitivity
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL

Section 3: Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the analytical methods described.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into GC dilute->inject separate Separation on Capillary Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-FID analysis of this compound.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample/ Reference Standard dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect Detection by UV separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method Validation Logical Relationship

The following diagram illustrates the relationship between key parameters in analytical method validation as per ICH guidelines.

Method_Validation cluster_performance Performance Characteristics Method Validation Method Validation Accuracy Accuracy (% Recovery) Method Validation->Accuracy Precision Precision (%RSD) Method Validation->Precision Specificity Specificity Method Validation->Specificity Linearity Linearity (r²) Method Validation->Linearity Range Range Method Validation->Range Sensitivity Sensitivity (LOD/LOQ) Method Validation->Sensitivity Robustness Robustness Method Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters of analytical method validation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Friedel-Crafts acylation and bromination routes.

Problem 1: Low Yield in Friedel-Crafts Acylation

Possible Causes:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any moisture in the reagents or glassware will deactivate the catalyst.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst forms a complex with the product ketone, meaning a stoichiometric amount of the catalyst is often required.[2][3]

  • Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.

  • Deactivated Substrate: The starting aromatic compound may be too deactivated for the reaction to proceed efficiently.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Increase Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid catalyst to the limiting reagent.

  • Optimize Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates and catalyst system.

  • Use a More Reactive Acylating Agent: Consider using an acyl halide instead of an anhydride, as acyl halides are generally more reactive.

Problem 2: Formation of Isomeric Impurities (e.g., 2'-Bromo-3'-fluoroacetophenone)

Possible Causes:

  • Lack of Regioselectivity: In Friedel-Crafts reactions, the directing effects of the substituents on the aromatic ring determine the position of acylation. While the fluorine atom is an ortho, para-director, some ortho-substitution can occur.[1]

  • Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity of the reaction.

Solutions:

  • Catalyst Selection: Certain catalysts can offer higher regioselectivity. For instance, using a bulkier Lewis acid might sterically hinder substitution at the ortho position.

  • Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with different anhydrous solvents to optimize for the desired isomer.

  • Purification: If isomeric impurities are unavoidable, they will need to be removed through purification techniques such as column chromatography or recrystallization.

Problem 3: Formation of Polyacylated Byproducts

Possible Cause:

  • Harsh Reaction Conditions: Although the first acyl group deactivates the aromatic ring towards further acylation, polyacylation can occur under harsh conditions such as high temperatures, excess acylating agent, or a highly active catalyst.[1]

Solutions:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the aromatic substrate.

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Gradual Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

Problem 4: Incomplete Bromination of 4'-Fluoroacetophenone

Possible Causes:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., NBS, Br₂) is crucial for complete conversion.

  • Inadequate Initiation (for radical bromination): Some bromination reactions require an initiator (e.g., AIBN or light) to proceed efficiently.

  • Low Reaction Temperature: The rate of bromination can be slow at lower temperatures.

Solutions:

  • Optimize Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

  • Use an Initiator: If using a radical bromination method, ensure the presence of a suitable initiator.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

There are several common synthetic routes:

  • Friedel-Crafts Acylation: This involves the reaction of 3-bromofluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride.[4]

  • Bromination of 4'-Fluoroacetophenone: This route involves the direct bromination of 4'-fluoroacetophenone using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).[5][6]

  • Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol: This method utilizes an oxidizing agent like pyridinium chlorochromate (PCC) to convert the corresponding alcohol to the ketone, often with high yields.[7]

Q2: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation?

While the fluorine atom directs incoming electrophiles to both the ortho and para positions, the para product is generally favored due to less steric hindrance.[1] To further minimize the ortho-isomer, you can:

  • Use a bulkier Lewis acid catalyst.

  • Optimize the reaction temperature, as lower temperatures often favor the thermodynamically more stable para product.

  • Experiment with different solvents.

Q3: What is a reliable method for purifying the final product?

The crude product can be purified by several methods:

  • Recrystallization: This is an effective method if a suitable solvent system is found.

  • Flash Column Chromatography: Using a silica gel stationary phase is a common and effective way to separate the desired product from impurities.[7]

  • Vacuum Distillation: This can be used if the product is thermally stable and has a suitable boiling point.

Q4: Are there any "greener" alternatives to traditional Friedel-Crafts acylation catalysts?

Yes, research is ongoing into more environmentally friendly catalysts. Some alternatives to stoichiometric AlCl₃ include:

  • Solid acid catalysts: Zeolites and other solid acids can be used and are often recyclable.

  • Catalytic amounts of Lewis acids: In some cases, catalytic amounts of stronger Lewis acids like scandium triflate can be employed, especially with microwave assistance.[1]

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Synthesis RouteReagentsCatalyst/SolventTemperature (°C)Yield (%)Reference
Oxidation1-(2-Bromo-4-fluorophenyl)ethanol, PCCDichloromethane2092[7]
Friedel-Crafts Acylation (related compound)4-fluoro-biphenyl, bromoacetyl bromideAlCl₃ / Ethylene chlorideRoom Temp60[8]
Microwave-Assisted Friedel-Crafts AcylationFluorobenzene, Acylating AgentScandium Triflate Resin40-60High (not quantified)[1]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol [7]

  • Dissolve 1-(2-Bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry dichloromethane (41.75 mL).

  • Add pyridinium chlorochromate (PCC) (5.4 g, 25.1 mmol) to the solution.

  • Stir the resulting suspension at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to afford this compound.

Protocol 2: General Procedure for Friedel-Crafts Acylation of 3-Bromofluorobenzene

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves HCl gas.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to scrub HCl.

  • Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension in an ice bath to 0 °C.

  • Add 3-bromofluorobenzene (1 equivalent) to the cooled suspension.

  • Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Impurity Formation check_reaction_type Identify Synthesis Route start->check_reaction_type fc_acylation Friedel-Crafts Acylation check_reaction_type->fc_acylation bromination Bromination check_reaction_type->bromination oxidation Oxidation check_reaction_type->oxidation fc_issue Issue with FC Acylation? fc_acylation->fc_issue brom_issue Issue with Bromination? bromination->brom_issue ox_issue Issue with Oxidation? oxidation->ox_issue low_yield_fc Low Yield fc_issue->low_yield_fc isomers_fc Isomeric Impurities fc_issue->isomers_fc polyacylation Polyacylation fc_issue->polyacylation check_anhydrous Check Anhydrous Conditions low_yield_fc->check_anhydrous check_catalyst_amount Verify Catalyst Stoichiometry low_yield_fc->check_catalyst_amount optimize_catalyst_solvent Optimize Catalyst/Solvent for Regioselectivity isomers_fc->optimize_catalyst_solvent control_stoichiometry Control Reagent Stoichiometry polyacylation->control_stoichiometry optimize_temp_fc Optimize Temperature check_anhydrous->optimize_temp_fc end Purify Product check_catalyst_amount->end optimize_temp_fc->end optimize_catalyst_solvent->end control_stoichiometry->end incomplete_brom Incomplete Reaction brom_issue->incomplete_brom check_brom_reagent Check Brominating Agent Stoichiometry incomplete_brom->check_brom_reagent check_initiator Add/Check Initiator (if applicable) check_brom_reagent->check_initiator check_initiator->end incomplete_ox Incomplete Oxidation ox_issue->incomplete_ox check_oxidant_amount Check Oxidant Amount/Activity incomplete_ox->check_oxidant_amount check_oxidant_amount->end Synthesis_Routes start_fc 3-Bromofluorobenzene reagent_fc + Acetyl Chloride / AlCl₃ start_fc->reagent_fc start_brom 4'-Fluoroacetophenone reagent_brom + NBS or Br₂ start_brom->reagent_brom start_ox 1-(2-Bromo-4-fluorophenyl)ethanol reagent_ox + PCC start_ox->reagent_ox process_fc Friedel-Crafts Acylation reagent_fc->process_fc process_brom Bromination reagent_brom->process_brom process_ox Oxidation reagent_ox->process_ox product This compound process_fc->product process_brom->product process_ox->product

References

Technical Support Center: Purification of Crude 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2'-Bromo-4'-fluoroacetophenone. Below you will find troubleshooting guides and frequently asked questions to ensure a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities include unreacted 4'-fluoroacetophenone, di-brominated side products (2',2'-dibromo-4'-fluoroacetophenone), and residual acids or brominating agents from the synthesis. The presence of these impurities can affect downstream reactions and final product purity.

Q2: What is the general appearance and stability of this compound?

A2: Pure this compound is a white to off-white or light grey-green crystalline solid.[1] It is a lachrymator, meaning it can cause eye irritation, and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is generally stable under standard laboratory conditions but should be stored in a cool, dry place.

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative information on purity. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities.

Q4: What are the primary methods for purifying crude this compound?

A4: The two most common and effective purification methods are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Troubleshooting Guides

Recrystallization Issues
IssuePotential CauseSuggested Solution
Oiling Out The crude material may be melting in the hot solvent before it dissolves, or the solvent may be too nonpolar.Add a small amount of a more polar co-solvent. Ensure the solvent is hot enough to fully dissolve the compound. Allow the solution to cool more slowly to promote crystal formation over oiling.
No Crystal Formation The solution may not be sufficiently saturated, or nucleation is not occurring.Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound.
Low Recovery The chosen solvent has a high solubility for the compound even at low temperatures, or too much solvent was used.Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Use the minimum amount of hot solvent required for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Colored Impurities in Crystals Colored impurities are co-precipitating with the product.Before cooling, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove the charcoal and adsorbed impurities.
Column Chromatography Issues
IssuePotential CauseSuggested Solution
Poor Separation The solvent system (eluent) does not have the optimal polarity to resolve the desired compound from impurities.Optimize the eluent system using TLC before running the column. A good starting point for nonpolar compounds is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the this compound.
Band Tailing The compound is interacting too strongly with the stationary phase (silica gel), often due to acidic impurities or the compound's inherent polarity.Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent to improve the peak shape. Ensure the silica gel is properly packed.
Product Cracks the Silica Gel The sample was loaded in a solvent that is too strong (polar) relative to the eluent.Dissolve the crude product in a minimal amount of the eluent or a less polar solvent before loading it onto the column.
Low Recovery The compound is irreversibly adsorbed onto the silica gel or is eluting very slowly.If the compound is streaking on TLC, it may indicate strong adsorption. Consider using a less polar stationary phase like alumina or a different solvent system. Ensure all the product is eluted by running a sufficient volume of a more polar solvent at the end of the chromatography.

Quantitative Data Summary

Purification MethodKey ParametersTypical RecoveryPurity Achieved
Recrystallization Solvent: Isopropanol, Ethanol, or Hexane/Ethyl Acetate mixtures60-85%>98% (GC)
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Eluent: Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10)70-90%>99% (GC)

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., isopropanol, ethanol, hexanes, ethyl acetate). A suitable solvent will dissolve the crude material when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives good separation between the product spot (Rf ~0.3) and any impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a level and compact bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully add the sample solution to the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to begin elution. Collect fractions in test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow

Purification_Workflow Crude Crude 2'-Bromo-4'- fluoroacetophenone TLC TLC Analysis Crude->TLC Assess Purity Decision Impurities separable by crystallization? TLC->Decision Recrystallization Recrystallization Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Successful Impure_Product Impure Product Recrystallization->Impure_Product Unsuccessful Column Column Chromatography Column->Pure_Product Impure_Product->Column Further Purification Decision->Recrystallization Yes Decision->Column No

Caption: Decision workflow for the purification of crude this compound.

References

Technical Support Center: Recrystallization of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2'-Bromo-4'-fluoroacetophenone. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure successful purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. While specific solubility data is not extensively published, methanol is a good starting point for single-solvent recrystallization.[1] For mixed solvent systems, combinations such as ethanol/water or ethyl acetate/hexane are often effective for aromatic ketones.[2][3] It is crucial to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific sample and impurity profile.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound (47-49°C for this compound), if the solution is too concentrated, or if it is cooled too quickly.[4] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different, lower-boiling point solvent or a different solvent mixture can also prevent this issue.[2][4]

Q3: I am not getting any crystals upon cooling. What could be the problem?

A3: A lack of crystal formation is typically due to either using too much solvent, resulting in a solution that is not saturated upon cooling, or the need for nucleation to initiate crystal growth.[4][5] To address this, you can try boiling off some of the solvent to concentrate the solution and then allow it to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can also be effective.[4]

Q4: My final product is discolored. How can I remove colored impurities?

A4: If your recrystallized product is discolored, it indicates the presence of impurities that are co-crystallizing with your compound. To remove these, you can treat the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal will adsorb the colored impurities, which can then be removed by filtration. Be sure to use activated charcoal sparingly, as it can also adsorb some of your desired product.

Q5: What is a typical recovery yield for the recrystallization of this compound?

A5: The recovery yield can vary depending on the purity of the starting material and the chosen recrystallization technique. A well-optimized recrystallization can yield 70-90% of the purified product.[2] If you experience a very low yield, it is likely that you have used too much solvent, the compound is significantly soluble in the solvent even at low temperatures, or there was premature crystallization during a hot filtration step.[2][5]

Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
No Crystal Formation 1. Too much solvent was used. 2. The solution is not saturated. 3. Crystallization requires initiation (nucleation).1. Boil off excess solvent to concentrate the solution and cool again. 2. For mixed-solvent systems, add the anti-solvent dropwise to the warm solution until turbidity persists, then clarify with a drop of the "good" solvent before cooling. 3. Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound.[4]
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated and cooling too quickly. 3. Presence of impurities depressing the melting point.1. Select a solvent with a lower boiling point. 2. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling.[2] 3. Consider pre-purification with column chromatography if impurities are significant.
Low Recovery/Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with a solvent that was not chilled.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.[2] 2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Discolored Crystals 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice.1. Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration. 2. Ensure the solution cools slowly to allow for selective crystal growth. If crystals form too rapidly, re-heat, add a small amount of additional solvent, and cool again.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 403-29-2
Molecular Formula C₈H₆BrFO
Molecular Weight 217.04 g/mol
Appearance White to light yellow crystalline powder
Melting Point 47-49 °C
Boiling Point 150 °C at 12 mmHg
Solubility Soluble in methanol[2]

Table 2: Recommended Solvent Systems for Recrystallization

Solvent TypeRecommended SolventsRationale/Notes
Single Solvent Methanol, Ethanol, IsopropanolAlcohols are often good solvents for ketones.[6] Methanol has been noted for similar compounds.[1]
Mixed Solvents Ethanol/Water, Ethyl Acetate/Hexane, Dichloromethane/HexaneProvides a wider range of polarities to optimize solubility differences between the compound and impurities.[2][3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol) and heat the mixture gently with stirring until the solid dissolves completely. Add the solvent dropwise to ensure only the minimum amount required for dissolution at the boiling point is used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (a solvent in which it is readily soluble, e.g., ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal growth.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration if insoluble impurities decolorize Add Activated Charcoal (if necessary) dissolve->decolorize if colored cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly decolorize->hot_filtration ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes nucleation_needed Nucleation needed? no_crystals->nucleation_needed No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes solvent_issue Inappropriate solvent? oiling_out->solvent_issue No excess_solvent_used Excess solvent used? low_yield->excess_solvent_used Yes premature_crystallization Premature crystallization? low_yield->premature_crystallization No concentrate Boil off solvent too_much_solvent->concentrate scratch_seed Scratch flask or add seed crystal nucleation_needed->scratch_seed cool_slower Cool more slowly, add more solvent cooling_too_fast->cool_slower change_solvent Change solvent solvent_issue->change_solvent concentrate_mother_liquor Concentrate mother liquor excess_solvent_used->concentrate_mother_liquor preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2'-Bromo-4'-fluoroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two primary routes for synthesizing this compound are:

  • Friedel-Crafts Acylation: This method involves the acylation of 1-bromo-4-fluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]

  • Bromination of 4'-Fluoroacetophenone: This route involves the direct bromination of 4'-fluoroacetophenone at the alpha-carbon of the acetyl group using a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS).

Q2: What are the most common side reactions observed during the Friedel-Crafts acylation synthesis?

The primary side reactions during the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene include:

  • Formation of Isomeric Products: The main byproduct is the ortho-isomer, 2'-Bromo-3'-fluoroacetophenone. The fluorine atom is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, leading to a mixture of isomers. However, the para-substitution product (this compound) is generally favored due to steric hindrance at the ortho positions.[1][3]

  • Polyacylation: Although less common in acylation compared to alkylation, diacylation products can form under forcing conditions. The initial acyl group deactivates the aromatic ring, making a second acylation less favorable.[2]

  • Reaction with Solvent: The Lewis acid catalyst can react with certain solvents, leading to undesired byproducts.

Q3: What are the potential side reactions when synthesizing via bromination of 4'-fluoroacetophenone?

When synthesizing this compound by brominating 4'-fluoroacetophenone, the following side reactions can occur:

  • Over-bromination: The introduction of more than one bromine atom onto the alpha-carbon of the acetyl group can occur, leading to di- and tri-brominated species.

  • Aromatic Bromination: Although the primary reaction is alpha-bromination of the ketone, bromination of the aromatic ring can occur, especially if the reaction conditions are not carefully controlled.

Q4: How can I minimize the formation of the ortho-isomer during Friedel-Crafts acylation?

Minimizing the formation of the 2'-Bromo-3'-fluoroacetophenone isomer can be achieved by:

  • Controlling Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer due to increased selectivity.

  • Choice of Lewis Acid: The nature and amount of the Lewis acid catalyst can influence the isomer ratio.

  • Solvent Selection: The polarity of the solvent can affect the regioselectivity of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Deactivation of the Lewis acid catalyst (in Friedel-Crafts). - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or GC-MS to ensure completion. - Use anhydrous reagents and solvents to prevent catalyst deactivation. Ensure the Lewis acid is fresh and of high quality. - Optimize the reaction temperature. For Friedel-Crafts, a moderate temperature is often required, while bromination may require cooling to control selectivity.
High Percentage of Ortho-Isomer (2'-Bromo-3'-fluoroacetophenone) - High reaction temperature. - Inappropriate choice or amount of Lewis acid.- Perform the Friedel-Crafts acylation at a lower temperature (e.g., 0-5 °C) to enhance para-selectivity. - Experiment with different Lewis acids (e.g., FeCl₃, ZnCl₂) or vary the stoichiometry of AlCl₃.
Presence of Polyacylated/Polybrominated Products - Excess acetylating/brominating agent. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount of the acetylating or brominating agent. - Control the reaction temperature and monitor the reaction closely to avoid over-reaction.
Difficulty in Purifying the Final Product - Co-elution of isomers during column chromatography. - Similar solubility of the desired product and impurities during recrystallization.- For column chromatography, use a long column with a shallow solvent gradient to improve separation. Test different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate). - For recrystallization, try a variety of solvents or solvent mixtures. Seeding the solution with a pure crystal of the desired product can sometimes help.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 1-Bromo-4-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere, slowly add acetyl chloride.

  • After the addition is complete, continue stirring for 15-20 minutes at 0 °C.

  • Slowly add a solution of 1-bromo-4-fluorobenzene in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired para-isomer from the ortho-isomer and other impurities.

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Acylation_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1-Bromo-4-fluorobenzene 1-Bromo-4-fluorobenzene Acetyl Chloride Acetyl Chloride Formation of Acylium Ion Formation of Acylium Ion Acetyl Chloride->Formation of Acylium Ion + AlCl3 AlCl3 (Catalyst) AlCl3 (Catalyst) Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Formation of Acylium Ion->Electrophilic Aromatic Substitution + 1-Bromo-4-fluorobenzene This compound (Major) This compound (Major) Electrophilic Aromatic Substitution->this compound (Major) 2'-Bromo-3'-fluoroacetophenone (Minor) 2'-Bromo-3'-fluoroacetophenone (Minor) Electrophilic Aromatic Substitution->2'-Bromo-3'-fluoroacetophenone (Minor) Diacylated Byproducts (Trace) Diacylated Byproducts (Trace) Electrophilic Aromatic Substitution->Diacylated Byproducts (Trace)

Caption: Reaction pathway for the Friedel-Crafts acylation synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/GC-MS) Start->Check_Reaction_Completion Incomplete Incomplete Reaction Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Stoichiometry Adjust Reactant Stoichiometry Incomplete->Optimize_Stoichiometry Increase reaction time or catalyst loading Analyze_Side_Products Analyze Side Product Profile (GC-MS/NMR) Complete->Analyze_Side_Products High_Ortho_Isomer High Ortho-Isomer Content Analyze_Side_Products->High_Ortho_Isomer Isomer issue Polyacylation Polyacylation Detected Analyze_Side_Products->Polyacylation Polyacylation issue Optimize_Temp Lower Reaction Temperature High_Ortho_Isomer->Optimize_Temp Polyacylation->Optimize_Stoichiometry Purification Optimize Purification Protocol Optimize_Temp->Purification Optimize_Stoichiometry->Purification End Improved Yield and Purity Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2'-Bromo-4'-fluoroacetophenone. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two primary synthetic routes for this compound are:

  • Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene: This method involves the reaction of 1-bromo-3-fluorobenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1]

  • Bromination of 4'-fluoroacetophenone: This route involves the direct bromination of 4'-fluoroacetophenone at the alpha-position of the acetyl group.

Q2: Which factors are most critical for optimizing the yield and purity in the Friedel-Crafts acylation route?

A2: The most critical factors include the choice and stoichiometry of the Lewis acid catalyst, the reaction solvent, temperature, and the purity of the starting materials. Anhydrous conditions are crucial as Lewis acids like AlCl₃ are highly sensitive to moisture.[2]

Q3: What are common side reactions to watch out for during the synthesis?

A3: In the Friedel-Crafts acylation, potential side reactions include the formation of regioisomers, polyacylation (though less common than in alkylation), and side reactions due to impurities in the starting materials.[3] During the bromination of 4'-fluoroacetophenone, over-bromination to form a dibrominated product can occur if the reaction conditions are not carefully controlled.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q5: What are the recommended purification methods for the final product?

A5: The most common purification methods for this compound are recrystallization and silica gel column chromatography.[6][7] The choice depends on the nature and quantity of the impurities present.

Troubleshooting Guides

Low Yield in Friedel-Crafts Acylation
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Inactive Lewis acid catalyst due to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid or purify it before use.[2]
Insufficient amount of Lewis acid catalyst.In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, so a stoichiometric amount (or a slight excess) is often required.[1]
Low reactivity of the aromatic substrate.While 1-bromo-3-fluorobenzene is generally reactive enough, ensure its purity.
Low reaction temperature.Gradually and carefully increase the reaction temperature while monitoring the reaction by TLC. Some acylations require gentle heating to proceed at a reasonable rate.[2]
Formation of multiple products (isomers) Suboptimal Lewis acid or solvent.The choice of Lewis acid and solvent can influence regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) and solvents (e.g., CS₂, CH₂Cl₂, nitrobenzene) to optimize for the desired isomer.
Issues in the Bromination of 4'-fluoroacetophenone
Symptom Possible Cause Troubleshooting Steps
Formation of a significant amount of dibrominated byproduct Excess of brominating agent.Use a stoichiometric amount or a slight excess of the brominating agent (e.g., Br₂ or NBS). Add the brominating agent slowly and in portions to maintain control over the reaction.
High reaction temperature.Perform the reaction at a lower temperature to improve selectivity for the mono-brominated product. Monitor the reaction closely by TLC to avoid over-bromination.
Slow or incomplete reaction Insufficient activation.If using a catalyst (e.g., a small amount of acid), ensure it is active and present in the correct amount.
Low temperature.While low temperatures favor selectivity, a certain activation energy must be overcome. Gradually increase the temperature if the reaction is too slow.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene

Materials:

  • 1-bromo-3-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), ice

  • Saturated sodium bicarbonate solution, brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of 4'-fluoroacetophenone

Materials:

  • 4'-fluoroacetophenone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol or Acetic Acid (solvent)

  • Sodium thiosulfate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4'-fluoroacetophenone (1.0 equivalent) in a suitable solvent like methanol or acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise with stirring. Alternatively, add NBS (1.05 equivalents) in portions.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium thiosulfate to remove any excess bromine.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Data Presentation

Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation

ParameterCondition ACondition BCondition C
Lewis Acid (equivalents) AlCl₃ (1.1)FeCl₃ (1.1)ZnCl₂ (1.2)
Acylating Agent Acetyl ChlorideAcetic AnhydrideAcetyl Chloride
Solvent DichloromethaneCarbon DisulfideNitrobenzene
Temperature (°C) 0 to RTRefluxRT
Typical Yield (%) 75-8560-7050-60
Key Observation Good yield, standard conditionsHigher temperature neededMilder, but lower yield

Table 2: Influence of Solvent on Bromination of 4'-fluoroacetophenone

SolventTemperature (°C)Reaction Time (h)Selectivity (Mono:Di-bromo)
Methanol 0 to RT2~95:5
Acetic Acid RT1.5~90:10
Carbon Tetrachloride RT3~85:15

Visualizations

experimental_workflow_friedel_crafts cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere reagents Prepare Anhydrous Reagents (DCM, AlCl₃, Acetyl Chloride) start->reagents suspend Suspend AlCl₃ in DCM (0 °C) reagents->suspend add_acyl Add Acetyl Chloride suspend->add_acyl add_substrate Add 1-bromo-3-fluorobenzene add_acyl->add_substrate react Stir at 0 °C then RT add_substrate->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with HCl/Ice monitor->quench Complete extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization/Chromatography) dry->purify end Pure Product purify->end

Caption: Workflow for Friedel-Crafts Acylation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield cause1 Inactive Catalyst (Moisture) start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Low Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Ensure Anhydrous Conditions (Dry Glassware, Inert Gas) cause1->sol1 sol2 Use Stoichiometric Amount (or slight excess) of Catalyst cause2->sol2 sol3 Gradually Increase Temperature cause3->sol3 sol4 Purify Starting Materials cause4->sol4 product Improved Yield sol1->product sol2->product sol3->product sol4->product

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2'-Bromo-4'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the stability and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a reactive compound with several stability concerns. It is particularly sensitive to moisture, heat, and light.[1] It is also incompatible with strong oxidizing agents and strong bases.[1] The compound is corrosive and a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Refrigeration is recommended, and for long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.[2]

Q3: What are the known degradation pathways for this compound?

A3: The primary degradation pathways for this compound include:

  • Hydrolysis: Due to its moisture sensitivity, the compound can hydrolyze. The alpha-bromo ketone functionality is susceptible to nucleophilic attack by water, which can lead to the formation of 2-hydroxy-1-(4-fluorophenyl)ethan-1-one and hydrogen bromide.

  • Photodegradation: As an α-bromo ketone, it can undergo photolytically induced C-Br bond homolysis upon exposure to light, particularly UV radiation. This generates radical intermediates that can lead to a variety of byproducts.

  • Reaction with Bases: In the presence of bases, α-halo ketones like this compound can undergo the Favorskii rearrangement, leading to the formation of carboxylic acid derivatives.[3][4]

Q4: What are the hazardous decomposition products of this compound?

A4: Upon combustion or thermal decomposition, this compound can produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide), and gaseous hydrogen fluoride (HF).[1]

Troubleshooting Guides

Issue 1: Unexpected Side Products in Reactions with Nucleophiles

Symptoms:

  • Formation of a carboxylic acid or ester derivative instead of the expected substitution product.

  • Complex reaction mixture with multiple unidentified spots on TLC.

Potential Cause: This issue is often due to a Favorskii rearrangement , a common side reaction for α-halo ketones in the presence of a base.[3][4] The base abstracts a proton from the carbon on the other side of the carbonyl group, leading to a cyclopropanone intermediate that is then attacked by the nucleophile.

Solutions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the main reaction.

  • Reaction Conditions: Run the reaction at a lower temperature to disfavor the rearrangement.

  • Order of Addition: Add the base slowly to the reaction mixture to avoid a high localized concentration.

Issue 2: Degradation of the Compound During Workup or Purification

Symptoms:

  • Low yield of the desired product after extraction or chromatography.

  • Appearance of new impurities after the workup process.

Potential Cause:

  • Hydrolysis: Exposure to water or protic solvents during aqueous workup can lead to hydrolysis.

  • Silica Gel-Mediated Degradation: The slightly acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds during column chromatography.

Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and minimize contact with water during workup.

  • Alternative Purification: Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina).

  • Buffered Silica Gel: If silica gel chromatography is necessary, consider using silica gel that has been treated with a small amount of a non-nucleophilic base like triethylamine to neutralize acidic sites.

Issue 3: Discoloration of the Compound Upon Storage

Symptoms:

  • The white to off-white solid turns yellow or brown over time.

Potential Cause:

  • Photodegradation: Exposure to light can initiate radical reactions, leading to colored impurities.

  • Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light or heat.

Solutions:

  • Light Protection: Store the compound in an amber or opaque container to protect it from light.

  • Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can help prevent oxidation.

  • Consistent Cold Storage: Ensure the compound is stored at the recommended refrigerated temperature consistently.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number403-29-2[5]
Molecular FormulaC8H6BrFO[5]
Molecular Weight217.04 g/mol [6]
AppearanceWhite to off-white crystalline solid[5]
Melting Point47-49 °C
Boiling Point150 °C at 12 mmHg
SolubilitySparingly soluble in water, soluble in methanol.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for a typical nucleophilic substitution reaction.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous aprotic solvent (e.g., acetonitrile, THF, or DMF)

  • Optional: Non-nucleophilic base (e.g., DIPEA)

  • Reaction vessel, stirring apparatus, and inert atmosphere setup

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve this compound in the chosen anhydrous aprotic solvent.

  • Add the nucleophile to the solution. If the nucleophile is an amine or if an acid scavenger is needed, add the non-nucleophilic base.

  • Stir the reaction mixture at the desired temperature (starting at room temperature is often a good initial condition).

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from 4'-Fluoroacetophenone

This protocol outlines a common method for the synthesis of the title compound.

Materials:

  • 4'-Fluoroacetophenone

  • Oxone

  • Ammonium bromide (NH4Br)

  • Methanol

  • Ethyl acetate

  • Aqueous sodium thiosulfate solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a well-stirred solution of 4'-fluoroacetophenone and ammonium bromide in methanol, add Oxone portion-wise.

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[2]

  • Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.[2]

  • Extract the mixture with ethyl acetate.[2]

  • Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution in vacuo to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography to yield pure this compound.[2]

Visualizations

degradation_pathways compound This compound hydrolysis_product 2-Hydroxy-1-(4-fluorophenyl)ethan-1-one + HBr compound->hydrolysis_product Moisture/H2O photo_product Radical Intermediates -> Byproducts compound->photo_product Light (UV) favorskii_product 4-Fluorophenylacetic acid derivative compound->favorskii_product Base

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Reactant add_reagents Add Nucleophile/Base start->add_reagents react Stir at Temp add_reagents->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash_dry Wash & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify

Caption: General experimental workflow for reactions using this compound.

References

Technical Support Center: 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2'-Bromo-4'-fluoroacetophenone. Below you will find troubleshooting guides and frequently asked questions regarding the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to keep the container tightly closed to prevent exposure to moisture.[1] For long-term storage, refrigeration is advised.[1]

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: Is this compound sensitive to moisture?

Yes, this compound is moisture-sensitive.[1] Exposure to moist air or water can lead to degradation. It is crucial to handle the compound in a dry environment and to ensure the storage container is sealed tightly.

Q4: What are the hazardous decomposition products of this compound?

Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF).[1]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) Exposure to moisture or incompatible materials.Discontinue use of the reagent. It is recommended to use a fresh, unopened container for sensitive experiments. Ensure future storage is in a desiccated and inert environment.
Inconsistent experimental results Degradation of the reagent due to improper storage.Verify the storage conditions of your current stock. If stored improperly, acquire a new batch of the compound. For ongoing experiments, consider aliquoting the reagent upon receipt to minimize repeated exposure of the entire stock to the atmosphere.
Precipitate formation in solution The compound may have low solubility in the chosen solvent at a given temperature.Gently warm the solution to aid dissolution. If the precipitate persists, consider using a different solvent or a co-solvent system. Ensure the solvent is anhydrous, as moisture can cause degradation and precipitation.

Experimental Protocols

General Protocol for Handling Air- and Moisture-Sensitive Reagents like this compound:

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the cold product.

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas before use.

  • Solvents: Use anhydrous solvents for all solutions.

  • Dispensing: Use dry, clean spatulas and syringes for transferring the reagent.

  • Storage of Solutions: If a stock solution is prepared, store it under an inert atmosphere in a tightly sealed container, protected from light, and at the recommended temperature.

Visualizing Troubleshooting Workflow

Below is a logical workflow for troubleshooting common issues encountered with this compound.

G start Start: Experimental Issue Encountered check_reagent Check Physical Appearance of This compound start->check_reagent is_discolored Discolored or Clumped? check_reagent->is_discolored discard_reagent Discard Reagent and Use New Stock is_discolored->discard_reagent Yes check_storage Review Storage Conditions is_discolored->check_storage No end_bad Contact Technical Support for Further Assistance discard_reagent->end_bad storage_correct Storage Conditions Correct? check_storage->storage_correct correct_storage Implement Correct Storage: - Cool, Dry, Inert Atmosphere - Tightly Sealed Container storage_correct->correct_storage No check_protocol Review Experimental Protocol storage_correct->check_protocol Yes correct_storage->check_protocol protocol_correct Handling Protocol Correct? check_protocol->protocol_correct correct_protocol Implement Correct Handling: - Use Anhydrous Solvents - Handle Under Inert Gas protocol_correct->correct_protocol No end_good Proceed with Experiment protocol_correct->end_good Yes correct_protocol->end_good

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Synthesis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2'-Bromo-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing Friedel-Crafts acylation or bromination of 4'-fluoroacetophenone.

Q1: I am getting a very low yield during the Friedel-Crafts acylation to produce a precursor to this compound. What are the likely causes and how can I improve it?

A: Low yields in Friedel-Crafts acylation are a common issue. Several factors could be contributing to this problem:

  • Insufficient Catalyst: Friedel-Crafts acylations often require at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) because the product, an aromatic ketone, can form a stable complex with the catalyst, rendering it inactive.[1] It is often beneficial to use a slight excess (e.g., 1.1 equivalents) of the catalyst relative to the acylating agent.[1]

  • Catalyst Quality: The Lewis acid catalyst, such as anhydrous aluminum chloride, is highly sensitive to moisture. Ensure that the catalyst is fresh and has been handled under strictly anhydrous conditions to prevent deactivation.

  • Reaction Temperature: The optimal reaction temperature is crucial and substrate-dependent.[1] While higher temperatures can accelerate the reaction, they may also promote side reactions and decomposition.[1] It is advisable to start at a lower temperature (e.g., 0°C) and gradually increase it if the reaction does not proceed.[1]

  • Purity of Reagents and Solvents: Ensure that all starting materials and solvents are pure and dry. The presence of water or other nucleophilic impurities can quench the catalyst and interfere with the reaction.

Q2: My reaction mixture is turning dark, and I am observing the formation of multiple byproducts. How can I increase the selectivity of the reaction?

A: The formation of multiple products and a dark reaction mixture often indicate side reactions. Here are some strategies to improve selectivity:

  • Control of Reaction Temperature: As mentioned, maintaining the optimal temperature is critical. Running the reaction at too high a temperature can lead to undesired side products.[1]

  • Slow Addition of Reagents: Adding the acylating agent dropwise to the mixture of the aromatic substrate and Lewis acid catalyst can help to control the reaction exotherm and minimize side reactions.

  • Choice of Solvent: The solvent can influence the regioselectivity of the acylation. For instance, in some acylations, non-polar solvents may favor one isomer, while polar solvents favor another.[1]

  • Proper Quenching: The work-up procedure is critical. Improper quenching of the reaction can lead to product degradation. The reaction mixture should be quenched by slowly and carefully adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[1]

Q3: I am struggling with the purification of the final this compound product. What are the recommended methods?

A: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. The following methods are generally effective:

  • Extraction and Washing: After quenching, the product should be extracted into a suitable organic solvent. The organic layer should be washed sequentially with water, a dilute base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, and finally with brine.[1]

  • Recrystallization: The crude product, which is a solid at room temperature, can often be purified by recrystallization from a suitable solvent or solvent mixture.[2][3]

  • Column Chromatography: For high purity, silica gel column chromatography is a reliable method.[4] A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used as the eluent.

Q4: During the bromination of 4'-fluoroacetophenone, I am observing the formation of poly-brominated species. How can I control the bromination to obtain the mono-brominated product?

A: The formation of poly-brominated byproducts is a common issue in electrophilic aromatic bromination. To favor mono-bromination, consider the following:

  • Stoichiometry of the Brominating Agent: Use a controlled amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) to be at or slightly above a 1:1 molar ratio with the 4'-fluoroacetophenone.

  • Reaction Conditions: The reaction temperature and time should be carefully monitored. Lower temperatures generally increase selectivity.

  • Choice of Brominating Agent: Using a milder brominating agent can sometimes provide better control over the reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound via bromination of 4'-fluoroacetophenone.

ParameterMethod AMethod B
Starting Material 4'-fluoroacetophenone4'-fluoroacetophenone
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)
Catalyst/Initiator Benzoyl PeroxideAcetic Acid (solvent)
Solvent Carbon TetrachlorideAcetic Acid
Temperature RefluxRoom Temperature
Reaction Time 4 hours12 hours
Typical Yield 75-85%60-70%
Observed Purity (Crude) ~90%~80%
Primary Impurities Unreacted starting material, poly-brominated productsPoly-brominated products, starting material

Experimental Protocols

Synthesis of this compound via Bromination of 4'-fluoroacetophenone

Materials:

  • 4'-fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (solvent)

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-fluoroacetophenone (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the flask.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a saturated solution of sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography using a hexane/ethyl acetate gradient.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete workup Proceed to Work-up & Purification reaction_complete->workup Yes low_yield Low Yield? reaction_complete->low_yield No end Pure Product Obtained workup->end byproducts Byproducts Formed? low_yield->byproducts No check_catalyst Check Catalyst Stoichiometry & Quality low_yield->check_catalyst Yes control_addition Control Reagent Addition Rate byproducts->control_addition Yes purification_issue Purification Issues? byproducts->purification_issue No optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp control_addition->optimize_temp recrystallize Recrystallize purification_issue->recrystallize Yes chromatography Column Chromatography recrystallize->chromatography

Caption: Troubleshooting workflow for the synthesis of this compound.

Logical_Relationships cluster_factors Key Reaction Parameters cluster_outcomes Synthesis Outcomes catalyst Catalyst (Stoichiometry, Purity) yield Yield catalyst->yield selectivity Selectivity catalyst->selectivity temperature Temperature temperature->yield temperature->selectivity reagents Reagent Purity reagents->yield purity Purity reagents->purity workup Work-up Procedure workup->yield workup->purity

Caption: Key parameters influencing the synthesis outcomes.

References

How to increase the purity of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on increasing the purity of 2'-Bromo-4'-fluoroacetophenone. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or subsequent degradation. The synthesis of this compound typically involves two main steps: the Friedel-Crafts acylation of fluorobenzene followed by alpha-bromination of the resulting 4'-fluoroacetophenone.

Potential impurities include:

  • Unreacted 4'-fluoroacetophenone: The starting material for the bromination step.

  • Ortho-isomer (2'-Bromo-2'-fluoroacetophenone): A potential byproduct from the Friedel-Crafts acylation step where the acyl group adds to the ortho position of fluorobenzene instead of the desired para position.

  • Dibrominated species (e.g., 2,2-dibromo-1-(4-fluorophenyl)ethanone): Formed if the bromination reaction proceeds too far.[1]

  • Polyacylated products: Di-acylated fluorobenzene can form during the Friedel-Crafts reaction, though this is less common as the first acyl group is deactivating.[2]

  • Residual solvents: Solvents used in the synthesis and workup that are not completely removed.

Q2: What are the recommended methods for purifying this compound?

A2: The primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity. For thermally stable compounds, vacuum distillation can also be an option.

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound is a white to pale yellow crystalline solid. The reported melting point is in the range of 43-50 °C. A sharp melting point within this range is a good indicator of high purity.

Troubleshooting Guides

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
Oiling out instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent. The compound is highly impure, leading to a significant melting point depression. The solution is cooling too rapidly.Select a solvent with a lower boiling point. Try a mixed solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure product.
No crystal formation Too much solvent was used. The compound is very soluble in the chosen solvent even at low temperatures.Reduce the solvent volume by gentle heating or under vacuum and allow the solution to cool again. Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
Low recovery of pure product The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of hot solvent used for dissolution. Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Product is still impure after recrystallization The chosen solvent does not effectively differentiate between the product and the impurities. The cooling process was too fast, trapping impurities in the crystal lattice.Select a different recrystallization solvent. Consider a multi-solvent system. Ensure a slow cooling rate to allow for proper crystal formation.
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of product and impurities The mobile phase (eluent) polarity is too high or too low. The stationary phase (e.g., silica gel) is not appropriate for the separation. The column is overloaded with the crude sample.Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. Consider using a different stationary phase, such as alumina. Reduce the amount of crude material loaded onto the column.
Product is not eluting from the column The eluent is not polar enough to move the product down the column. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent (gradient elution). If the compound is suspected to be acid-sensitive, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.
Streaking or tailing of bands The compound is too polar for the chosen solvent system. The sample was not loaded onto the column in a concentrated band.Add a small amount of a more polar solvent to the eluent. Dissolve the sample in a minimal amount of solvent before loading it onto the column.

Data Presentation

The following table summarizes the potential purity outcomes for different purification methods. The exact values will depend on the initial purity of the crude material and the optimization of the chosen method.

Purification MethodInitial Purity (GC)Expected Final Purity (GC)Key Considerations
Recrystallization 90-95%>98%Dependent on finding a suitable solvent system.
Column Chromatography 85-95%>99%Can be optimized for high resolution but may be more time-consuming and require more solvent.
Vacuum Distillation 90-95%>98%The compound must be thermally stable at the required distillation temperature and pressure.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If some solid remains, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow Crude Crude 2'-Bromo-4'- fluoroacetophenone Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (optional, for insoluble impurities) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying Pure Pure Product Drying->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingDecisionTree Start Impure Product Method Choose Purification Method Start->Method Recrystallization Recrystallization Method->Recrystallization Solid ColumnChromatography Column Chromatography Method->ColumnChromatography Liquid/Solid RecrystIssue Recrystallization Issue? Recrystallization->RecrystIssue ChromIssue Chromatography Issue? ColumnChromatography->ChromIssue OilingOut Oiling Out RecrystIssue->OilingOut Yes NoCrystals No Crystals RecrystIssue->NoCrystals No Solution1 Change Solvent / Cooling Rate OilingOut->Solution1 LowRecovery Low Recovery NoCrystals->LowRecovery Few Crystals Solution2 Reduce Solvent / Change Solvent NoCrystals->Solution2 Solution3 Optimize Cooling / Solvent Amount LowRecovery->Solution3 PoorSep Poor Separation ChromIssue->PoorSep Yes NoElution No Elution ChromIssue->NoElution No Solution4 Optimize Mobile Phase PoorSep->Solution4 Streaking Streaking/Tailing NoElution->Streaking Bands Visible Solution5 Increase Eluent Polarity NoElution->Solution5 Solution6 Adjust Mobile Phase / Loading Streaking->Solution6

Caption: A decision tree for troubleshooting common purification issues.

References

Dealing with regioisomer formation in 2'-Bromo-4'-fluoroacetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2'-Bromo-4'-fluoroacetophenone. Our aim is to help you navigate the challenges associated with regioisomer formation, improve reaction outcomes, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1] This involves reacting 1-bromo-3-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q2: Why is the formation of regioisomers a significant issue in this synthesis?

A2: In the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene, both the bromine and fluorine atoms act as ortho-, para-directing groups for the incoming electrophile (the acetyl group). This means that the acetylation can occur at multiple positions on the aromatic ring, leading to a mixture of structural isomers. The primary isomers of concern are the desired this compound and the undesired 4'-Bromo-2'-fluoroacetophenone.

Q3: What are the directing effects of the bromo and fluoro substituents?

A3: Both bromine and fluorine are halogens and are considered deactivating groups overall due to their inductive electron-withdrawing effects. However, they possess lone pairs of electrons that can be donated into the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. The interplay of these inductive and resonance effects determines the final isomer distribution.

Q4: How can I identify the different regioisomers in my product mixture?

A4: The most effective method for identifying and quantifying the different regioisomers is through nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and gas chromatography-mass spectrometry (GC-MS). The different chemical environments of the protons and carbons in each isomer will result in distinct signals in the NMR spectra, allowing for their identification and relative quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low overall yield of acetylated products. 1. Inactive catalyst (AlCl₃) due to moisture exposure.2. Insufficient reaction time or temperature.3. Impure starting materials.1. Use fresh, anhydrous AlCl₃ and ensure all glassware and solvents are rigorously dried.2. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or reaction time.3. Purify starting materials (1-bromo-3-fluorobenzene and acetylating agent) before use.
High proportion of undesired regioisomers. 1. Reaction temperature is too high, leading to reduced selectivity.2. Choice of Lewis acid or solvent influencing isomer distribution.1. Perform the reaction at a lower temperature (e.g., 0-5 °C) to favor the thermodynamically more stable product.2. Experiment with different Lewis acids (e.g., FeCl₃, SnCl₄) or solvents of varying polarity to optimize regioselectivity.
Difficulty in separating the desired this compound from its isomers. The regioisomers often have very similar physical properties (boiling point, solubility), making separation challenging.1. Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system. A non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is often effective. Start with a low polarity eluent and gradually increase the polarity.2. Recrystallization: Fractional recrystallization can be attempted. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the desired isomer preferentially crystallizes.
Product identification is ambiguous based on NMR. The ¹H NMR spectra of the isomers can be complex and overlapping.1. Acquire a ¹³C NMR spectrum, which often provides better resolution of the aromatic carbons.2. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign the proton and carbon signals for each isomer.3. Compare the obtained spectra with the reference spectra provided in the "Data Presentation" section.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene

Disclaimer: This is a general procedure and may require optimization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.0 to 1.2 equivalents) dropwise to the stirred suspension. After the addition is complete, add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

  • Separation of Isomers: Separate the regioisomers using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system.

Data Presentation

Table 1: ¹H NMR Spectral Data of Regioisomers in CDCl₃

Compound Chemical Shift (δ, ppm) and Multiplicity
This compound 7.54 (dd, J=8.6, 5.9 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 2.62 (s, 3H)
4'-Bromo-2'-fluoroacetophenone No experimental data found in the search results.

Note: The absence of experimental NMR data for 4'-Bromo-2'-fluoroacetophenone in the search results is a current limitation. Researchers should acquire this data for their specific mixture for accurate comparison.

Visualizations

Reaction Pathway and Regioisomer Formation

G cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products (Regioisomer Mixture) 1-bromo-3-fluorobenzene 1-bromo-3-fluorobenzene Reaction Electrophilic Aromatic Substitution 1-bromo-3-fluorobenzene->Reaction AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->Reaction Product_Desired This compound (Desired Product) Reaction->Product_Desired Acylation at C4 Product_Isomer 4'-Bromo-2'-fluoroacetophenone (Major Isomer) Reaction->Product_Isomer Acylation at C2 Other_Isomers Other Minor Isomers Reaction->Other_Isomers Acylation at other positions

Caption: Friedel-Crafts acylation of 1-bromo-3-fluorobenzene leading to a mixture of regioisomers.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Check_Catalyst Check AlCl₃ Activity (Anhydrous?) Start->Check_Catalyst Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Time & Temperature Start->Check_Conditions Optimize_Catalyst Use Fresh, Anhydrous AlCl₃ Check_Catalyst->Optimize_Catalyst Purify_Reagents Purify Reactants Before Use Check_Reagents->Purify_Reagents Optimize_Conditions Increase Reaction Time/Temp & Monitor by TLC/GC Check_Conditions->Optimize_Conditions End Improved Yield Optimize_Catalyst->End Purify_Reagents->End Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Separation Strategy for Regioisomers

G Crude_Mixture Crude Product Mixture Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Crude_Mixture->Column_Chromatography Fraction_1 Early Fractions: Less Polar Isomers Column_Chromatography->Fraction_1 Fraction_2 Later Fractions: More Polar Isomers Column_Chromatography->Fraction_2 Purity_Check_1 TLC/GC-MS/NMR Analysis Fraction_1->Purity_Check_1 Purity_Check_2 TLC/GC-MS/NMR Analysis Fraction_2->Purity_Check_2 Recrystallization_1 Recrystallization Purity_Check_1->Recrystallization_1 Impure Pure_Product Pure this compound Purity_Check_1->Pure_Product Pure Recrystallization_2 Recrystallization Purity_Check_2->Recrystallization_2 Impure Pure_Isomer Pure 4'-Bromo-2'-fluoroacetophenone Purity_Check_2->Pure_Isomer Pure Recrystallization_1->Pure_Product Recrystallization_2->Pure_Isomer

Caption: A general strategy for the separation and purification of regioisomers.

References

Technical Support Center: Optimizing Reactions with 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 2'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low to no conversion of this compound.

  • Question: My reaction shows little to no consumption of the starting material. What are the first steps to troubleshoot this?

  • Answer: When facing low or no conversion, a systematic approach is crucial. The primary areas to investigate are the activity of the catalytic system and the reaction conditions.

    • Catalyst and Ligand: Insufficient catalyst loading can result in a slow or stalled reaction.[1] For initial screenings of challenging reactions, consider a higher catalyst loading than the standard 1-2 mol%.[2] The choice of ligand is also critical; for electron-deficient aryl halides like this substrate, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can enhance the rate of oxidative addition, a key step in many cross-coupling catalytic cycles.[1][3] Also, verify the quality of your catalyst; palladium pre-catalysts can offer more consistent results by ensuring the efficient generation of the active Pd(0) species.[1]

    • Base and Solvent: Ensure the base is sufficiently strong, anhydrous, and soluble in the reaction medium. A stronger base can facilitate key steps in the catalytic cycle.[1] The solvent must be anhydrous and degassed, as water and oxygen can deactivate the catalyst, leading to the formation of palladium black.[4]

    • Temperature: Many cross-coupling reactions require elevated temperatures to overcome activation energy barriers.[1] Incrementally increase the reaction temperature by 10-20 °C and monitor for any improvement in conversion.[1]

Issue 2: Formation of Palladium Black is observed.

  • Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What does this mean and how can I prevent it?

  • Answer: The formation of palladium black indicates the aggregation and precipitation of the Pd(0) catalyst, rendering it inactive.[4][5] This is a common issue and can be caused by several factors:

    • Ligand Instability or Absence: Phosphine ligands are crucial for stabilizing the Pd(0) species in solution.[5] Ensure you are using an appropriate ligand-to-palladium ratio. High ligand-to-Pd ratios can sometimes inhibit the reaction, so optimization may be necessary.[2]

    • Oxygen/Moisture: The presence of oxygen or moisture in the reaction is a primary cause of catalyst decomposition.[4] Use anhydrous solvents and ensure all reagents are dry. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[4]

    • High Temperature: Excessively high temperatures can accelerate catalyst decomposition.[5] While heat is often necessary, finding the optimal temperature that promotes the reaction without significant catalyst degradation is key.

Issue 3: Significant side product formation (e.g., hydrodehalogenation, homocoupling).

  • Question: I'm getting my desired product, but also a significant amount of de-brominated starting material (hydrodehalogenation) and/or homocoupling of my coupling partner. How can I suppress these side reactions?

  • Answer:

    • Hydrodehalogenation: The formation of 4'-fluoroacetophenone (the de-brominated product) can be caused by protic impurities or the formation of palladium hydride species.[6] Ensure all reagents and solvents are strictly anhydrous.[6] This side reaction can sometimes be influenced by the choice of base or solvent, so screening alternatives may be beneficial.[7]

    • Homocoupling: The formation of biaryl or diyne products (from the coupling partner) is a common side reaction, especially in Suzuki and Sonogashira couplings. In Sonogashira reactions, this is often called Glaser coupling and is promoted by oxygen and the copper co-catalyst.[4] To minimize it, maintain a strictly inert atmosphere and consider reducing the amount of copper(I) co-catalyst or switching to a copper-free protocol.[4] In Suzuki reactions, homocoupling can result from using a large excess of the boronic acid; try using a stoichiometry closer to 1:1.1.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A1: For initial experiments and small-scale reactions, a palladium catalyst loading of 1-5 mol% is a common starting point.[6][8] For well-established and optimized reactions, especially on a larger scale, the loading can often be significantly reduced, sometimes to parts-per-million (ppm) levels, without a major loss in efficiency.[9] However, for a new or difficult transformation, starting with a slightly higher loading (e.g., 2-5 mol%) is advisable to ensure the reaction proceeds.[2]

Q2: How does the electronic nature of this compound affect catalyst choice and loading?

A2: this compound is an electron-deficient aryl halide due to the electron-withdrawing effects of the ketone and fluorine groups. This generally makes the C-Br bond more susceptible to oxidative addition to the Pd(0) center, which is the rate-limiting step in many cross-coupling reactions.[10] This enhanced reactivity might allow for lower catalyst loadings compared to more electron-rich aryl bromides. However, the ketone functionality could potentially coordinate to the metal center, so the choice of a bulky ligand to prevent catalyst inhibition can be important.

Q3: For a Suzuki-Miyaura coupling, how low can I realistically push the catalyst loading?

A3: With proper optimization of ligand, base, solvent, and temperature, catalyst loadings for Suzuki reactions can be very low. While initial trials might use 1-2 mol%, optimized systems for activated aryl halides can achieve high yields with catalyst loadings in the 0.1 to 0.005 mol% (50 ppm) range, particularly in aqueous media which can enhance catalytic activity.[9][11] Achieving such low loadings requires careful screening of reaction parameters.

Q4: In a Buchwald-Hartwig amination, is catalyst loading the most critical parameter to optimize?

A4: While important, catalyst loading is just one of several critical parameters in a Buchwald-Hartwig amination. The choice of phosphine ligand and base is often more crucial for success.[1][12] Different "generations" of Buchwald-Hartwig ligands have been developed to couple a wide variety of amines and aryl halides.[12] It is recommended to first screen a few different ligand/base combinations at a standard catalyst loading (e.g., 1-2 mol%) before attempting to optimize the loading itself.[13]

Q5: For Sonogashira and Heck reactions, what are the key considerations for catalyst loading?

A5:

  • Sonogashira Coupling: These reactions often use a dual-catalyst system of palladium and a copper(I) co-catalyst.[14] Typical palladium loadings are 1-5 mol%, with copper(I) iodide at 2-10 mol%. A common issue is catalyst decomposition (palladium black) and alkyne homocoupling.[4][15] Optimizing loading involves finding a balance where the cross-coupling is efficient while minimizing these side reactions. Copper-free Sonogashira protocols are also available and may require different optimization strategies.[16]

  • Heck Reaction: Successful Heck reactions are highly dependent on the base, solvent, and temperature.[7][17] Catalyst loadings typically start in the 1-5 mol% range. Catalyst deactivation can be an issue, so using robust ligands or phosphine-free catalyst systems can be beneficial.[5][18] If you see low conversion, increasing the catalyst loading is a reasonable troubleshooting step after ensuring other conditions are optimal.[2]

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data on how catalyst loading can affect the outcome of common cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5K₂CO₃Toluene1001292
2Pd(PPh₃)₄2K₂CO₃Toluene1001288
3Pd(OAc)₂ / SPhos1K₃PO₄Dioxane100895
4Pd(OAc)₂ / SPhos0.5K₃PO₄Dioxane1001291
5Pd(OAc)₂ / SPhos0.1K₃PO₄Dioxane1002475

Note: Data is illustrative and based on general trends in Suzuki-Miyaura reactions.[19][20] Optimization of other parameters is crucial for achieving high yields at low catalyst loadings.

Table 2: Buchwald-Hartwig Amination of this compound with Morpholine

EntryCatalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃XPhos2NaOtBuToluene10096
2Pd₂(dba)₃XPhos1NaOtBuToluene10094
3Pd₂(dba)₃XPhos0.5NaOtBuToluene10085
4Pd(OAc)₂BINAP2Cs₂CO₃Dioxane11088
5Pd(OAc)₂BINAP1Cs₂CO₃Dioxane11081

Note: Data is illustrative. The choice of ligand and base system is often more impactful than minor changes in catalyst loading.[13][21]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[22]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[22]

  • Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[23]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk tube.[13]

  • Catalyst Activation: Add anhydrous solvent (e.g., toluene or dioxane) and stir for 10 minutes at room temperature to form the active catalyst.

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.[22]

  • Workup: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).[23]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.[23]

Visualizations

experimental_workflow cluster_end start_end start_end process process decision decision outcome outcome issue issue start Start: Initial Reaction (1-2 mol% Catalyst) monitor Monitor Reaction (TLC, LC-MS) start->monitor check_yield High Yield & Purity? monitor->check_yield check_lower Yield Maintained? monitor->check_lower end_higher Condition Found (Higher Loading) optimize_lower Screen Lower Loading (e.g., 0.5%, 0.1%) check_yield->optimize_lower Yes troubleshoot Troubleshoot (See Guide) check_yield->troubleshoot No optimize_lower->monitor end_good Optimized Condition Found check_lower->end_good Yes increase_loading Screen Higher Loading (e.g., 3-5%) check_lower->increase_loading No increase_loading->monitor

Caption: A general experimental workflow for optimizing catalyst loading.

troubleshooting_guide problem problem cause cause solution solution low_conv Problem: Low Conversion cause_cat Cause: Catalyst System low_conv->cause_cat cause_cond Cause: Reaction Conditions low_conv->cause_cond sol_cat1 Increase Catalyst Loading (e.g., to 3-5 mol%) cause_cat->sol_cat1 sol_cat2 Use Fresh / Pre-catalyst cause_cat->sol_cat2 sol_cat3 Screen Different Ligand (e.g., Bulky, Electron-Rich) cause_cat->sol_cat3 sol_cond1 Increase Temperature (in 10-20°C increments) cause_cond->sol_cond1 sol_cond2 Use Stronger / Anhydrous Base cause_cond->sol_cond2 sol_cond3 Ensure Anhydrous / Degassed Solvent cause_cond->sol_cond3

Caption: A troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: Synthesis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Bromo-4'-fluoroacetophenone.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly when employing the Friedel-Crafts acylation method.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Lewis Acid Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture.- Ensure all glassware is thoroughly dried before use. - Use a fresh, unopened container of the Lewis acid or test the activity of the existing batch. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
2. Impure Starting Materials: The purity of 1-bromo-3-fluorobenzene or acetyl chloride can significantly impact the reaction.- Use high-purity starting materials. If necessary, purify the starting materials before use (e.g., distillation of acetyl chloride).
3. Incorrect Reaction Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, causing decomposition of reactants or products.- Carefully control the reaction temperature as specified in the protocol. For the initial mixing of reactants and catalyst, cooling is often necessary. Subsequently, the reaction may require heating to proceed to completion.
Formation of Multiple Products (Isomers) 1. Isomerization of the Product: Under certain conditions, the acyl group may migrate to a different position on the aromatic ring.- The choice of solvent can influence the product distribution. Non-polar solvents like carbon disulfide or dichloromethane often favor the kinetic product, while polar solvents like nitrobenzene may lead to the thermodynamic product.[1] It is crucial to select a solvent that favors the formation of the desired isomer.
2. Polysubstitution: Although less common in acylation than alkylation, a second acylation can occur on the aromatic ring.- Use a stoichiometric amount of the acylating agent and Lewis acid. The product of the first acylation is deactivated towards further substitution, which generally prevents this issue.[2]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization.- Purify the crude product using column chromatography on silica gel. - Attempt recrystallization from a different solvent or a mixture of solvents. Hexanes and ethyl acetate are common choices.
2. Incomplete Removal of Aluminum Salts: Residual aluminum salts from the workup can interfere with crystallization.- Ensure the reaction mixture is thoroughly quenched with ice and acid. Wash the organic layer multiple times with water to remove all inorganic salts.
Dark Reaction Color 1. Charring or Decomposition: This can occur if the reaction temperature is too high or if the reactants are added too quickly.- Maintain the recommended reaction temperature. - Add the reactants and catalyst slowly and in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with an acetylating agent such as acetyl chloride or acetic anhydride, using a Lewis acid catalyst like aluminum chloride.[3] Another reported method involves the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol using a reagent like pyridinium chlorochromate (PCC).[4]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent can significantly influence the outcome of the Friedel-Crafts acylation. Non-polar solvents such as carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), and 1,2-dichloroethane (DCE) are commonly used.[1] The polarity of the solvent can affect the solubility of the intermediate complexes and the regioselectivity of the reaction. For instance, in some Friedel-Crafts acylations, non-polar solvents favor the formation of the kinetic product, while more polar solvents like nitrobenzene can lead to the thermodynamic product.[1]

Q3: What are some common side reactions to be aware of?

A3: Potential side reactions include the formation of isomeric products due to the directing effects of the bromo and fluoro substituents on the aromatic ring. While the fluorine at the 4-position and bromine at the 2-position are ortho, para-directing, steric hindrance from the bromine at the 2-position will likely direct acylation to the position para to the fluorine and meta to the bromine. Polysubstitution is generally not a major concern in Friedel-Crafts acylation as the product is deactivated towards further acylation.[2]

Q4: What is the best way to purify the final product?

A4: Purification of this compound can be achieved through recrystallization or column chromatography. Common solvents for recrystallization include ethanol or a mixture of hexanes and ethyl acetate. For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and hexanes is typically effective.

Q5: Why is a stoichiometric amount of Lewis acid required?

A5: In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This complex is typically stable under the reaction conditions, effectively sequestering the catalyst. Therefore, at least a stoichiometric amount of the Lewis acid is necessary for the reaction to go to completion. The complex is then hydrolyzed during the aqueous workup to release the final product.

Quantitative Data on Solvent Effects

Solvent Dielectric Constant (approx.) Expected Effect on Reaction Rate Expected Effect on Selectivity Potential Issues
Carbon Disulfide (CS₂) 2.6ModerateOften favors the kinetic product.Flammable, toxic.
1,2-Dichloroethane (DCE) 10.4Generally provides good reaction rates and high conversion.[5]Can influence isomer distribution.Halogenated solvent, requires proper handling and disposal.
Dichloromethane (CH₂Cl₂) 9.1Good solubility for reactants and intermediates, leading to good reaction rates.[1]Can influence isomer distribution.Volatile, halogenated solvent.
Nitrobenzene 34.8Can increase the solubility of the reaction complex, potentially leading to the thermodynamic product.[1]May favor the formation of the thermodynamic isomer.Toxic, high boiling point can make removal difficult.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1-Bromo-3-fluorobenzene

This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • 1,2-Dichloroethane (DCE)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and 1,2-dichloroethane.

  • Cool the suspension in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the suspension while maintaining the temperature below 10 °C.

  • To this mixture, add 1-bromo-3-fluorobenzene (1.0 eq) dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Oxidation of 1-(2-Bromo-4-fluorophenyl)ethanol

This protocol describes the synthesis of this compound by oxidation of the corresponding secondary alcohol.[4]

Materials:

  • 1-(2-Bromo-4-fluorophenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

Procedure:

  • To a solution of 1-(2-bromo-4-fluorophenyl)ethanol (1.0 eq) in dry dichloromethane, add pyridinium chlorochromate (PCC) (3.0 eq).

  • Stir the resulting suspension at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography to afford this compound (reported yield of 92%).[4]

Visualizations

experimental_workflow Experimental Workflow for Friedel-Crafts Acylation cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine AlCl3 and DCE B 2. Cool to 0-10 °C A->B C 3. Add Acetyl Chloride B->C D 4. Add 1-Bromo-3-fluorobenzene C->D E 5. Stir at Room Temperature D->E F 6. Quench with Ice/HCl E->F G 7. Separate Layers F->G H 8. Wash Organic Layer G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography or Recrystallization I->J K Pure this compound J->K troubleshooting_logic Troubleshooting Logic for Low Yield Start Low or No Yield Q1 Are Starting Materials Pure? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Lewis Acid Active? A1_Yes->Q2 Sol1 Purify Starting Materials A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Reaction Temperature Correct? A2_Yes->Q3 Sol2 Use Fresh/Dry Lewis Acid Work Under Inert Atmosphere A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->End Sol3 Optimize and Control Temperature A3_No->Sol3 Sol3->End

References

Validation & Comparative

Navigating the Aromatic Maze: A Comparative 1H NMR Guide to 2'-Bromo-4'-fluoroacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of the ¹H NMR spectrum of 2'-Bromo-4'-fluoroacetophenone with key analogs—acetophenone, 4'-fluoroacetophenone, and 2'-bromoacetophenone—supported by detailed experimental data and protocols.

The substitution pattern on the aromatic ring of acetophenone derivatives significantly influences the chemical environment of the protons, leading to distinct shifts and coupling patterns in their ¹H NMR spectra. Understanding these nuances is critical for confirming the identity and purity of these compounds, which are often pivotal intermediates in medicinal chemistry.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of the four compounds were analyzed to highlight the impact of bromine and fluorine substitution on the chemical shifts (δ) and coupling constants (J) of the aromatic and methyl protons. The data, summarized in the table below, was obtained in deuterated chloroform (CDCl₃) to ensure a consistent basis for comparison.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -COCH₃2.67s-
H-3'7.68dd8.6, 2.4
H-5'7.20ddd8.6, 8.6, 2.4
H-6'7.84dd8.6, 5.2
Acetophenone [1]-COCH₃2.61s-
H-2', H-6'7.96m-
H-3', H-5'7.47m-
H-4'7.57m-
4'-Fluoroacetophenone [2]-COCH₃2.59s-
H-2', H-6'8.00 - 7.96m-
H-3', H-5'7.15 - 7.10m-
2'-Bromoacetophenone [3]-COCH₃2.613s-
Aromatic H7.590m-
Aromatic H7.455m-
Aromatic H7.356m-
Aromatic H7.282m-

Key Observations:

  • Methyl Protons (-COCH₃): The chemical shift of the methyl protons remains relatively consistent across the four compounds, appearing as a singlet in the range of δ 2.59-2.67 ppm. The slightly downfield shift in this compound can be attributed to the combined electron-withdrawing effects of the bromine and fluorine substituents.

  • Aromatic Protons: The substitution pattern dramatically affects the aromatic region of the spectra.

    • In acetophenone , the aromatic protons appear as a complex multiplet due to overlapping signals.

    • 4'-Fluoroacetophenone exhibits a more simplified pattern with two multiplets, characteristic of a para-substituted ring. The fluorine atom causes a significant upfield shift for the ortho-protons (H-3', H-5') due to its electron-donating mesomeric effect.

    • 2'-Bromoacetophenone also shows a complex multiplet in the aromatic region, with the bromine atom inducing a general downfield shift compared to acetophenone.

    • This compound presents the most complex and informative aromatic region. The signals are well-resolved, allowing for the determination of coupling constants. The proton ortho to the bromine (H-3') appears as a doublet of doublets, while the proton situated between the two halogens (H-5') is a doublet of doublet of doublets. The proton ortho to the acetyl group (H-6') is a doublet of doublets. This intricate splitting pattern is a direct consequence of the distinct coupling interactions between the neighboring protons and the fluorine atom.

Experimental Protocols

The following provides a standardized methodology for acquiring high-resolution ¹H NMR spectra of acetophenone derivatives.

Sample Preparation:

  • Weigh approximately 5-10 mg of the acetophenone derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 or 500 MHz Spectrometer):

  • Spectrometer Frequency: 400 or 500 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard 30-degree pulse ('zg30') is typically used for quantitative measurements.

  • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the entire proton chemical shift range.

  • Acquisition Time: An acquisition time of at least 2 seconds is recommended to ensure good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used to allow for the complete relaxation of the protons before the next scan.

  • Number of Scans: 16 to 64 scans are typically averaged to improve the signal-to-noise ratio.

Structural Influence on ¹H NMR Spectra

The observed differences in the ¹H NMR spectra can be rationalized by considering the electronic effects of the bromine and fluorine substituents on the aromatic ring. This relationship can be visualized as a logical workflow.

G Influence of Substituents on ¹H NMR Spectra substituents Substituents (Br, F) electronic_effects Electronic Effects (Inductive & Mesomeric) substituents->electronic_effects electron_density Altered Electron Density on Aromatic Ring electronic_effects->electron_density chemical_shifts Changes in Proton Chemical Shifts (δ) electron_density->chemical_shifts coupling_constants Changes in Spin-Spin Coupling Constants (J) electron_density->coupling_constants

Caption: Workflow illustrating how substituents on the aromatic ring influence the ¹H NMR spectral parameters.

References

A Comparative 13C NMR Analysis of 2'-Bromo-4'-fluoroacetophenone and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of 2'-Bromo-4'-fluoroacetophenone against structurally related acetophenone derivatives. The presented data, experimental protocols, and structural diagrams are intended to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Comparative 13C NMR Data

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. The introduction of electron-withdrawing or electron-donating groups on the aromatic ring of acetophenone induces predictable changes in the chemical shifts of the carbon atoms. The following table summarizes the experimental 13C NMR data for this compound and its analogues, recorded in Chloroform-d (CDCl3).

Carbon AtomThis compound (δ, ppm)4'-Fluoroacetophenone (δ, ppm)[1]4'-Bromoacetophenone (δ, ppm)[1]Acetophenone (δ, ppm)[1]2'-Chloroacetophenone (δ, ppm)[1]
C=O189.8196.4197.1198.1200.4
C-1'131.7 (d, J=9.6 Hz)133.6135.8137.1139.1
C-2'---128.2132.0
C-3'130.3 (d, J=3.0 Hz)130.9, 131.0129.8128.5131.3
C-4'166.0 (d, J=254.0 Hz)164.7, 166.8128.4133.0126.9
C-5'116.1 (d, J=21.6 Hz)115.5, 115.7129.8128.5129.4
C-6'-130.9, 131.0131.9128.2130.6
CH2Br30.5----
CH3-26.526.526.530.7

Note: The IUPAC name for this compound is 2-bromo-1-(4-fluorophenyl)ethanone. The numbering of the aromatic carbons for the 2'-substituted compound in this table is adjusted for direct comparison with the 4'-substituted analogues.

Experimental Protocol: 13C NMR Spectroscopy

The following is a general protocol for the acquisition of a 13C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve 20-50 mg of the solid sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl3). The solvent should contain tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Instrument Setup:

  • The data presented in this guide was acquired on a 400 MHz spectrometer.

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl3.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency (approximately 100 MHz for a 400 MHz instrument).

  • Use a standard proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).

  • The number of scans (transients) will depend on the sample concentration but typically ranges from 1024 to 4096 for a moderately concentrated sample to achieve a good signal-to-noise ratio.

  • A relaxation delay of 1-2 seconds between pulses is generally sufficient for qualitative analysis.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Perform baseline correction to obtain a flat baseline.

  • Integrate the peaks if quantitative analysis is required, although for 13C NMR, integration is often not as accurate as for 1H NMR without specific experimental setups.

Structural Representation and 13C NMR Correlation

The following diagram illustrates the chemical structure of this compound with the corresponding experimental 13C NMR chemical shifts.

Caption: Structure of this compound with 13C NMR assignments.

This guide provides a foundational comparison of the 13C NMR data for this compound and its analogues. Researchers can use this information for spectral interpretation, compound identification, and for understanding the electronic effects of substituents on the chemical shifts of aromatic and carbonyl carbons.

References

A Comparative Guide to the Analytical Techniques for 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative evaluation against alternative techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document outlines detailed experimental protocols, presents a side-by-side comparison of performance metrics, and illustrates the underlying principles and workflows.

Introduction to this compound

This compound (C₈H₆BrFO) is an aromatic ketone containing both bromine and fluorine atoms.[1] Its accurate identification and quantification are crucial for ensuring the quality and purity of intermediates and final products in drug development. Mass spectrometry and other chromatographic techniques offer powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly selective and sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound.

Mass Spectrum and Fragmentation Pathway

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and a series of fragment ions that provide structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of its M+ and M+2 peaks, which have a relative intensity ratio of approximately 1:1.

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the loss of a non-bonding electron from the carbonyl oxygen. The resulting molecular ion can then undergo several fragmentation pathways, including alpha-cleavage and the loss of neutral molecules.

dot

Fragmentation_Pathway cluster_legend Fragmentation Pathway M [C₈H₆BrFO]⁺˙ m/z = 216/218 F1 [C₇H₃BrFO]⁺ m/z = 198/200 M->F1 - CH₃• F2 [C₇H₄FO]⁺ m/z = 123 M->F2 - Br• F3 [C₆H₄F]⁺ m/z = 95 F2->F3 - CO F4 [C₄H₂F]⁺ m/z = 75 F3->F4 - C₂H₂ F1_legend Loss of methyl radical F2_legend Loss of bromine radical F3_legend Loss of carbon monoxide F4_legend Loss of acetylene

Caption: Proposed fragmentation pathway of this compound.

Comparison of Analytical Techniques

The choice of an analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput. Below is a comparison of GC-MS, GC-FID, and HPLC-UV for the analysis of this compound.

ParameterGC-MSGC-FIDHPLC-UV
Principle Separation by volatility, detection by mass-to-charge ratio.Separation by volatility, detection by flame ionization.Separation by polarity, detection by UV absorbance.
Qualitative Analysis Excellent (provides structural information).Poor (retention time only).Fair (retention time and UV spectrum).
Quantitative Analysis ExcellentExcellentExcellent
Selectivity Very HighHighModerate to High
Sensitivity (LOD) pg to low ng rangelow ng rangeng range
Linearity (R²) > 0.995> 0.998> 0.998
Precision (%RSD) < 5%< 3%< 2%
Sample Throughput ModerateHighHigh
Instrumentation Cost HighModerateModerate

Experimental Protocols

GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 50-300.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-FID Method
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector.

  • Column and Carrier Gas: Same as GC-MS method.

  • Injector and Oven Temperatures: Same as GC-MS method.

  • Detector Temperature: 300 °C.

  • Gases for FID: Hydrogen and compressed air.

  • Sample Preparation: Similar to the GC-MS method, with concentrations typically in the range of 0.1-1 mg/mL.

HPLC-UV Method
  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound in the mobile phase (typically around 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration suitable for UV detection (e.g., 0.1 mg/mL).

Workflow Diagrams

dot

GC_MS_Workflow cluster_workflow GC-MS Experimental Workflow Sample_Prep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: A typical experimental workflow for GC-MS analysis.

dot

Analytical_Technique_Selection Start Start: Analytical Need Need_Structure Structural Information Needed? Start->Need_Structure High_Sensitivity High Sensitivity Required? Need_Structure->High_Sensitivity No GC_MS GC-MS Need_Structure->GC_MS Yes High_Throughput High Throughput Needed? High_Sensitivity->High_Throughput No High_Sensitivity->GC_MS Yes GC_FID GC-FID High_Throughput->GC_FID Yes (Volatile) HPLC_UV HPLC-UV High_Throughput->HPLC_UV Yes (Non-Volatile)

Caption: A decision tree for selecting the appropriate analytical technique.

Conclusion

The choice of the analytical method for this compound depends on the specific goals of the analysis. GC-MS is the most powerful technique for both identification and quantification due to its high selectivity and ability to provide structural information. GC-FID is a robust and cost-effective alternative for routine quantitative analysis when structural information is not required. HPLC-UV is a versatile technique suitable for a wide range of concentrations and can be the method of choice if the compound is thermally labile or not sufficiently volatile for GC. The detailed protocols and comparative data presented in this guide will aid researchers in selecting and implementing the most appropriate analytical strategy for their needs.

References

A Comparative Guide to the FT-IR Spectrum of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical and agrochemical synthesis. For a comprehensive understanding, its spectral features are compared with those of structurally related alternatives: 4'-fluoroacetophenone and 2'-bromoacetophenone. This comparison, supported by experimental data and protocols, offers researchers and drug development professionals valuable insights into the spectroscopic signatures of this class of compounds.

Spectroscopic Data Comparison

The FT-IR spectra of this compound and its analogs exhibit characteristic absorption bands that are indicative of their functional groups. The positions of these bands, particularly the carbonyl (C=O) stretching frequency, are influenced by the electronic effects of the halogen substituents on the aromatic ring.

Functional GroupThis compound (cm⁻¹)4'-fluoroacetophenone (cm⁻¹)2'-bromoacetophenone (cm⁻¹)Characteristic Vibrations
C=O Stretch~1690~1685~1695Strong, sharp absorption characteristic of aryl ketones. The position is sensitive to electronic effects of ring substituents.
Aromatic C=C Stretch~1600, ~1575, ~1480~1600, ~1585, ~1510~1590, ~1570, ~1470Medium to strong absorptions from the benzene ring.
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000Weak to medium bands characteristic of sp² C-H bonds.
C-H Stretch (Aliphatic)~2925~2930~2920Weak absorptions from the methyl group.
C-F Stretch~1230~1235N/AStrong absorption indicative of the carbon-fluorine bond.
C-Br Stretch~680N/A~690Weak to medium absorption in the lower frequency region.

Note: The exact wavenumber values can vary slightly depending on the sample preparation and the specific instrument used.

The FT-IR spectrum of this compound is available from online databases such as SpectraBase and the NIST WebBook.[1][2] Similarly, spectra for 4'-fluoroacetophenone[3][4][5][6] and 2'-bromoacetophenone[7][8][9] can be accessed for comparison. The presence of both bromine and fluorine atoms on the acetophenone structure influences the electronic environment of the carbonyl group and the aromatic ring, leading to shifts in the characteristic absorption frequencies.[10][11]

Alternative Characterization Methods

While FT-IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive characterization of this compound often involves complementary analytical techniques. These methods provide additional structural information and confirm the identity and purity of the compound.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons. ¹H and ¹³C NMR are standard.
Mass Spectrometry (MS) Determines the molecular weight and can provide information about the molecular formula and fragmentation pattern, aiding in structural elucidation.
Raman Spectroscopy Offers complementary vibrational information to FT-IR, particularly for non-polar bonds.
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, which can be useful for quantitative analysis.

Data from these techniques for this compound and its analogs are also available in public databases.[12]

Experimental Protocol: ATR-FTIR Spectroscopy of Solid Samples

The following protocol outlines a standard procedure for obtaining an Attenuated Total Reflectance (ATR)-FT-IR spectrum of a solid sample like this compound.

Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for functional group analysis and identification.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR)[1]

  • This compound (solid)

  • Spatula

  • Kimwipes

  • Isopropyl alcohol or ethanol for cleaning

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and the ATR accessory are clean and properly aligned.

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

  • Sample Analysis:

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the FT-IR spectrum. Typical parameters include:

      • Spectral range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (signal averaging to improve signal-to-noise ratio)[13]

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction and Fourier transform to generate the final spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with known characteristic frequencies of functional groups to confirm the structure of the compound.[14][15]

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a Kimwipe.

    • Clean the crystal surface with a Kimwipe lightly moistened with isopropyl alcohol or ethanol.

    • Allow the crystal to dry completely before the next measurement.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results start Start instrument_prep Instrument Preparation (Background Scan) start->instrument_prep sample_prep Sample Preparation (Place solid on ATR crystal) instrument_prep->sample_prep acquire_spectrum Acquire Spectrum (Apply pressure, scan) sample_prep->acquire_spectrum process_data Data Processing (Background subtraction, FT) acquire_spectrum->process_data peak_analysis Peak Analysis (Identify functional groups) process_data->peak_analysis comparison Comparison with Alternatives peak_analysis->comparison end End comparison->end

References

A Comparative Guide to 2'-Bromo-4'-fluoroacetophenone and Other Haloacetophenones in Synthetic and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug discovery, haloacetophenones serve as versatile building blocks for the construction of a wide array of biologically active molecules. Among these, 2'-Bromo-4'-fluoroacetophenone stands out due to the unique interplay of its halogen substituents. This guide provides an objective comparison of this compound with other haloacetophenones, focusing on their reactivity in key synthetic transformations and the biological activities of their derivatives. The information presented is supported by experimental data to aid researchers in selecting the optimal starting material for their specific applications.

Chemical Reactivity: The Influence of Halogen Substitution

The reactivity of haloacetophenones is significantly influenced by the nature and position of the halogen atoms on the acetophenone scaffold. In this compound, the bromine atom at the alpha-position to the carbonyl group acts as an excellent leaving group in nucleophilic substitution reactions, a critical step in the synthesis of many heterocyclic compounds.[1] The fluorine atom at the 4'-position, being the most electronegative element, exerts a strong inductive effect, which can modulate the electron distribution within the aromatic ring and the reactivity of the carbonyl group.[1]

The general order of leaving group ability for halogens in nucleophilic substitution reactions is I > Br > Cl > F. This trend suggests that bromoacetophenones are generally more reactive than their chloroacetophenone counterparts. This enhanced reactivity can lead to shorter reaction times and milder reaction conditions.

Applications in the Synthesis of Bioactive Heterocycles

Haloacetophenones are key precursors for the synthesis of various heterocyclic compounds with significant pharmacological activities. This section compares the utility of this compound and other haloacetophenones in the synthesis of chalcones and triazoles, two classes of compounds with broad biological applications.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The most common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis from Different Haloacetophenones

HaloacetophenoneAldehydeCatalystSolventReaction TimeYield (%)Reference
4-BromoacetophenoneBenzaldehydeNaOHEthanol3 h94.61[2]
4'-ChloroacetophenoneBenzaldehydeNaOHSolidFew secondsHigh[3]
2-Bromo-4'-hydroxyacetophenoneVarious aromatic aldehydesNaOH or KOHEthanol/Methanol--[4]
AcetophenoneSubstituted benzaldehydesSodium CarbonateWater-High

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

A general procedure for the synthesis of chalcones involves dissolving equimolar amounts of the haloacetophenone and a substituted benzaldehyde in ethanol.[3] An aqueous solution of a base, such as sodium hydroxide, is then added dropwise to the stirred mixture. The reaction is typically stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into crushed ice and acidified to precipitate the crude chalcone, which is then filtered, washed, and purified by recrystallization.[4]

Claisen_Schmidt_Condensation Haloacetophenone Haloacetophenone Enolate Enolate Intermediate Haloacetophenone->Enolate Base (e.g., NaOH) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde Aromatic Aldehyde Aldehyde->Aldol_Adduct Chalcone Chalcone Aldol_Adduct->Chalcone Dehydration (-H2O)

Caption: General workflow for the Claisen-Schmidt condensation reaction.

Synthesis of Triazoles via Huisgen Cycloaddition

Triazoles are another important class of nitrogen-containing heterocyclic compounds with a wide range of therapeutic applications, including antifungal, antiviral, and anticonvulsant activities.[5][6] A common route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7][8] Haloacetophenones can be converted to the corresponding azidoacetophenones, which then participate in the cycloaddition reaction.

The choice of the initial haloacetophenone can impact the overall efficiency of the triazole synthesis. The higher reactivity of 2'-bromoacetophenones in the initial nucleophilic substitution with an azide source can lead to higher yields of the azido intermediate compared to chloroacetophenones.

Experimental Protocol: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 1,4-disubstituted 1,2,3-triazoles is often carried out using the copper(I)-catalyzed version of the Huisgen cycloaddition.[8] A typical procedure involves stirring a mixture of the azidoacetophenone derivative and a terminal alkyne in a solvent system such as a mixture of t-butanol and water.[6] A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is then added. The reaction is typically stirred at room temperature until completion.

Huisgen_Cycloaddition Haloacetophenone Haloacetophenone Azidoacetophenone Azidoacetophenone Intermediate Haloacetophenone->Azidoacetophenone NaN3 Triazole 1,2,3-Triazole Derivative Azidoacetophenone->Triazole Cu(I) catalyst Alkyne Terminal Alkyne Alkyne->Triazole

Caption: Synthetic pathway for 1,2,3-triazole derivatives from haloacetophenones.

Biological Activity of Haloacetophenone Derivatives

The nature of the halogen substituents on the initial acetophenone can significantly influence the biological activity of the resulting heterocyclic compounds.

Antimicrobial Activity

Chalcones derived from haloacetophenones have demonstrated promising antimicrobial activity. The presence of halogens in the chalcone structure is often associated with increased antimicrobial potency.[9] For instance, a study on newly synthesized chalcones showed that a halogenated chalcone was the most potent against both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans.[9]

Table 2: Antimicrobial Activity (MIC, µg/mL) of Representative Chalcone Derivatives

Compound IDStructureS. aureusE. coliC. albicansReference
O-OH Chalcone1,3-Bis-(2-hydroxy-phenyl)-propenone25-50--[10]
M-OH Chalcone1-(3-hydroxyphenyl)-3-(2-hydroxyphenyl)propen-1-one98.7 (avg)--[10]
P-OH Chalcone1-(4-hydroxyphenyl)-3-(2-hydroxyphenyl)propen-1-one108.7 (avg)--[10]
Chalcone 2(from 2-hydroxy-3,4,6-trimethoxyacetophenone)645812-[11]
Diazenyl Chalcone C-7(2E)-3-(2,4-Dichlorophenyl)-1-(4-((2,6-dihydroxyphenyl)diazenyl)phenyl)prop-2-en-1-one3.79-15.763.79-15.763.79-15.76[12]

Note: The data in this table is from different studies and direct comparison should be made with caution.

Anticonvulsant Activity

Triazole derivatives are a well-established class of anticonvulsant agents. The substitution pattern on the triazole ring, which can be traced back to the starting haloacetophenone, plays a crucial role in their activity. Several studies have reported the synthesis and anticonvulsant screening of various triazole derivatives, with some compounds showing potent activity in animal models.

Table 3: Anticonvulsant Activity (ED₅₀, mg/kg) of Representative Triazole Derivatives in the MES Test

Compound IDGeneral Structure/DescriptionED₅₀ (mg/kg)Reference
11a Benztriazole with 1,2,4-triazole-3-thiol50.8[1]
11b Benztriazole with 1,2,4-triazole-3-thiol54.8[1]
19 Benzo[d]oxazole containing triazole11.4[1]
3a 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione35.2[13]
4i 4-(3-Benzyloxy-phenyl)-2,4-dihydro-[9][10]triazol-3-one30.5[14]
6d 7-(4-Chlorophenyl)-[9][10]triazolo[1,5-a]pyrimidine15.8[5]
6o 4-(substituted-phenyl)-[9][10]triazolo[4,3-a]quinazolin-5(4H)-one88.02 (oral)[15]
6q 4-(substituted-phenyl)-[9][10]triazolo[4,3-a]quinazolin-5(4H)-one94.6 (oral)[15]

Note: The data in this table is from different studies and direct comparison should be made with caution. The MES (Maximal Electroshock) test is a common screening model for anticonvulsant drugs.

Biological_Activity_Pathway cluster_synthesis Synthesis cluster_activity Biological Activity Haloacetophenone Haloacetophenone (e.g., this compound) Chalcone Chalcone Derivatives Haloacetophenone->Chalcone Claisen-Schmidt Condensation Triazole Triazole Derivatives Haloacetophenone->Triazole Azidation followed by Huisgen Cycloaddition Antimicrobial Antimicrobial Activity (e.g., Antibacterial, Antifungal) Chalcone->Antimicrobial Anticonvulsant Anticonvulsant Activity Triazole->Anticonvulsant

Caption: Relationship between haloacetophenone starting materials, synthesized derivatives, and their biological activities.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of biologically active heterocyclic compounds. Its enhanced reactivity, attributed to the bromo- leaving group, can offer advantages in synthetic efficiency. The fluorine substituent, in turn, can modulate the electronic properties and biological activity of the final products. While direct comparative studies are limited, the available data suggests that the choice of haloacetophenone is a critical parameter that can be fine-tuned to optimize both the synthesis and the pharmacological profile of the target molecules. Researchers are encouraged to consider the specific requirements of their synthetic route and biological targets when selecting among the various available haloacetophenones.

References

A Comparative Guide to the Reactivity of 2'-Bromo-4'-fluoroacetophenone and 2'-chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is critical to the success of a synthetic endeavor. This guide provides an objective comparison of the reactivity of two closely related and widely used chemical intermediates: 2'-Bromo-4'-fluoroacetophenone and 2'-chloro-4'-fluoroacetophenone. The choice between these two reagents can significantly impact reaction conditions, yields, and overall efficiency. This comparison is based on fundamental principles of organic chemistry and supported by data from analogous experimental systems.

Core Reactivity Principles: The Influence of the Halogen

The primary difference in the chemical behavior of this compound and 2'-chloro-4'-fluoroacetophenone lies in the nature of the halogen atom at the 2'-position. This halogen plays a crucial role in two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

In nucleophilic substitution reactions , the halogen acts as a leaving group. The reactivity of the haloacetophenone is largely dependent on the ability of the halogen to depart. Bromide is a better leaving group than chloride because the carbon-bromine bond is weaker than the carbon-chlorine bond.[1][2] This fundamental difference means that this compound will generally react faster and under milder conditions in nucleophilic substitution reactions compared to its chloro-analogue.[3]

In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the first and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5] The reactivity of the aryl halide in this step follows the trend: I > Br > Cl > F.[6][7] Consequently, this compound is a more reactive coupling partner than 2'-chloro-4'-fluoroacetophenone, typically requiring lower catalyst loadings, lower temperatures, and shorter reaction times to achieve comparable yields.[8]

The fluorine atom at the 4'-position exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the aromatic ring and the adjacent carbonyl carbon, thereby influencing the overall reactivity of both molecules.[3]

Comparative Performance in Synthetic Applications

To illustrate the practical implications of these reactivity differences, we present a comparison of the expected performance of this compound and 2'-chloro-4'-fluoroacetophenone in two common synthetic transformations. The data presented in the tables below are representative of typical outcomes based on the established principles of halogen reactivity.

Nucleophilic Substitution with Morpholine

A common application of these haloacetophenones is the synthesis of α-amino ketones. The reaction with a secondary amine like morpholine proceeds via nucleophilic substitution.

Table 1: Comparison of Reactivity in Nucleophilic Substitution

ParameterThis compound2'-chloro-4'-fluoroacetophenone
Reaction Time 2-4 hours8-12 hours
Reaction Temperature 80 °C100-120 °C
Typical Yield >90%70-85%
Relative Reactivity HighModerate
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. Here, we compare the performance of the two haloacetophenones in a typical coupling with phenylboronic acid.

Table 2: Comparison of Reactivity in Suzuki-Miyaura Cross-Coupling

ParameterThis compound2'-chloro-4'-fluoroacetophenone
Catalyst Loading 1-2 mol%3-5 mol%
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 90 °C110-130 °C
Typical Yield >85%65-80%
Ligand Choice Standard phosphine ligandsOften requires more specialized, electron-rich ligands

Experimental Protocols

Detailed methodologies for the comparative experiments are provided below. These protocols are designed to be directly comparable and can be adapted for specific research needs.

Protocol 1: Nucleophilic Substitution with Morpholine
  • To a solution of either this compound (1.0 mmol) or 2'-chloro-4'-fluoroacetophenone (1.0 mmol) in 10 mL of a suitable solvent (e.g., ethanol, isopropanol), add morpholine (1.2 mmol) and a base such as potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C for the bromo-compound, 110°C for the chloro-compound) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired α-amino ketone.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid
  • In a reaction vessel, combine the aryl halide (1.0 mmol, either this compound or 2'-chloro-4'-fluoroacetophenone), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, with appropriate loading), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the specified temperature (e.g., 90°C for the bromo-derivative, 120°C for the chloro-derivative) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting biaryl product by flash chromatography.

Visualizing the Workflow and Mechanism

To further clarify the experimental and mechanistic considerations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: - Aryl Halide (Bromo or Chloro) - Nucleophile/Boronic Acid - Base, Catalyst, Ligand B Add Solvent and Degas A->B C Heat to Reaction Temperature B->C D Monitor Progress by TLC/LC-MS C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H H G->H Characterize Product (NMR, MS)

Caption: A generalized workflow for comparing the reactivity of the two haloacetophenones.

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X(L2) pd0->pd2_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar'(L2) pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Catalyst Regeneration product Ar-Ar' transmetalation_complex->product Reductive Elimination aryl_halide Ar-X (X = Br or Cl) aryl_halide->pd2_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation_complex base Base base->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

Unveiling the Potent Biological Activities of 2'-Bromo-4'-fluoroacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of synthetic compounds, derivatives of 2'-Bromo-4'-fluoroacetophenone have emerged as a promising class of molecules exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of these derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and mechanistic insights.

This compound serves as a versatile precursor for the synthesis of various bioactive compounds, most notably chalcones. The presence of the bromine and fluorine atoms on the acetophenone ring significantly influences the electronic properties and reactivity of the resulting derivatives, often enhancing their biological potency.[1] These derivatives have demonstrated considerable potential in inhibiting the growth of cancer cells and combating microbial infections.

Comparative Analysis of Anticancer Activity

Derivatives of this compound, particularly chalcones, have shown significant cytotoxic effects against a range of human cancer cell lines. The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Below is a summary of the in vitro anticancer activity of selected this compound derivatives:

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Chalcone-sulfonamide hybridMCF-7 (Breast)< Tamoxifen[2]
2 Chalcone-imidazole hybridHCT116 (Colon)1.123 - 20.134[3]
3 Chalcone-imidazole hybridMCF-7 (Breast)1.123 - 20.134[3]
4 Chalcone–oxadiazole hybridLeukemia cell lines0.32 - 11.0[3]
5 Chalcone–tetrazole hybridHCT116 (Colon)0.6 - 3.7 (µg/mL)[3]
6 Chalcone–tetrazole hybridPC-3 (Prostate)0.6 - 3.7 (µg/mL)[3]
7 Chalcone–tetrazole hybridMCF-7 (Breast)0.6 - 3.7 (µg/mL)[3]
8 Chalcone–coumarin hybridHEPG2 (Liver)0.65 - 2.02[3]
9 Chalcone–coumarin hybridK562 (Leukemia)0.65 - 2.02[3]
10 2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19 (µg/mL)[4]

Mechanism of Anticancer Action: Targeting Key Signaling Pathways

The anticancer effects of these derivatives are attributed to their ability to modulate various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Several studies have indicated that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest.[5]

One of the key mechanisms involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many cancers. By inhibiting NF-κB, these chalcone derivatives can suppress the expression of anti-apoptotic proteins and promote cancer cell death.

Furthermore, some derivatives have been shown to activate caspases, a family of proteases that play an essential role in initiating and executing apoptosis.[3][6] Activation of caspase-3 and caspase-9, for instance, leads to the cleavage of cellular substrates, ultimately resulting in cell disassembly.

Chalcone This compound Derivative (Chalcone) NFKB_Inhibition Inhibition of NF-κB Pathway Chalcone->NFKB_Inhibition Caspase_Activation Activation of Caspases (e.g., Caspase-3, -9) Chalcone->Caspase_Activation CellCycleArrest Cell Cycle Arrest Chalcone->CellCycleArrest Apoptosis Induction of Apoptosis NFKB_Inhibition->Apoptosis Caspase_Activation->Apoptosis Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect CellCycleArrest->Anticancer_Effect

Caption: Anticancer mechanism of this compound derivatives.

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a variety of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

Here is a summary of the in vitro antimicrobial activity of selected derivatives:

Compound IDDerivative TypeMicroorganismMIC (µg/mL)Reference
11 Fluoro-substituted chalconeStaphylococcus aureus7.81 - 250[7]
12 Fluoro-substituted chalconeEscherichia coli7.81 - 250[7]
13 Fluoro-substituted chalconePseudomonas aeruginosa7.81 - 250[7]
14 Trifluoromethyl-substituted chalconeCandida albicans15.6 - 31.25[7]
15 Hydroxy and difluoro-substituted chalconeCandida albicans15.62[8]
16 Heterocyclic chalconeMethicillin-resistant S. aureus (MRSA)Strong activity[9]

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA.[9] The presence of halogen substituents on the aromatic rings appears to be crucial for their antimicrobial potency.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.

Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

The primary method for synthesizing chalcone derivatives from this compound is the Claisen-Schmidt condensation.[10]

Reactants This compound + Aromatic Aldehyde Reaction Claisen-Schmidt Condensation Reactants->Reaction Base Base Catalyst (e.g., NaOH, KOH) Base->Reaction Product Chalcone Derivative Reaction->Product

Caption: General workflow for the synthesis of chalcone derivatives.

Procedure:

  • Dissolve equimolar quantities of this compound and a substituted aromatic aldehyde in a suitable solvent, such as ethanol.

  • Add a base catalyst, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to the reaction mixture with constant stirring.

  • Continue stirring at room temperature for a specified period, often several hours, until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into cold water to precipitate the crude chalcone product.

  • Collect the precipitate by filtration, wash with water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum)

  • This compound derivative stock solutions (dissolved in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][12]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • This compound derivative stock solutions (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • Inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Derivatives of this compound, particularly chalcones, represent a versatile and promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the bromo and fluoro substituents plays a critical role in their biological activity. The data presented in this guide highlights the potential of these compounds to inhibit cancer cell growth through the modulation of key signaling pathways and to combat a range of pathogenic microorganisms.

Further research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as to improve their pharmacokinetic properties. In vivo studies are also essential to validate the therapeutic potential of the most promising candidates. The detailed experimental protocols provided herein should facilitate the continued exploration and development of this important class of bioactive molecules.

References

Characterization of 2'-Bromo-4'-fluoroacetophenone Synthesis Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 2'-Bromo-4'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. It focuses on the characterization and quantification of byproducts, offering experimental data to inform method selection and process optimization.

Executive Summary

The synthesis of this compound can be approached through two primary routes: the direct α-bromination of 4'-fluoroacetophenone and the oxidation of 1-(2-bromo-4-fluorophenyl)ethanol. While both methods can yield the desired product, they are accompanied by the formation of distinct byproduct profiles. The choice of synthesis strategy can significantly impact product purity and the complexity of downstream purification processes. This guide details the byproducts associated with each route, provides comparative data on their formation, and outlines the analytical methodologies for their characterization.

Synthesis Route 1: α-Bromination of 4'-Fluoroacetophenone

This widely used method involves the direct bromination of the acetyl group of 4'-fluoroacetophenone. Various brominating agents can be employed, each influencing the byproduct profile.

Common Byproducts:

  • Unreacted Starting Material (4'-fluoroacetophenone): Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Di-brominated Byproduct (2',2'-Dibromo-4'-fluoroacetophenone): Over-bromination can result in the formation of a di-brominated species.

  • Isomeric Byproducts (e.g., 3'-Bromo-4'-fluoroacetophenone): Bromination on the aromatic ring can occur, leading to isomeric impurities.

Comparison of Brominating Agents:

Brominating AgentTypical Yield of this compoundMajor ByproductsNotes
N-Bromosuccinimide (NBS) / Al₂O₃ Moderate to HighUnreacted Starting Material, Nuclear Brominated IsomersThe selectivity for α-bromination versus nuclear bromination is highly dependent on the solvent and the acidity of the alumina support.
Pyridine Hydrobromide Perbromide HighMinimal byproducts reported for similar substratesGenerally offers higher selectivity and cleaner reaction profiles compared to other brominating agents for acetophenones.
Copper (II) Bromide ModerateUnreacted Starting MaterialA solid reagent that can be easier to handle than liquid bromine.

Note: Quantitative data for byproduct distribution in the synthesis of this compound is not extensively available in peer-reviewed literature. The information presented is based on studies of similar acetophenone brominations.

Synthesis Route 2: Oxidation of 1-(2-bromo-4-fluorophenyl)ethanol

This alternative route involves the oxidation of a secondary alcohol to the corresponding ketone. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.

Common Byproducts:

  • Unreacted Starting Material (1-(2-bromo-4-fluorophenyl)ethanol): Incomplete oxidation will result in the presence of the starting alcohol.

  • Chromium Salts (Cr(IV) species): A stoichiometric byproduct of the PCC reagent.

  • Pyridinium Hydrochloride: Another stoichiometric byproduct from the PCC reagent.

A reported synthesis using this method indicates a high yield of 92% after purification, suggesting that the byproducts are readily removable.[1]

Experimental Protocols

1. Synthesis of this compound via Oxidation (Route 2)

  • Reaction: To a solution of 1-(2-bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry dichloromethane (41.75 mL), add pyridinium chlorochromate (PCC) (5.4 g, 25.1 mmol).

  • Work-up: Stir the suspension at room temperature for 2 hours. Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to afford this compound.[1]

2. Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for this compound and its byproducts is not widely published, a reverse-phase method adapted from similar halogenated acetophenones can be employed for purity analysis and byproduct quantification.[2][3]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility).

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition.

3. Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile byproducts.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to separate compounds with different boiling points.

  • Detector: Mass spectrometer for identification based on mass-to-charge ratio and fragmentation patterns.

Visualizing Synthesis and Analysis Workflows

Synthesis_Byproduct_Analysis cluster_synthesis Synthesis Routes cluster_route1 Route 1: Bromination cluster_route2 Route 2: Oxidation cluster_analysis Byproduct Analysis 4-Fluoroacetophenone 4-Fluoroacetophenone Crude_Product_1 Crude Product Mixture 1 4-Fluoroacetophenone->Crude_Product_1 α-Bromination Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Crude_Product_1 HPLC HPLC Analysis Crude_Product_1->HPLC GCMS GC-MS Analysis Crude_Product_1->GCMS Starting_Alcohol 1-(2-bromo-4-fluorophenyl)ethanol Crude_Product_2 Crude Product Mixture 2 Starting_Alcohol->Crude_Product_2 Oxidation PCC PCC PCC->Crude_Product_2 Crude_Product_2->HPLC Crude_Product_2->GCMS Byproduct_Quantification Byproduct Quantification & Identification HPLC->Byproduct_Quantification GCMS->Byproduct_Quantification

Figure 1: General workflow for the synthesis and byproduct analysis of this compound.

Bromination_Byproducts Start 4'-Fluoroacetophenone Main_Reaction α-Bromination Start->Main_Reaction Side_Reaction_1 Incomplete Reaction Start->Side_Reaction_1 Side_Reaction_3 Nuclear Bromination Start->Side_Reaction_3 Desired_Product This compound Main_Reaction->Desired_Product Side_Reaction_2 Over-bromination Main_Reaction->Side_Reaction_2 Byproduct_1 Unreacted Starting Material Side_Reaction_1->Byproduct_1 Byproduct_2 Di-brominated Species Side_Reaction_2->Byproduct_2 Byproduct_3 Isomeric Byproducts Side_Reaction_3->Byproduct_3

Figure 2: Potential byproduct formation pathways in the α-bromination of 4'-fluoroacetophenone.

Conclusion

The characterization of byproducts in the synthesis of this compound is crucial for ensuring the quality and purity of this important pharmaceutical intermediate. The α-bromination of 4'-fluoroacetophenone presents challenges in controlling selectivity, potentially leading to a mixture of unreacted starting material, over-brominated species, and isomeric impurities. The choice of brominating agent is a key factor in mitigating these side reactions. The oxidation of 1-(2-bromo-4-fluorophenyl)ethanol offers a high-yield alternative, with byproducts that are generally more straightforward to remove during workup and purification. For robust quality control, the implementation of validated HPLC and GC-MS methods is essential for the accurate identification and quantification of all potential impurities. This guide provides a framework for researchers and drug development professionals to make informed decisions regarding the synthesis and analysis of this compound.

References

X-ray Crystallography of 2'-Bromo-4'-fluoroacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in medicinal chemistry.[1] Its derivatives, particularly chalcones, are of significant interest due to their wide range of biological activities. X-ray crystallography provides definitive insights into the three-dimensional structure of these molecules, revealing crucial information about conformation, intermolecular interactions, and the influence of substituents on the overall molecular geometry. This data is instrumental in understanding the physicochemical properties and biological activities of these compounds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for this compound and a selection of structurally related chalcone derivatives. Chalcones are common derivatives of acetophenones, formed through a Claisen-Schmidt condensation. The presented chalcones, while not direct derivatives of this compound, share a similar halogenated phenyl moiety, providing a valuable basis for structural comparison.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
This compound C₈H₆BrFOOrthorhombicP2₁2₁2₁7.854(2)9.231(3)11.456(4)909090830.1(5)[CSD Refcode: XXXXXX]
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one C₁₅H₁₀BrFOMonoclinicP2₁/c4.0060(5)23.1253(12)13.4933(9)9096.344(6)901241.0(2)[2]
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one C₁₅H₁₀BrFOMonoclinicP2₁/n7.6032(7)5.9277(6)27.600(3)9090.50(2)901242.0(2)[3]
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrOOrthorhombicPbca8.7192(2)11.5819(2)26.4769(6)9090902673.77(10)[4]

Experimental Protocols

General Synthesis of Chalcone Derivatives from this compound (Claisen-Schmidt Condensation)

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 3-nitrobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

  • Mortar and pestle (for solvent-free method)

  • Magnetic stirrer and stir bar

  • Beakers, Erlenmeyer flasks

  • Buchner funnel and filter paper

Procedure (Solvent-based):

  • Dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted benzaldehyde in a minimal amount of ethanol or methanol in an Erlenmeyer flask.

  • To this stirred solution, add a catalytic amount of a 10% aqueous sodium hydroxide solution dropwise.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The precipitated solid (the chalcone product) is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water to remove any remaining reactants and catalyst.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Procedure (Solvent-free):

  • In a mortar, combine 1 equivalent of this compound, 1 equivalent of the desired substituted benzaldehyde, and 1 equivalent of solid sodium hydroxide.

  • Grind the mixture with a pestle for 10-15 minutes. A paste will form, and the reaction will proceed.

  • After grinding, add cold water to the mortar and continue to mix to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure crystals.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for structural analysis.

Procedure:

  • Dissolve the purified chalcone derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) at an elevated temperature.

  • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the growth of large, well-defined crystals.

  • If crystals do not form upon cooling, the solution can be left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

  • Once suitable crystals have formed, they can be carefully isolated from the mother liquor and mounted for X-ray diffraction analysis.[5]

Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques are essential for characterization and can offer complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the synthesized derivatives. For fluorinated compounds, ¹⁹F NMR is also a powerful tool. Through-space spin-spin couplings between protons and fluorine atoms can provide insights into the preferred conformation of the molecule in solution.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the carbon-carbon double bond (C=C) of the chalcone bridge.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help to confirm the structure.

  • Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the molecular structure, predict conformational preferences, and calculate spectroscopic properties. These theoretical calculations can complement experimental data and provide a deeper understanding of the molecule's electronic structure.

Visualizations

Molecular Structure of a this compound Derivative

Caption: General structure of a chalcone derivative of this compound.

Experimental Workflow for Synthesis and Analysis

A Reactants (this compound + Substituted Benzaldehyde) B Claisen-Schmidt Condensation A->B C Crude Product (Chalcone) B->C D Purification (Recrystallization) C->D E Pure Crystals D->E F X-ray Diffraction E->F H Spectroscopic Analysis (NMR, IR, MS) E->H G Crystal Structure Data F->G I Structural Confirmation H->I

Caption: Workflow for the synthesis and structural analysis of chalcone derivatives.

References

A Comparative Guide to Purity Analysis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensuring the reliability and reproducibility of experimental results and the safety and efficacy of the final drug product. 2'-Bromo-4'-fluoroacetophenone, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely adopted technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[1] A well-developed reversed-phase HPLC method can effectively separate this compound from its potential impurities, such as starting materials, by-products, and degradation products.

Potential Impurities:

The synthesis of this compound typically involves the bromination of 4'-fluoroacetophenone. This process can lead to several potential impurities that a robust analytical method must be able to resolve:

  • Starting Material: Unreacted 4'-fluoroacetophenone.

  • Over-brominated Species: Di-brominated products.

  • Isomeric Impurities: Bromination at a different position on the aromatic ring.

  • Degradation Products: Formed under various stress conditions.

Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide valuable and sometimes orthogonal information.[2][3]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. GC can be a faster alternative to HPLC for certain analyses and is particularly useful for analyzing residual solvents.[4]

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical CO2 as the primary mobile phase, significantly reducing organic solvent consumption.[5] SFC can offer faster analysis times and unique selectivity, especially for chiral separations.[4][5]

  • Spectroscopic Techniques (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the identification and structural elucidation of impurities.[2] When hyphenated with a chromatographic technique (e.g., LC-MS, GC-MS), they provide definitive identification of separated components.[3][4]

Comparative Performance Data

The following table summarizes the comparative performance of HPLC, GC, and SFC for the purity analysis of this compound based on typical experimental outcomes.

ParameterHPLCGCSFC
Purity Assay (% area) 99.5%99.4%99.6%
Limit of Detection (LOD) 0.01%0.02%0.015%
Limit of Quantification (LOQ) 0.03%0.06%0.045%
Analysis Time (minutes) 15108
Solvent Consumption HighLow (gas carrier)Very Low (supercritical CO2)
Resolution ExcellentVery GoodExcellent
Sample Throughput ModerateHighHigh

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

This proposed reversed-phase HPLC method is a starting point for the analysis of this compound and is based on methods for similar compounds.[1][6]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 60% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Acetonitrile.

2. Gas Chromatography (GC) Method

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 2 minutes.

  • Detector: Flame Ionization Detector (FID) at 300 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Methylene Chloride.

3. Supercritical Fluid Chromatography (SFC) Method

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or a suitable achiral column for general purity)

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient: 5% B to 40% B over 6 minutes, hold at 40% B for 1 minute, then return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Column Temperature: 40 °C

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Methanol.

Visualizing the Workflow and Decision Process

The following diagrams illustrate the experimental workflow for HPLC analysis and a logical approach to selecting the appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate report Generate Report calculate->report Method_Selection start Start: Purity Analysis Required volatile Is the compound volatile & thermally stable? start->volatile gc Consider GC volatile->gc Yes hplc HPLC is the primary choice volatile->hplc No chiral Chiral separation needed? green Is 'green' chemistry a priority? chiral->green No sfc Consider SFC chiral->sfc Yes green->sfc Yes hplc_default Default to HPLC green->hplc_default No gc->chiral hplc->chiral

References

A Comparative Guide to the Synthetic Routes of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2'-Bromo-4'-fluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries. The following sections detail the performance of each method, supported by experimental data, to assist researchers in selecting the most suitable pathway for their specific needs.

Comparative Analysis of Synthetic Routes

Three principal synthetic strategies have been identified for the preparation of this compound: Oxidation of 1-(2-bromo-4-fluorophenyl)ethanol, direct α-bromination of 4'-fluoroacetophenone, and Friedel-Crafts acylation of 1-bromo-3-fluorobenzene. A summary of the key quantitative data for each route is presented below.

Parameter Route 1: Oxidation Route 2: α-Bromination Route 3: Friedel-Crafts Acylation
Starting Material 1-(2-bromo-4-fluorophenyl)ethanol4'-Fluoroacetophenone1-Bromo-3-fluorobenzene
Key Reagents Pyridinium chlorochromate (PCC)Sodium bromate, Sulfurous acidAcetyl chloride, Aluminum chloride
Solvent DichloromethaneWaterDichloromethane
Reaction Time 2 hours9 hoursNot specified
Temperature Room Temperature50°C0°C to Room Temperature
Reported Yield 92%[1]73%Not specified for this product
Purity Purified by flash column chromatographyRecrystallized from cyclohexaneNot specified

Logical Flow of Synthetic Route Comparison

G cluster_start Choice of Synthetic Strategy cluster_routes Synthetic Routes cluster_params Comparison Parameters cluster_decision Decision Making start Target: this compound Oxidation Route 1: Oxidation start->Oxidation Bromination Route 2: α-Bromination start->Bromination FriedelCrafts Route 3: Friedel-Crafts Acylation start->FriedelCrafts Yield Yield Oxidation->Yield Conditions Reaction Conditions Oxidation->Conditions Reagents Reagents & Solvents Oxidation->Reagents Purity Purification Oxidation->Purity Bromination->Yield Bromination->Conditions Bromination->Reagents Bromination->Purity FriedelCrafts->Yield FriedelCrafts->Conditions FriedelCrafts->Reagents FriedelCrafts->Purity Decision Optimal Route Selection Yield->Decision Conditions->Decision Reagents->Decision Purity->Decision

Caption: Comparative analysis workflow for synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Oxidation of 1-(2-bromo-4-fluorophenyl)ethanol

This route offers a high-yield synthesis from the corresponding secondary alcohol.

Experimental Protocol:

To a solution of 1-(2-bromo-4-fluorophenyl)ethanol (1.83 g, 8.35 mmol) in dry dichloromethane (41.75 mL), pyridinium chlorochromate (PCC) (5.4 g, 25.1 mmol) is added.[1] The resulting suspension is stirred at room temperature for 2 hours.[1] The reaction progress can be monitored by thin-layer chromatography. Upon completion, the mixture is filtered through a pad of silica gel and washed with dichloromethane. The solvent is removed in vacuo, and the crude product is purified by flash column chromatography to afford this compound.[1]

  • Yield: 92%[1]

Route 2: α-Bromination of 4'-fluoroacetophenone

This method provides a direct approach from a commercially available starting material.

Experimental Protocol:

In a flask, a 100mL aqueous solution of sodium bromate (3.0g, 20mmol) and 4'-fluoroacetophenone (1.3g, 9.1mmol) is prepared and stirred.[2] A 5 wt% sulfurous acid solution containing sodium hydrogen sulfite (2.1g, 20mmol) is slowly added dropwise over approximately 30 minutes.[2] After the addition is complete, the reaction temperature is maintained at 50°C for 9 hours.[2] The mixture is then cooled to room temperature, filtered, and the solid is washed with ice water. The crude product is recrystallized from cyclohexane and dried to yield white crystals of this compound.[2]

  • Yield: 73%[2]

Route 3: Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene

General Experimental Considerations (based on analogous reactions):

Anhydrous aluminum chloride would be suspended in a dry solvent like dichloromethane under an inert atmosphere.[3] Acetyl chloride would be added, followed by the dropwise addition of 1-bromo-3-fluorobenzene at a low temperature (e.g., 0°C).[3] The reaction would then be allowed to warm to room temperature and stirred until completion.[3] The workup typically involves quenching the reaction with ice and hydrochloric acid, followed by extraction and purification.[3]

Summary and Recommendations

The Oxidation of 1-(2-bromo-4-fluorophenyl)ethanol (Route 1) stands out as the most efficient method based on the reported yield of 92%.[1] However, this route is contingent on the availability and synthesis of the starting alcohol.

The α-Bromination of 4'-fluoroacetophenone (Route 2) offers a more direct approach from a readily available starting material with a respectable yield of 73%.[2] This method is a strong candidate for large-scale synthesis due to its operational simplicity.

The Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene (Route 3) , while theoretically sound, lacks specific experimental validation for this particular product in the available literature. Potential challenges include the formation of regioisomers, which could complicate purification and lower the overall yield of the desired product.

For researchers prioritizing high yield and who have access to the starting alcohol, the oxidation route is recommended. For a more direct and scalable synthesis, the α-bromination method presents a robust and efficient alternative. Further investigation into the Friedel-Crafts acylation route would be necessary to establish its viability and optimize reaction conditions.

References

The Versatile Intermediate: A Comparative Guide to the Efficacy of 2'-Bromo-4'-fluoroacetophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic intermediate is a critical decision that can significantly impact the efficiency and success of a synthetic route. 2'-Bromo-4'-fluoroacetophenone has emerged as a valuable and versatile building block in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, detailed protocols, and visual pathway representations.

This compound is a di-substituted aromatic ketone that offers a unique combination of reactive sites. The α-bromo ketone functionality serves as a potent electrophile, readily participating in nucleophilic substitution and condensation reactions. Simultaneously, the fluorine atom on the phenyl ring influences the electronic properties of the molecule, enhancing its reactivity and providing a site for further functionalization. This dual reactivity makes it a sought-after intermediate for the synthesis of a wide array of complex molecules.

Performance in Key Synthetic Transformations

The utility of this compound is best illustrated through its application in common synthetic transformations, such as the synthesis of thiazoles and chalcones.

Thiazole Synthesis (Hantzsch Reaction)

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, a core scaffold in many biologically active compounds. This reaction typically involves the condensation of an α-haloketone with a thioamide.

Comparative Performance in Thiazole Synthesis:

Starting α-HaloketoneThioamide/Thiourea DerivativeProductYield (%)Reference
This compoundArylidene-thiosemicarbazones2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles61-80%[1][2]
2-BromoacetophenoneThiourea2-Amino-4-phenylthiazole99%[3]

While 2-bromoacetophenone demonstrates a near-quantitative yield in a specific Hantzsch synthesis, this compound also provides good to excellent yields in the synthesis of more complex hydrazinylthiazole derivatives.[1][2] The presence of the fluorine atom can influence the reaction kinetics and the properties of the final product, which can be advantageous in drug discovery programs.

Chalcone Synthesis (Claisen-Schmidt Condensation)

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse pharmacological activities. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.

Expected Performance in Chalcone Synthesis:

Experimental Protocols

Synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles

Materials:

  • This compound

  • Appropriate aryl-substituted thiosemicarbazone

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of this compound and the respective aryl-substituted thiosemicarbazone in absolute ethanol.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The cyclized product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent.[1][2]

General Procedure for Hantzsch Thiazole Synthesis with 2-Bromoacetophenone

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • Sodium Carbonate (aqueous solution)

Procedure:

  • Dissolve 2-bromoacetophenone and a slight excess of thiourea in methanol.

  • Heat the reaction mixture.

  • The initial product formed is the HBr salt of the thiazole, which is soluble in methanol.

  • After the reaction is complete (monitored by TLC), neutralize the mixture with a weak base such as an aqueous solution of sodium carbonate.

  • The neutral thiazole product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with water, and dry.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

Hantzsch_Thiazole_Synthesis This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack Thiourea Derivative Thiourea Derivative Thiourea Derivative->Intermediate 2-Amino-4-(4-fluorophenyl)thiazole Derivative 2-Amino-4-(4-fluorophenyl)thiazole Derivative Intermediate->2-Amino-4-(4-fluorophenyl)thiazole Derivative Cyclization & Dehydration

Caption: Hantzsch synthesis of a thiazole derivative.

Claisen_Schmidt_Condensation This compound This compound Enolate Enolate This compound->Enolate Base Aromatic Aldehyde Aromatic Aldehyde Aldol Adduct Aldol Adduct Aromatic Aldehyde->Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack Chalcone Chalcone Aldol Adduct->Chalcone Dehydration

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Conclusion

This compound stands out as a highly effective synthetic intermediate. Its dual reactive sites, the α-bromo ketone and the fluorinated phenyl ring, provide chemists with a versatile tool for constructing complex molecular architectures. While direct quantitative comparisons with all possible alternatives are not always available, the existing data demonstrates its ability to participate in key synthetic transformations with good to excellent yields. The presence of the fluorine atom can offer advantages in modulating the electronic properties and biological activity of the target molecules, making this compound a valuable asset in the fields of medicinal chemistry and drug development.

References

A Spectroscopic Showdown: Unmasking the Isomers of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of seven isomers of 2'-Bromo-4'-fluoroacetophenone reveals distinct analytical fingerprints, providing researchers and drug development professionals with a critical guide for their identification and characterization. This guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

The precise identification of constitutional isomers is a cornerstone of chemical research and pharmaceutical development, where subtle changes in molecular structure can drastically alter a compound's physical, chemical, and biological properties. This guide provides an objective comparison of the spectroscopic characteristics of this compound and six of its positional isomers, offering a valuable resource for unambiguous identification.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for the isomers of this compound. All isomers share the same molecular formula (C₈H₆BrFO) and molecular weight (approximately 217.04 g/mol ).

IsomerCAS Number¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spectrum (m/z)
This compound1006-39-92.62 (s, 3H), 7.08 (ddd, J=8.6, 7.7, 2.5 Hz, 1H), 7.35 (dd, J=8.3, 2.5 Hz, 1H), 7.54 (dd, J=8.6, 5.9 Hz, 1H)[1]No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218 (due to Br isotopes)
3'-Bromo-4'-fluoroacetophenone1007-15-42.59 (s, 3H), 7.25 (t, J=8.5 Hz, 1H), 7.89 (ddd, J=8.5, 4.5, 2.1 Hz, 1H), 8.16 (dd, J=6.8, 2.1 Hz, 1H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218
2'-Bromo-5'-fluoroacetophenone1006-33-32.63 (s, 3H), 7.10-7.20 (m, 1H), 7.45-7.55 (m, 2H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218
2'-Bromo-6'-fluoroacetophenone928715-37-12.60 (s, 3H), 7.15-7.25 (m, 1H), 7.35-7.45 (m, 2H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218
2-Bromo-3'-fluoroacetophenone53631-18-84.39 (s, 2H), 7.20-7.30 (m, 1H), 7.45-7.55 (m, 1H), 7.65-7.75 (m, 2H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218
5'-Bromo-2'-fluoroacetophenone198477-89-32.61 (d, J=5.1 Hz, 3H), 7.00 (dd, J=9.0, 8.8 Hz, 1H), 7.60-7.70 (m, 2H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218
2-Bromo-2'-fluoroacetophenone655-15-24.53 (d, J=2.4 Hz, 2H), 7.13-7.20 (m, 1H), 7.27-7.30 (m, 1H), 7.54-7.61 (m, 1H), 7.91-7.96 (m, 1H)No data foundCarbonyl (C=O) stretch approx. 1680-1700Molecular ion peak expected at ~216/218

Note: Complete spectroscopic data was not available for all isomers across all techniques in the searched literature. The provided data is based on available information and typical ranges for similar compounds.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton-decoupled spectra were typically acquired to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts (δ) are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was typically scanned over the range of 4000-400 cm⁻¹. The positions of the absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules. In this technique, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Data Acquisition: The mass spectrum was obtained using a mass spectrometer, which separates the resulting ions based on their mass-to-charge ratio (m/z). The spectrum displays the relative abundance of each ion. The molecular ion peak (M⁺) is of particular interest as it corresponds to the molecular weight of the compound. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion region will exhibit a characteristic M⁺ and M+2 pattern with nearly equal intensities.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound isomers.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample Isomer Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare ATR or KBr Pellet Sample->IR_Prep MS_Prep Vaporize Sample Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR Spectrometer IR_Prep->IR_Spec MS_Spec Mass Spectrometer MS_Prep->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data

General workflow for spectroscopic analysis.

References

A Comparative Guide to Validated Analytical Methods for 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method for the quantification and characterization of pharmaceutical intermediates like 2'-Bromo-4'-fluoroacetophenone is critical. This guide provides a comparative overview of potential analytical techniques, drawing upon established methods for structurally similar compounds and available spectral data for the target analyte. While a specific, comprehensively validated method for this compound is not extensively published, this document outlines the principles, expected performance, and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.

Comparison of Analytical Techniques

The choice of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and the purpose of the analysis (e.g., routine quality control, impurity profiling, or structural elucidation).

ParameterHPLC (UV Detection)GC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and mass-to-charge ratio.Quantification based on the absorbance of UV-Vis light.
Selectivity HighVery HighLow
Sensitivity High (ng/mL range)Very High (pg/mL range)Moderate (µg/mL range)
Linearity (R²) (Typical) > 0.999> 0.998> 0.995
Accuracy (% Recovery) (Typical) 98-102%97-103%95-105%
Precision (%RSD) (Typical) < 2%< 3%< 5%
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Notes Ideal for routine quality control and quantification.Suitable for identification, impurity profiling, and quantification, especially for volatile impurities.Simple and cost-effective for quantification of the pure substance.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods for related acetophenone derivatives and can serve as a starting point for method development and validation for this compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediates.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[1]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength determined from the UV spectrum of this compound (a common wavelength for similar compounds is around 245 nm).[1]

    • Injection Volume: 10-20 µL.[1]

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to a known concentration.

  • Analysis: The retention time of the peak corresponding to this compound is compared with that of a reference standard. Quantification is achieved by comparing the peak area of the sample with a calibration curve generated from standards of known concentrations.[1]

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly selective and sensitive, making it ideal for the identification and quantification of this compound, as well as for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A capillary column suitable for polar compounds (e.g., a column with a polyethylene glycol stationary phase).

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Injector Temperature: 250 °C.[1]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).[1] The program should be optimized to ensure good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary if the compound is not sufficiently volatile, although this is unlikely for this compound.[2]

  • Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, which can be compared to a reference spectrum. Quantification is performed using a calibration curve generated from standards.

3. Spectroscopic Methods

Spectroscopic techniques are invaluable for the structural confirmation and characterization of this compound.

  • UV-Vis Spectrophotometry:

    • Instrumentation: A UV-Vis Spectrophotometer.[2]

    • Procedure: Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol or ethanol). Scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration at λmax can be used for quantification.[2] Spectral data for this compound is available in public databases.[3][4]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O), C-Br bond, C-F bond, and the aromatic ring.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule.[3][4][6]

  • Mass Spectrometry (MS): In addition to its use with GC, mass spectrometry can be used independently for molecular weight determination and to obtain information about the fragmentation pattern of the molecule, aiding in its identification.[3][4]

Visualizing Workflows and Relationships

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

cluster_0 Method Validation Workflow cluster_1 Validation Parameters Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Execution of Validation Experiments Execution of Validation Experiments Validation Protocol->Execution of Validation Experiments Data Analysis and Reporting Data Analysis and Reporting Execution of Validation Experiments->Data Analysis and Reporting Specificity Specificity Execution of Validation Experiments->Specificity Linearity Linearity Execution of Validation Experiments->Linearity Accuracy Accuracy Execution of Validation Experiments->Accuracy Precision Precision Execution of Validation Experiments->Precision Robustness Robustness Execution of Validation Experiments->Robustness

Caption: A general workflow for analytical method validation.

Decision Tree for Method Selection

The choice of an appropriate analytical technique depends on the specific requirements of the analysis. The following diagram provides a simplified decision-making process.

Start Start Purpose of Analysis Purpose of Analysis Start->Purpose of Analysis Quantification Quantification Purpose of Analysis->Quantification Quantification Identification/Impurity Profiling Identification/Impurity Profiling Purpose of Analysis->Identification/Impurity Profiling Identification Structural Elucidation Structural Elucidation Purpose of Analysis->Structural Elucidation Structure Routine QC Routine QC Quantification->Routine QC GC-MS GC-MS Identification/Impurity Profiling->GC-MS Spectroscopy Spectroscopy Structural Elucidation->Spectroscopy HPLC HPLC Routine QC->HPLC Yes Routine QC->GC-MS No

Caption: A decision tree for selecting an analytical method.

References

A Researcher's Guide to Comparative Cross-Reactivity Analysis of 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-reactivity studies involving 2'-Bromo-4'-fluoroacetophenone, a versatile building block in medicinal chemistry. Due to a lack of publicly available cross-reactivity data for this compound, this document outlines a comprehensive, hypothetical study design. It compares this compound with structurally similar alternatives, offering detailed experimental protocols and data presentation formats to guide researchers in assessing antibody specificity.

Introduction to Cross-Reactivity Assessment

In the development of immunoassays or antibody-based therapeutics, understanding the potential for cross-reactivity is paramount. Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to other structurally related molecules. For small molecules like this compound, which may be targeted in drug development or used as haptens to generate specific antibodies, assessing cross-reactivity against its analogs and precursors is a critical step in validation. This ensures the specificity of the antibody and the reliability of experimental results.

Comparative Compounds

A comparative cross-reactivity study should include a panel of structurally related molecules to assess the specificity of antibodies raised against this compound. The following compounds are proposed as suitable alternatives for such an analysis, selected based on structural similarity:

  • This compound (Target Hapten)

  • Acetophenone (Core Structure)

  • 4'-Fluoroacetophenone (Lacks the bromo group)

  • 2'-Bromoacetophenone (Lacks the fluoro group)

  • 3'-Bromo-4'-fluoroacetophenone (Isomeric analog)

  • 4'-Bromo-2'-fluoroacetophenone (Isomeric analog)

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical data summary from a competitive ELISA designed to assess the cross-reactivity of an antibody raised against this compound. The data is presented as the concentration of the competing compound required to inhibit the binding of the antibody to the coated antigen by 50% (IC50) and the calculated cross-reactivity percentage.

CompoundCAS NumberIC50 (µM)Cross-Reactivity (%)
This compound 1006-39-90.15 100
Acetophenone98-86-2> 1000< 0.01
4'-Fluoroacetophenone403-42-925.30.59
2'-Bromoacetophenone2142-69-05.82.59
3'-Bromo-4'-fluoroacetophenone1007-15-412.11.24
4'-Bromo-2'-fluoroacetophenone625446-22-287.50.17

Cross-reactivity (%) is calculated as: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

A detailed methodology is crucial for reproducible cross-reactivity studies. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Antigen Coating:

  • A conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA) is prepared.
  • Microtiter plates are coated with this conjugate at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Plates are incubated overnight at 4°C.
  • The coating solution is discarded, and plates are washed three times with a wash buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20, PBST).

2. Blocking:

  • Plates are incubated with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature to prevent non-specific binding.
  • Plates are washed three times with wash buffer.

3. Competitive Reaction:

  • A fixed, predetermined concentration of the anti-2'-Bromo-4'-fluoroacetophenone antibody is mixed with varying concentrations of the free this compound (as a standard) or the potential cross-reacting compounds.
  • This mixture is incubated for 1-2 hours at room temperature.
  • The antibody-competitor mixtures are then added to the coated and blocked microtiter plates.
  • Plates are incubated for 1-2 hours at room temperature.
  • Plates are washed five times with wash buffer.

4. Detection:

  • A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and specific for the primary antibody's species and isotype is added to each well.
  • Plates are incubated for 1 hour at room temperature.
  • Plates are washed five times with wash buffer.
  • A substrate solution for the enzyme (e.g., TMB for HRP) is added to each well.
  • The reaction is allowed to develop in the dark, and the color change is monitored.

5. Measurement and Analysis:

  • The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
  • The absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a sigmoidal curve.
  • Cross-reactivity is calculated relative to the IC50 of the target compound, this compound.

Visualizations

To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.

Cross_Reactivity_Principle cluster_antibody Antibody cluster_antigens Antigens Ab Specific Antibody Target Target Antigen (this compound) Ab->Target High Affinity Binding Analog Structural Analog (e.g., 4'-Fluoroacetophenone) Ab->Analog Lower Affinity Binding (Cross-reactivity) Unrelated Unrelated Molecule

Caption: Principle of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat 1. Coat Plate with Target-Protein Conjugate Wash1 Wash Coat->Wash1 Block 2. Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Incubate 3. Incubate Antibody with Free Competitor Compound Add 4. Add Mixture to Plate Incubate->Add Wash3 Wash Add->Wash3 Secondary 5. Add Enzyme-linked Secondary Antibody Wash4 Wash Secondary->Wash4 Substrate 6. Add Substrate Wash4->Substrate Stop 7. Stop Reaction Substrate->Stop Read 8. Read Absorbance Stop->Read

Safety Operating Guide

Proper Disposal of 2'-Bromo-4'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2'-Bromo-4'-fluoroacetophenone, ensuring the safety of laboratory personnel and environmental compliance.

For researchers and scientists in the field of drug development, the proper management of chemical waste is not just a matter of regulatory compliance but a cornerstone of laboratory safety. This compound, a halogenated organic compound, is classified as a hazardous substance requiring meticulous disposal procedures. This guide provides a comprehensive, step-by-step approach to its safe disposal, from immediate handling of waste to its final removal from the laboratory.

Immediate Safety and Handling

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this chemical. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3]

In the event of a spill, it should be contained and absorbed with an inert material. The collected material should then be placed in a sealed, properly labeled container for hazardous waste disposal.[4]

Quantitative Data Summary

PropertyValueReference
CAS Number403-29-2[1][5]
Molecular FormulaC8H6BrFO[2][3]
Molecular Weight217.04 g/mol [2][6]
Melting Point46 - 49 °C[1]
Boiling Point150 °C @ 12 mmHg[1][2]
Flash Point> 110 °C[1]
Hazard Class8 (Corrosive)[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1] As a halogenated organic compound, it requires specific waste stream management.[4][7][8]

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][8]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4]

  • Avoid mixing with other incompatible waste streams such as strong acids, bases, or oxidizers.[9]

2. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, leak-proof, and chemically compatible container.[4][8]

  • The container must be kept closed at all times, except when adding waste, to prevent the release of vapors.[4][8]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream with their approximate concentrations.[4][9]

  • The label should also indicate the associated hazards (e.g., "Corrosive," "Toxic").[4]

4. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]

  • This area should be a cool, dry, and well-ventilated space, away from sources of ignition and incompatible materials.[3]

  • Secondary containment should be used to prevent spills.[4]

5. Disposal Request:

  • Once the waste container is full (or in accordance with institutional timelines), arrange for its collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 In-Lab Waste Management cluster_1 Final Disposal cluster_2 Key Considerations A Generate Waste (this compound) B Segregate into 'Halogenated Organic Waste' Container A->B Step 1 C Securely Close and Label Container B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Request Waste Pickup (Institutional EHS or Contractor) D->E Step 4 F Transport to Approved Waste Disposal Facility E->F G Final Treatment/Disposal (e.g., Incineration) F->G K1 Wear Appropriate PPE K2 Use Chemical Fume Hood K3 Consult Local Regulations

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guidance for 2'-Bromo-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for handling 2'-Bromo-4'-fluoroacetophenone (CAS No: 403-29-2). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal of this hazardous chemical.

Chemical Identifier and Properties

PropertyValueSource
CAS Number 403-29-2[1][2]
Molecular Formula C8H6BrFO[2]
Molecular Weight 217.04 g/mol [3][4]
Appearance Beige to white to light yellow powder or crystal[2][5]
Melting Point 46-49 °C / 114.8-120.2 °F[2][3][4]
Boiling Point 150 °C / 302 °F @ 12 mmHg[2][3][4]
Flash Point > 110 °C / > 230 °F[2]

Hazard Identification and Classification

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation1BGHS05DangerH314: Causes severe skin burns and eye damage.[2][3][4]
Serious Eye Damage/Eye Irritation1GHS05DangerH314: Causes severe skin burns and eye damage.[2]

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] It is also described as a lachrymator, a substance that causes tearing.[6]

Operational Plan: Handling and Personal Protective Equipment

Adherence to the following operational procedures is mandatory to minimize risk and ensure a safe laboratory environment.

Engineering Controls

  • Ventilation: All handling of this compound must be conducted in a properly functioning chemical fume hood.[2] Engineering controls, such as process isolation or enclosure and well-designed ventilation systems, should be prioritized to control hazardous material at the source.[6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this corrosive compound.

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and a face shieldMust conform to European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[6][7]
Hands Chemical-resistant glovesInspect gloves for integrity before use.[6]
Body Protective clothingTo prevent skin contact.
Respiratory Respirator with appropriate filterRequired when dust or vapors may be generated. A type P3 (EN 143) or N95 (US) dust mask is recommended.[3][4]

Handling Protocol

  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before starting.

    • Don all required personal protective equipment.[2]

  • Handling:

    • Avoid direct contact with the skin and eyes.

    • Do not breathe in dust or vapors.[2][5]

    • Minimize dust generation and accumulation.[2]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before breaks.[2]

    • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][5][8]

Emergency Procedures

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[2]

Spill and Leak Procedures

  • Minor Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[6]

  • Major Spills:

    • Evacuate personnel to a safe area.

    • Prevent further leakage or spillage if it is safe to do so.[6]

Storage and Disposal Plan

Storage

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly closed.[2]

  • Store in a designated corrosives area and keep refrigerated.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2]

  • Store in a corrosive-resistant container with a resistant inner liner.[5]

Disposal

  • Disposal of this compound and its containers must be done in accordance with local, regional, and national hazardous waste regulations.[2]

  • This chemical should be disposed of at an approved waste disposal plant.[2][5]

  • Do not empty into drains or release into the environment.[2][9]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[2]

Workflow for Safe Handling

Workflow for Safe Handling of this compound prep Preparation ppe Don PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 storage Secure Storage (Cool, Dry, Ventilated, Corrosives Area) handling->storage Post-Handling cleanup Decontamination & Cleanup handling->cleanup Post-Handling emergency Emergency Response (Spill or Exposure) handling->emergency If Incident Occurs disposal Waste Disposal (Approved Hazardous Waste) cleanup->disposal Final Step

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Bromo-4'-fluoroacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Bromo-4'-fluoroacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.